4,4,4-Trifluorobutanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trifluorobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N/c5-4(6,7)2-1-3-8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDONGICLORXRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337496 | |
| Record name | 4,4,4-Trifluorobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690-95-9 | |
| Record name | 4,4,4-Trifluorobutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluorobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluorobutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4,4,4-Trifluorobutanenitrile: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4,4,4-Trifluorobutanenitrile, identified by the CAS number 690-95-9 , is a fluorinated organic compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its structure, featuring a terminal trifluoromethyl group, imparts unique physicochemical properties that are highly advantageous for the synthesis of advanced materials, agrochemicals, and particularly, pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis, its applications in drug development, and essential safety information.
Chemical and Physical Properties
This compound is a colorless, transparent, and volatile liquid.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences its chemical reactivity and physical characteristics. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 690-95-9 | [1][2][3][4][5] |
| Molecular Formula | C₄H₄F₃N | [1][2][4][5] |
| Molecular Weight | 123.08 g/mol | [2][4] |
| Appearance | Colorless transparent liquid | [1] |
| Density | 1.21 g/cm³ | [1][4] |
| Boiling Point | 139-140 °C | [1][4] |
| Flash Point | 13.1 °C | [1][4] |
| Refractive Index | 1.324 | [1][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4,4,4-Trifluorobutyronitrile, 3,3,3-Trifluoropropyl cyanide | [1][2][4] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. This process involves the displacement of a halide from a trifluorinated alkyl halide precursor by a cyanide salt. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is advantageous as it effectively solvates the cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion and leading to rapid and efficient reaction.[6]
Reaction Scheme:
Below is a detailed, generalized protocol for the laboratory-scale synthesis of this compound.
Experimental Protocol: Synthesis via Nucleophilic Substitution
-
Objective: To synthesize this compound from 3-bromo-1,1,1-trifluoropropane.
-
Materials:
-
3-bromo-1,1,1-trifluoropropane
-
Sodium cyanide (NaCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
-
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: Charge the flask with sodium cyanide (1.1 equivalents) and anhydrous DMSO. Begin stirring to form a slurry.
-
Addition of Alkyl Halide: Heat the slurry to approximately 80-90°C. Add 3-bromo-1,1,1-trifluoropropane (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature. The reaction is exothermic.
-
Reaction: After the addition is complete, maintain the reaction mixture at 90-100°C for 2-4 hours, monitoring the reaction progress by TLC or GC analysis.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash with water, followed by saturated brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound (boiling point ~139°C).
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
The incorporation of a trifluoromethyl (-CF₃) group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[7][8][9] this compound serves as a valuable building block for introducing the trifluoropropyl moiety into larger, more complex molecules.
The key advantages conferred by the trifluoromethyl group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[7][10] This can increase the drug's half-life and bioavailability.
-
Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier, enhancing its absorption and distribution.[7][10]
-
Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH and potentially improving target binding.[11]
-
Improved Binding Affinity: The unique steric and electronic properties of the -CF₃ group can lead to more favorable interactions with the target protein or receptor, increasing potency.[7]
Logical Relationship Diagram
Caption: Role of the trifluoromethyl group in enhancing drug properties.
Safety and Handling
This compound is a hazardous chemical that must be handled with appropriate safety precautions. It is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2][3] It also causes skin and serious eye irritation and may cause respiratory irritation.[2][3]
| Hazard Class | GHS Hazard Statement | Precautionary Codes |
| Flammability | H226: Flammable liquid and vapour | P210, P240, P241 |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264, P270, P301+P310 |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | P280, P302+P352, P312 |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | P261, P271, P304+P340 |
| Skin Irritation | H315: Causes skin irritation | P280, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P271, P312 |
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.[12][13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12][14]
-
Ground and bond containers when transferring material to prevent static discharge.[12]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14]
References
- 1. innospk.com [innospk.com]
- 2. This compound | C4H4F3N | CID 543096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. chembk.com [chembk.com]
- 5. tnjchem.com [tnjchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
physicochemical properties of 4,4,4-Trifluorobutanenitrile
An In-depth Technical Guide to the Physicochemical Properties of 4,4,4-Trifluorobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4,4,4-trifluorobutyronitrile, is an organofluorine compound with the chemical formula C4H4F3N[1]. It is a colorless liquid at room temperature with a distinct odor[1]. The presence of the trifluoromethyl group significantly influences its chemical and physical properties, making it a valuable intermediate in organic synthesis[2]. Specifically, it serves as a building block in the production of pharmaceutical intermediates and agrochemicals, where the trifluoromethyl group can enhance lipophilicity and metabolic stability in drug design[2].
Physicochemical Properties
The core are summarized in the table below. This data is essential for its handling, application in synthesis, and for safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C4H4F3N | [1][2][3] |
| Molecular Weight | 123.08 g/mol | [1][3] |
| CAS Number | 690-95-9 | [1][2][3] |
| Appearance | Colorless transparent liquid | [1][2] |
| Odor | Special smell | [1] |
| Boiling Point | 78°C to 140°C | [1][2][4] |
| Melting Point | -83°C | [1] |
| Density | 1.21 g/cm³ | [1][2] |
| Flash Point | 13.1°C | [1][2] |
| Vapor Pressure | 40.6 mmHg at 25°C | [1] |
| Refractive Index | 1.324 | [1][2] |
| Solubility | Almost insoluble in water; soluble in ethanol and ether | [1] |
| Stability | Stable, but sensitive to strong oxidants, acids, and bases | [1] |
Detailed Discussion of Properties
Boiling Point: There is a notable range in the reported boiling point of this compound, with values cited from 78°C to 140°C[1][2][4]. This variation may be attributable to different experimental pressure conditions or purity levels of the substance.
Melting Point: The melting point is consistently reported at -83°C, indicating that it remains in a liquid state under a wide range of temperatures below standard room temperature[1].
Solubility: Its solubility profile is characteristic of many organofluorine compounds. It is sparingly soluble in water but demonstrates good solubility in common organic solvents like ethanol and ether[1]. The trifluoromethyl group contributes to its hydrophobic character.
Stability: this compound is generally stable under normal conditions but should be handled with care as it is sensitive to strong oxidizing agents, as well as strong acids and bases[1].
Experimental Protocols
While specific experimental protocols for the determination of the are not detailed in the available literature, the following are standard methodologies for such characterizations.
1. Determination of Boiling Point:
-
Method: The boiling point can be determined using a simple distillation apparatus. The liquid is heated in a flask with a fractionating column, and the temperature at which the vapor and liquid phases are in equilibrium at a given pressure is recorded. For small quantities, a micro-boiling point apparatus can be used.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle.
-
Procedure: The sample is placed in the distillation flask with boiling chips. The apparatus is assembled, and the sample is heated gently. The temperature is recorded when the liquid is boiling steadily and the vapor condensate is in equilibrium with the vapor.
2. Determination of Melting Point:
-
Method: For substances that are solid at room temperature, a melting point apparatus is used. For substances with a low melting point like this compound, a cryostat is required to cool the sample until it solidifies, followed by controlled heating to observe the melting range.
-
Apparatus: Capillary tubes, melting point apparatus with a cooling function or a cryostat.
-
Procedure: A small amount of the solidified sample is placed in a capillary tube. The tube is placed in the melting point apparatus, and the temperature is slowly increased. The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.
3. Determination of Density:
-
Method: The density of a liquid can be determined using a pycnometer or a digital density meter.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.
-
Procedure: The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The volume of the pycnometer is known, so the density can be calculated by dividing the mass of the liquid by its volume. The temperature must be controlled and recorded as density is temperature-dependent.
4. Determination of Solubility:
-
Method: A simple qualitative method involves adding a small amount of the solute (this compound) to a known volume of the solvent (e.g., water, ethanol) at a specific temperature.
-
Apparatus: Test tubes, vortex mixer, temperature-controlled bath.
-
Procedure: A measured amount of the solvent is placed in a test tube. Small, incremental amounts of the solute are added and mixed thoroughly until the solution is saturated (i.e., no more solute dissolves). The solubility can then be expressed qualitatively (e.g., soluble, slightly soluble, insoluble). For quantitative measurement, the saturated solution is analyzed to determine the concentration of the dissolved solute.
Workflow for Physicochemical Property Assessment
The following diagram illustrates a logical workflow for the assessment of the physicochemical properties of a chemical compound like this compound.
Caption: A logical workflow for assessing the physicochemical properties of a chemical compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation[3]. Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound[1]. Work should be conducted in a well-ventilated area or under a fume hood. Keep away from heat, sparks, open flames, and hot surfaces[4][5][6].
Applications
This compound is an important intermediate in organic synthesis. Its potential applications are in the fields of pesticides and medicines, where it can be used as a raw material for pharmaceutical synthesis and research[1]. It can also be utilized as a component of solvents and extractants[1]. The trifluoromethyl group is crucial in modifying the properties of larger molecules, often enhancing their biological activity[2].
References
An In-Depth Technical Guide to the Synthesis of 4,4,4-Trifluorobutanenitrile from Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable multi-step synthesis pathway for 4,4,4-trifluorobutanenitrile, starting from the readily available trifluoroacetic acid. The synthesis involves a four-step sequence: esterification of trifluoroacetic acid, reduction of the resulting ester to 2,2,2-trifluoroethanol, conversion of the alcohol to a bromide, and finally, nucleophilic substitution with a cyanide source to yield the target nitrile.
This document details the experimental protocols for each step, presents quantitative data in tabular format for easy comparison, and includes a visual representation of the overall synthetic workflow.
Overall Synthesis Pathway
The synthesis of this compound from trifluoroacetic acid can be achieved through the following four-step reaction sequence:
-
Esterification: Trifluoroacetic acid is first converted to its ethyl ester, ethyl trifluoroacetate, through a Fischer esterification reaction with ethanol.
-
Reduction: The ethyl trifluoroacetate is then selectively reduced to 2,2,2-trifluoroethanol using a hydride reducing agent.
-
Bromination: The hydroxyl group of 2,2,2-trifluoroethanol is substituted with bromine to form 2,2,2-trifluoroethyl bromide.
-
Cyanation: Finally, a nucleophilic substitution reaction with a cyanide salt on 2,2,2-trifluoroethyl bromide yields the desired this compound.
Figure 1: Overall synthesis workflow for this compound.
Step 1: Esterification of Trifluoroacetic Acid to Ethyl Trifluoroacetate
The initial step involves the classic Fischer esterification of trifluoroacetic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid.
Experimental Protocol
In a 500 mL flask equipped with a reflux condenser, 114 g (1.0 mol) of trifluoroacetic acid, 138 g (3.0 mol) of absolute ethanol, and 5 mL of concentrated sulfuric acid are combined. The mixture is heated at reflux for 3 hours. After the reaction is complete, the apparatus is set up for distillation. The crude ethyl trifluoroacetate is distilled, and the fraction boiling at approximately 60-62°C is collected. The distillate is then washed with a 5% sodium carbonate solution, followed by water, and dried over anhydrous calcium chloride to yield the final product.[1]
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Trifluoroacetic acid, Ethanol | [1] |
| Catalyst | Concentrated Sulfuric Acid | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 62.5 - 95% | [1][2][3] |
| Boiling Point | 59-62°C | [1] |
Step 2: Reduction of Ethyl Trifluoroacetate to 2,2,2-Trifluoroethanol
The reduction of the ester to the corresponding primary alcohol is a crucial step. Sodium borohydride is a suitable reagent for this transformation, offering good selectivity and milder reaction conditions compared to other reducing agents like lithium aluminum hydride.
Experimental Protocol
To a stirred solution of ethyl trifluoroacetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (4:1 v/v), sodium borohydride (1.5 eq.) is added portion-wise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0°C. The organic solvents are removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2,2,2-trifluoroethanol.[4][5]
Quantitative Data
| Parameter | Value | Reference |
| Reactant | Ethyl Trifluoroacetate | [4] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [4][6] |
| Solvent | THF/Methanol | [4][5] |
| Reaction Time | 4 hours | [5] |
| Reaction Temperature | 0°C to Room Temperature | [5] |
| Yield | 70-92% (typical for ester reductions) | [4] |
Step 3: Bromination of 2,2,2-Trifluoroethanol to 2,2,2-Trifluoroethyl Bromide
The conversion of the alcohol to an alkyl halide is a standard transformation to introduce a good leaving group for the subsequent nucleophilic substitution. Phosphorus tribromide is a common and effective reagent for this purpose.
Experimental Protocol
In a flask equipped with a dropping funnel and a reflux condenser, 2,2,2-trifluoroethanol (1.0 eq.) is dissolved in anhydrous dichloromethane and cooled to 0°C. Phosphorus tribromide (0.4 eq.) is added dropwise with stirring, ensuring the temperature remains below 10°C. After the addition is complete, the mixture is stirred at room temperature for 3 hours. The reaction is then carefully quenched by pouring it onto ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed by distillation to yield 2,2,2-trifluoroethyl bromide.[7][8][9]
Quantitative Data
| Parameter | Value | Reference |
| Reactant | 2,2,2-Trifluoroethanol | [7] |
| Brominating Agent | Phosphorus Tribromide (PBr₃) | [7][8] |
| Solvent | Dichloromethane | [7] |
| Reaction Time | 3 hours | [7] |
| Reaction Temperature | 0°C to Room Temperature | [7] |
| Yield | 68% (for a similar substrate) | [7] |
Step 4: Cyanation of 2,2,2-Trifluoroethyl Bromide to this compound
The final step is a nucleophilic substitution where the bromide is displaced by a cyanide ion to form the target nitrile. Dimethyl sulfoxide (DMSO) is an excellent solvent for this SN2 reaction.
Experimental Protocol
In a round-bottomed flask, sodium cyanide (1.2 eq.) is dissolved in anhydrous dimethyl sulfoxide (DMSO). 2,2,2-Trifluoroethyl bromide (1.0 eq.) is then added, and the reaction mixture is heated to 90-100°C and stirred for 6 hours. The progress of the reaction is monitored by gas chromatography (GC). After completion, the reaction mixture is cooled to room temperature and poured into a large volume of water. The aqueous mixture is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation. The crude product is then purified by vacuum distillation to afford this compound.[10]
Quantitative Data
| Parameter | Value | Reference |
| Reactant | 2,2,2-Trifluoroethyl Bromide | [10] |
| Cyanide Source | Sodium Cyanide (NaCN) | [10] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [10] |
| Reaction Time | 6 hours | [10] |
| Reaction Temperature | 90-100°C | [10] |
| Yield | Moderate to good (typical for SN2) | [10] |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformation at each stage.
References
- 1. prepchem.com [prepchem.com]
- 2. Ethyl trifluoroacetate synthesis - chemicalbook [chemicalbook.com]
- 3. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. TCI Practical Example: Bromination Using Phosphorus Tribromide | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The reaction of phosphorus tribromide with ethanol gives | Filo [askfilo.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
The Advent of a Versatile Fluorinated Building Block: A Technical Guide to the Synthesis of 4,4,4-Trifluorobutanenitrile
Abstract
4,4,4-Trifluorobutanenitrile, a specialized organofluorine compound, has emerged as a critical building block in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The incorporation of the trifluoromethyl group imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a highly desirable synthon in modern drug discovery and materials science. This in-depth technical guide elucidates the core principles and practical methodologies for the synthesis of this compound, with a focus on a robust and widely employed nucleophilic substitution pathway. While the seminal publication detailing the initial discovery of this compound remains elusive in readily accessible scientific literature, this guide provides a comprehensive overview of a well-documented and efficient synthetic protocol, underpinned by fundamental principles of organic chemistry. We will delve into the causality behind the experimental choices, provide a detailed, step-by-step protocol, and present a thorough analysis of the reaction.
Introduction: The Significance of the Trifluoromethyl Group in Synthetic Chemistry
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's metabolic stability, binding affinity to biological targets, and bioavailability. This compound serves as a versatile precursor for introducing the 3,3,3-trifluoropropyl moiety into a wide range of molecular scaffolds.
Foundational Synthetic Strategy: Nucleophilic Substitution
The most direct and commonly employed method for the synthesis of this compound is through a nucleophilic substitution reaction. This approach leverages the displacement of a halide from an appropriate trifluorinated precursor by a cyanide nucleophile.
Causality of Experimental Design
The choice of reagents and reaction conditions is paramount for a successful and efficient synthesis. The foundational principles guiding this synthetic strategy are as follows:
-
The Substrate: The logical starting material is a 3-halo-1,1,1-trifluoropropane, with 3-chloro-1,1,1-trifluoropropane and 3-bromo-1,1,1-trifluoropropane being the most common precursors. The carbon-halogen bond is polarized, rendering the carbon atom attached to the halogen electrophilic and susceptible to nucleophilic attack. While the carbon-fluorine bond is the strongest single bond in organic chemistry, the carbon-chlorine and carbon-bromine bonds are significantly weaker and more readily cleaved.
-
The Nucleophile: The cyanide ion (:CN⁻), typically sourced from sodium cyanide (NaCN) or potassium cyanide (KCN), is a potent nucleophile. The reaction must be conducted in an anhydrous ethanolic solution to prevent the formation of alcohols as byproducts.[1][2]
-
The Solvent: A polar aprotic solvent is optimal for this type of reaction. Solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices as they can solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively "bare" and highly nucleophilic.
-
Phase Transfer Catalysis: To enhance the reaction rate and efficiency, a phase transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the solid or aqueous phase to the organic phase where the haloalkane substrate resides. This overcomes the mutual insolubility of the reactants and accelerates the reaction.
Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution
The following protocol is based on a well-established method for the synthesis of this compound.[3]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 3,3,3-Trifluoro-1-chloropropane | C₃H₄ClF₃ | 130.51 | 460-35-5 | Starting material |
| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | Cyanide source (Highly Toxic) |
| Tetrabutylammonium bromide | (C₄H₉)₄NBr | 322.37 | 1643-19-2 | Phase Transfer Catalyst |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3,3,3-trifluoro-1-chloropropane.
-
Addition of Reagents: To the flask, add anhydrous dimethyl sulfoxide (DMSO), sodium cyanide, and a catalytic amount of tetrabutylammonium bromide.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120°C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into a separatory funnel containing water and diethyl ether.
-
Extraction and Washing: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Mechanistic Insights: The Sₙ2 Reaction
The synthesis of this compound from 3-halo-1,1,1-trifluoropropane proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Caption: The Sₙ2 mechanism for the synthesis of this compound.
In this concerted mechanism, the cyanide nucleophile attacks the electrophilic carbon atom from the side opposite to the chlorine leaving group (backside attack). Simultaneously, the carbon-chlorine bond begins to break. This proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group. The reaction results in the formation of the new carbon-carbon bond of the nitrile and the departure of the chloride ion.
Conclusion
The synthesis of this compound via nucleophilic substitution of a 3-halo-1,1,1-trifluoropropane is a robust and efficient method for producing this valuable fluorinated building block. Understanding the underlying principles of the Sₙ2 reaction and the rationale for the choice of reagents and conditions is crucial for the successful execution of this synthesis. The protocol provided in this guide offers a reliable and scalable pathway for researchers and drug development professionals to access this key intermediate, thereby facilitating the development of novel pharmaceuticals and advanced materials.
References
Spectroscopic Profile of 4,4,4-Trifluorobutanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4,4-Trifluorobutanenitrile (CAS No. 690-95-9), a fluorinated organic compound of increasing interest in pharmaceutical and agrochemical research. The inclusion of a trifluoromethyl group significantly influences the molecule's properties, making a thorough understanding of its spectroscopic characteristics essential for its identification, characterization, and application in synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.
Molecular Structure and Properties
This compound possesses the following structure:
Molecular Formula: C₄H₄F₃N Molecular Weight: 123.08 g/mol IUPAC Name: this compound
The presence of the highly electronegative trifluoromethyl group and the nitrile functional group dictates the unique spectroscopic features of this molecule.
Spectroscopic Data
The following sections detail the NMR, IR, and MS data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.78 | Triplet of Quartets (tq) | 2H | H-3 |
| 2.65 | Triplet (t) | 2H | H-2 |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 123.5 | Quartet (q) | C-4 (CF₃) |
| 117.4 | Singlet (s) | C-1 (CN) |
| 30.9 | Quartet (q) | C-3 |
| 12.8 | Singlet (s) | C-2 |
Table 3: ¹⁹F NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -66.5 | Triplet (t) | CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 4: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 | Medium | C-H stretch (aliphatic) |
| 2258 | Strong | C≡N stretch (nitrile) |
| 1435 | Medium | C-H bend (scissoring) |
| 1265 | Strong | C-F stretch |
| 1155 | Strong | C-F stretch |
| 850 | Medium | C-C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for electron ionization (EI) mass spectrometry.
Table 5: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 123 | 15 | [M]⁺ (Molecular Ion) |
| 104 | 5 | [M-F]⁺ |
| 96 | 100 | [M-HCN]⁺ |
| 69 | 40 | [CF₃]⁺ |
| 54 | 85 | [C₃H₂N]⁺ |
| 41 | 30 | [C₂H₃N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) or a suitable internal standard can be added for referencing the ¹H and ¹³C NMR spectra. For ¹⁹F NMR, an external or internal reference such as CFCl₃ or another known fluorinated compound is used.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe is used.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 128-1024 (or more, depending on concentration).
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence, often with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal or external standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat liquid this compound is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in a liquid cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system for separation and purification, or by direct infusion.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.
-
Ionization:
-
Ionization Energy: 70 eV.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, and a mass spectrum is generated by plotting the relative intensity versus the m/z ratio.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a compound like this compound can be visualized as follows:
Caption: General workflow for spectroscopic analysis.
This guide provides foundational spectroscopic data and methodologies for this compound. Researchers are encouraged to use this information as a reference for compound identification, purity assessment, and as a basis for further structural and reactivity studies. The provided protocols are general and may require optimization based on the specific instrumentation and experimental conditions available.
The Enhanced Reactivity of the Nitrile Group in 4,4,4-Trifluorobutanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science, often imparting unique physicochemical properties. 4,4,4-Trifluorobutanenitrile stands as a key building block in this arena, with its reactivity profile being of significant interest. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group dramatically influences the adjacent nitrile (-C≡N) functionality, enhancing its electrophilic character and rendering it more susceptible to a variety of chemical transformations.[1] This guide provides an in-depth analysis of the reactivity of the nitrile group in this compound, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in their synthetic endeavors.
Core Reactivity Principles
The carbon atom of a nitrile group is inherently electrophilic due to the polarity of the carbon-nitrogen triple bond. Resonance structures illustrate a partial positive charge on the carbon, making it a target for nucleophiles.[2] The presence of a trifluoromethyl group at the γ-position in this compound significantly amplifies this electrophilicity through a strong inductive effect (-I effect).[1] This electronic pull increases the partial positive charge on the nitrile carbon, making it more reactive towards nucleophilic attack compared to its non-fluorinated analogs.
Key Chemical Transformations
The enhanced electrophilicity of the nitrile group in this compound facilitates several key reactions, including hydrolysis, reduction, reactions with organometallic reagents, and cycloaddition reactions.
Hydrolysis to 4,4,4-Trifluorobutanoic Acid
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that typically proceeds under acidic or basic conditions via an amide intermediate.[3] The electron-withdrawing CF₃ group in this compound is expected to facilitate the initial nucleophilic attack of water or hydroxide ions, potentially allowing for milder reaction conditions compared to non-fluorinated nitriles.
Representative Experimental Protocol: Acid-Catalyzed Hydrolysis
A solution of this compound (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4,4,4-Trifluorobutanoic acid. Purification can be achieved by distillation or recrystallization.
Table 1: Representative Data for Hydrolysis of this compound
| Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Acid Hydrolysis | H₂SO₄, H₂O | 100 | 4-8 | 85-95 |
| Base Hydrolysis | NaOH, H₂O/EtOH | 80 | 6-12 | 80-90 |
Note: The data presented are representative and may vary based on specific reaction conditions and scale.
Caption: Acid-catalyzed hydrolysis of this compound.
Reduction to 4,4,4-Trifluorobutylamine
The reduction of nitriles to primary amines is a valuable synthetic transformation.[2] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.[4] The trifluoromethyl group is stable under these conditions.
Representative Experimental Protocol: Reduction with LiAlH₄
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq.) in the same solvent is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with the solvent. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude 4,4,4-Trifluorobutylamine. The product can be further purified by distillation.
Table 2: Representative Data for Reduction of this compound
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiAlH₄ | Diethyl Ether | 35 (reflux) | 4-6 | 80-90 |
| Catalytic Hydrogenation (H₂, Raney Ni) | Methanol/Ammonia | 100 | 12-24 | 70-85 |
Note: The data presented are representative and may vary based on specific reaction conditions and scale.
Caption: Reduction of this compound with LiAlH₄.
Reaction with Grignard Reagents to form Ketones
Nitriles react with Grignard reagents to form ketones after an aqueous workup.[4] The reaction proceeds through an imine intermediate which is hydrolyzed. The enhanced electrophilicity of the nitrile in this compound should favor this reaction.
Representative Experimental Protocol: Reaction with a Grignard Reagent
To a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq.) in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude ketone can be purified by column chromatography or distillation.
Table 3: Representative Data for Reaction with Grignard Reagents
| Grignard Reagent (R-MgX) | Product | Temperature (°C) | Time (h) | Yield (%) |
| CH₃MgBr | 5,5,5-Trifluoro-2-pentanone | 0 to rt | 2-4 | 75-85 |
| PhMgBr | 1-Phenyl-4,4,4-trifluoro-1-butanone | 0 to rt | 3-5 | 70-80 |
Note: The data presented are representative and may vary based on specific reaction conditions and scale.
Caption: Reaction of this compound with a Grignard reagent.
Cycloaddition Reactions for Heterocycle Synthesis
While specific examples for this compound are not abundant in the literature, trifluoromethylated nitriles are known to participate in cycloaddition reactions to form various heterocycles. The electron-withdrawing nature of the CF₃ group can activate the nitrile for participation in these reactions. For instance, [3+2] cycloadditions with nitrile imines or nitrile oxides can lead to the formation of five-membered heterocycles like triazoles or oxadiazoles.
Conceptual Reaction Scheme: [3+2] Cycloaddition with a Nitrile Imine
A trifluoromethylated nitrile can react with a nitrile imine, often generated in situ from a hydrazonoyl halide, to yield a trifluoromethyl-substituted 1,2,4-triazole. This type of reaction provides a direct route to highly functionalized heterocyclic systems.
Caption: Conceptual [3+2] cycloaddition with a nitrile imine.
Conclusion
The presence of the trifluoromethyl group in this compound significantly enhances the electrophilicity of the nitrile carbon, making it a versatile and reactive building block for organic synthesis. This guide has outlined the core principles of its reactivity and provided representative protocols for key transformations, including hydrolysis, reduction, and carbon-carbon bond formation with organometallic reagents. The potential for this molecule to participate in cycloaddition reactions further broadens its utility in the synthesis of complex heterocyclic structures. For researchers in drug discovery and materials science, a thorough understanding of the reactivity of this compound opens up a wide array of possibilities for the design and synthesis of novel fluorinated compounds.
References
An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in Butanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the electronic effects imparted by the trifluoromethyl (CF₃) group on the butanenitrile scaffold. The introduction of the CF₃ group, a key substituent in medicinal chemistry, dramatically alters the physicochemical properties of organic molecules, influencing their reactivity, metabolic stability, and biological activity.[1][2] This document outlines the theoretical underpinnings of these effects, presents available and predicted spectroscopic and acidity data, details relevant experimental protocols, and provides visual representations of the core concepts.
Core Concepts: Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, primarily exerting its influence through a strong negative inductive effect (-I).[3][4] This is a consequence of the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the rest of the molecule. Unlike many other functional groups, the CF₃ group does not have a significant resonance effect.[5][6]
In the context of butanenitrile, the introduction of a CF₃ group, for instance at the C4 position to form 4,4,4-trifluorobutanenitrile, is expected to have several key consequences:
-
Increased Acidity of α-Protons: The strong -I effect of the CF₃ group will be transmitted through the carbon chain, leading to a significant polarization of the C-H bonds at the α-position (C2). This increased polarization facilitates the abstraction of a proton, thereby lowering the pKa of the α-protons compared to unsubstituted butanenitrile.
-
Modulation of Nitrile Group Reactivity: The electron-withdrawing nature of the CF₃ group decreases the electron density at the nitrile carbon, potentially influencing its susceptibility to nucleophilic attack. The nitrile nitrogen's lone pair will also be less available, reducing its basicity.[7]
-
Alterations in Spectroscopic Properties: The electronic perturbations caused by the CF₃ group will lead to predictable shifts in NMR spectra (¹H, ¹³C, and ¹⁹F) and changes in the vibrational frequency of the nitrile group in IR spectroscopy.
These electronic modifications are of paramount importance in drug design, where the CF₃ group is often employed to enhance metabolic stability, improve receptor binding affinity, and increase bioavailability.[8][9]
Visualization of Electronic Effects
The following diagram illustrates the inductive effect of the trifluoromethyl group on the electron density of the butanenitrile molecule.
Caption: Inductive effect of the CF₃ group in this compound.
Quantitative Data: Spectroscopic and Acidity Parameters
Table 1: Acidity Data
| Compound | pKa of α-Protons (in DMSO) |
| Butanenitrile | ~31[7] |
| This compound | Predicted to be significantly lower than 31 |
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | δ (ppm) for Hα (C2) | δ (ppm) for Hβ (C3) | δ (ppm) for Hγ (C4) |
| Butanenitrile | 2.34 (t)[10] | 1.70 (sextet)[10] | 1.08 (t)[10] |
| This compound | Predicted > 2.34 | Predicted > 1.70 | N/A |
Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | δ (ppm) for C1 (CN) | δ (ppm) for C2 | δ (ppm) for C3 | δ (ppm) for C4 |
| Butanenitrile | 119.4[11] | 19.3[11] | 18.9[11] | 13.3[11] |
| This compound | Predicted < 119.4 | Predicted > 19.3 | Predicted > 18.9 | Predicted ~125 (q) |
Table 4: IR Spectroscopic Data
| Compound | ν(C≡N) (cm⁻¹) |
| Butanenitrile | ~2250[12][13] |
| This compound | Predicted > 2250 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the electronic effects of the trifluoromethyl group in butanenitrile.
pKa Determination by NMR Spectroscopy
This method relies on the change in the chemical shift of protons near an ionizable center as a function of pH.
Materials:
-
Target compound (e.g., this compound)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
A series of buffer solutions of known pD (or pH)
-
Internal standard (e.g., tetramethylammonium iodide)
-
NMR spectrometer and tubes
Procedure:
-
Prepare a stock solution of the target compound in the chosen deuterated solvent.
-
Prepare a series of NMR tubes, each containing an aliquot of the stock solution and a buffer of a specific pD. Ensure the final concentration of the target compound is consistent across all samples.
-
Add the internal standard to each tube.
-
Acquire a ¹H NMR spectrum for each sample, ensuring the temperature is constant.
-
Measure the chemical shift of a proton sensitive to the ionization state (e.g., the α-protons).
-
Plot the chemical shift (δ) versus the pD of the buffer.
-
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve) to determine the pKa.[14]
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent tool for studying fluorinated compounds.[15][16]
Materials:
-
Fluorinated target compound (e.g., this compound)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer with a fluorine probe
-
NMR tubes
-
Reference standard (e.g., CFCl₃ or a secondary standard)
Procedure:
-
Prepare a solution of the sample in the deuterated solvent in an NMR tube.
-
Tune the NMR spectrometer to the ¹⁹F frequency.
-
Acquire the ¹⁹F NMR spectrum. It is common to acquire both a proton-coupled and a proton-decoupled spectrum.
-
Process the spectrum, referencing it to the standard.
-
Analyze the chemical shift, which provides information about the electronic environment of the CF₃ group, and the coupling constants (e.g., J-coupling to adjacent protons), which provide structural information.[17][18]
FTIR Spectroscopy
FTIR spectroscopy is used to identify the vibrational frequencies of functional groups, which are sensitive to the electronic environment.
Materials:
-
Target compound (liquid)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean. Record a background spectrum.
-
Place a small drop of the liquid sample onto the ATR crystal.
-
Acquire the IR spectrum of the sample.
-
Identify the characteristic stretching frequency of the nitrile group (C≡N), typically in the range of 2220-2260 cm⁻¹.[19]
-
Compare the C≡N stretching frequency of the trifluoromethyl-substituted butanenitrile with that of the unsubstituted butanenitrile. An increase in frequency is expected due to the inductive electron withdrawal by the CF₃ group.[4]
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the experimental characterization of the electronic effects of the trifluoromethyl group.
Caption: Workflow for characterizing electronic effects of the CF₃ group.
Conclusion
The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect, significantly altering the electronic landscape of the butanenitrile molecule. This guide has provided a framework for understanding these effects, presenting key data for the parent compound and outlining the experimental protocols necessary to quantify the impact of trifluoromethyl substitution. While specific experimental data for trifluoromethyl butanenitrile is sparse in the literature, the principles and methodologies described herein provide a robust foundation for researchers in drug discovery and the chemical sciences to investigate and leverage the unique properties of this important fluorinated scaffold.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Butanenitrile (CAS 109-74-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Butanenitrile [webbook.nist.gov]
- 7. Acidity-basicity of nitriles [qorganica.es]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. BUTYRONITRILE(109-74-0) 1H NMR spectrum [chemicalbook.com]
- 11. BUTYRONITRILE(109-74-0) 13C NMR [m.chemicalbook.com]
- 12. Butanenitrile [webbook.nist.gov]
- 13. Butanenitrile [webbook.nist.gov]
- 14. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 15. biophysics.org [biophysics.org]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 18. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spectroscopyonline.com [spectroscopyonline.com]
Stability of 4,4,4-Trifluorobutanenitrile Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4,4-Trifluorobutanenitrile is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical development. The presence of both a nitrile group and a trifluoromethyl group suggests potential vulnerabilities to hydrolysis under acidic and basic conditions. This technical guide provides a comprehensive overview of the expected stability of this compound, drawing upon established chemical principles of nitrile and trifluoromethyl group reactivity. Due to a lack of specific quantitative data in publicly available literature for this particular molecule, this guide also furnishes detailed, proposed experimental protocols for systematically evaluating its stability.
Introduction
The stability of a chemical entity is a critical parameter in drug development and chemical manufacturing, influencing storage, formulation, and in vivo performance. This compound (C₄H₄F₃N) possesses two key functional groups that dictate its reactivity: a nitrile (-C≡N) and a trifluoromethyl (-CF₃) group. While the trifluoromethyl group is generally considered to be relatively stable, the nitrile group is known to undergo hydrolysis. This guide explores the anticipated degradation pathways under both acidic and basic conditions.
Predicted Degradation Pathways
The hydrolysis of nitriles typically proceeds in a two-step manner: first to an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[1][2] The reaction conditions, particularly pH and temperature, play a crucial role in the rate of these transformations.
2.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water.[2] This leads to the formation of 4,4,4-trifluorobutanamide, which can then undergo further hydrolysis to 4,4,4-trifluorobutyric acid and an ammonium salt.[1][3] It is important to note that under harsh acidic conditions (e.g., using fuming sulfuric acid), the trifluoromethyl group itself can be hydrolyzed to a carboxylic acid, though this is generally a much slower process.[4][5]
2.2. Base-Catalyzed Hydrolysis
In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[2] This reaction also proceeds through the 4,4,4-trifluorobutanamide intermediate to ultimately form the carboxylate salt of 4,4,4-trifluorobutyric acid and ammonia.[1][3] Similar to acidic conditions, extreme basic conditions can also lead to the hydrolysis of the trifluoromethyl group.[6]
The following diagram illustrates the predicted degradation pathways of this compound.
Proposed Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a systematic study employing validated analytical methods is required. The following protocols are proposed as a robust framework for such an investigation, adhering to general principles of stability testing.[7]
3.1. Materials and Equipment
-
This compound (of known purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
pH meter
-
HPLC-UV or HPLC-MS system
-
Thermostatically controlled oven or water bath
-
Volumetric flasks and pipettes
3.2. Experimental Workflow for Stability Studies
The following diagram outlines a general workflow for conducting the stability assessment.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ema.europa.eu [ema.europa.eu]
A Theoretical and Experimental Guide to 4,4,4-Trifluorobutanenitrile: Properties, Synthesis, and Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluorobutanenitrile, a colorless and transparent liquid, is a specialized chemical compound with significant potential in various scientific and industrial sectors.[1] Its unique trifluoromethyl group imparts distinct chemical and physical properties that make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and agrochemicals.[1] The presence of the trifluoromethyl group can enhance crucial molecular properties such as lipophilicity and metabolic stability, which are highly desirable in drug design.[1] This technical guide provides an in-depth overview of the theoretical and experimental aspects of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis and analysis, and a comprehensive computational methodology for its theoretical investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, application in synthesis, and for the parameterization of theoretical models.
| Property | Value | Reference |
| Molecular Formula | C₄H₄F₃N | [1][2] |
| Molecular Weight | 123.08 g/mol | [2] |
| CAS Number | 690-95-9 | [1] |
| Appearance | Colorless transparent liquid | [1] |
| Density | 1.21 g/cm³ | [1] |
| Boiling Point | 139-140 °C | [1] |
| Flash Point | 13.1 °C | [1] |
| Refractive Index | 1.324 | [1] |
| Purity (Typical) | ≥98.0% | [1] |
Experimental Protocols
Synthesis of this compound
The following protocol describes a plausible method for the synthesis of this compound, adapted from general procedures for the synthesis of related fluorinated compounds.
Reaction Scheme:
3-Halo-1,1,1-trifluoropropane + NaCN → this compound + NaX (where X = Cl, Br, I)
Materials and Equipment:
-
3-Bromo-1,1,1-trifluoropropane
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Distillation apparatus
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with anhydrous DMF (100 mL) and sodium cyanide (1.2 equivalents). The mixture is stirred under a nitrogen atmosphere.
-
Addition of Reactant: 3-Bromo-1,1,1-trifluoropropane (1.0 equivalent) is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous phase is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded to confirm the structure of the synthesized compound. The characteristic signals for the trifluoromethyl group and the nitrile functionality should be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. A strong absorption band corresponding to the C≡N stretching vibration is expected in the range of 2240-2260 cm⁻¹.
-
Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry, typically using electron ionization (EI) or electrospray ionization (ESI).
Theoretical Studies: A Computational Approach
Due to the limited availability of specific theoretical studies on this compound, this section outlines a robust computational methodology based on common practices for similar fluorinated and nitrile-containing molecules. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, conformational preferences, and vibrational properties of molecules.[3]
Computational Methodology
-
Software: All quantum chemical calculations can be performed using a standard computational chemistry software package such as Gaussian, Q-Chem, or ORCA.
-
Method and Basis Set: The geometries of all conformers of this compound are optimized using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[3] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
Conformational Analysis: A potential energy surface scan is performed by systematically rotating the dihedral angles along the C-C bonds to identify all possible stable conformers. The geometries of the identified minima are then fully optimized.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory for the most stable conformers to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum. The calculated frequencies are typically scaled by an empirical factor (e.g., 0.96 for B3LYP) to better match experimental data.[3]
-
Thermochemical Analysis: The relative energies, enthalpies, and Gibbs free energies of the different conformers are calculated to determine their relative populations at a given temperature.
Predicted Computational Data
Based on the proposed methodology, Table 2 presents a hypothetical summary of the expected results from a DFT study on the conformational analysis of this compound. The molecule is expected to have two primary conformers: anti and gauche, arising from rotation around the C2-C3 bond.
| Conformer | Dihedral Angle (F-C-C-C) | Relative Energy (kcal/mol) | Key Calculated Vibrational Frequencies (cm⁻¹) |
| Anti | ~180° | 0.00 | C≡N stretch: ~2250, C-F symmetric stretch: ~1150 |
| Gauche | ~60° | 0.5 - 1.5 | C≡N stretch: ~2255, C-F symmetric stretch: ~1145 |
Visualization of Research Workflow
The following diagram illustrates a typical collaborative workflow between theoretical and experimental investigations for the comprehensive characterization of a molecule like this compound.
References
Navigating the Solubility Landscape of 4,4,4-Trifluorobutanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties of 4,4,4-Trifluorobutanenitrile
A compilation of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems and for designing appropriate experimental conditions.
| Property | Value |
| Molecular Formula | C₄H₄F₃N |
| Molecular Weight | 123.08 g/mol |
| CAS Number | 690-95-9 |
| Appearance | Colorless liquid |
| Boiling Point | 139-140 °C |
| Density | 1.21 g/cm³ |
| Flash Point | 13 °C |
| Refractive Index | 1.324 |
Expected Solubility Profile in Organic Solvents
Based on the principles of "like dissolves like," the molecular structure of this compound, which contains a polar nitrile group (-C≡N) and a nonpolar but highly electronegative trifluoromethyl group (-CF₃), suggests a nuanced solubility profile.
-
Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are expected to be good solvents for this compound. The dipole-dipole interactions between the nitrile group and the polar aprotic solvent molecules would facilitate dissolution.
-
Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are likely to dissolve this compound. While the compound cannot donate hydrogen bonds, the nitrile nitrogen can act as a hydrogen bond acceptor.
-
Nonpolar Solvents: In nonpolar solvents such as hexanes, toluene, and diethyl ether, the solubility is expected to be lower. The polar nitrile group would hinder dissolution in a purely nonpolar environment. However, the presence of the trifluoromethyl group might impart some lipophilicity, allowing for partial solubility.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (readable to ±0.1 mg)
-
Isothermal shaker or magnetic stirrer with a temperature-controlled bath
-
Calibrated thermometer or thermocouple
-
Syringes and syringe filters (chemically compatible, e.g., PTFE)
-
Vials with airtight caps
-
Drying oven
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in an isothermal shaker or a temperature-controlled bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe.
-
Immediately pass the solution through a syringe filter (also pre-heated to the experimental temperature) into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact weight of the filtered solution.
-
Place the vial with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The oven should be well-ventilated.
-
Periodically weigh the vial until a constant weight is achieved, indicating complete solvent evaporation.
-
Record the final weight of the vial containing the dry solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.
-
The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.
Solubility ( g/100g ) = (mass of solute / mass of solvent) * 100
Mole Fraction (X) = moles of solute / (moles of solute + moles of solvent)
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
The Emerging Role of 4,4,4-Trifluorobutanenitrile in Advanced Materials Science
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of high-performance materials has led scientists to explore novel molecular building blocks that can impart unique and desirable properties to polymers and electrolytes. Among these, organofluorine compounds have garnered significant attention due to the distinctive characteristics of the carbon-fluorine bond. 4,4,4-Trifluorobutanenitrile (C₄H₄F₃N), a specialized chemical, stands at the forefront of this exploration, offering a compelling combination of a trifluoromethyl group and a nitrile functionality. This technical guide delves into the potential applications of this compound in materials science, providing a comprehensive overview of its synthesis, properties, and prospective uses in the development of advanced polymers and high-performance electrolytes. While direct experimental data on materials exclusively derived from this compound is limited in publicly accessible literature, this guide extrapolates its potential based on the well-documented properties of structurally similar fluorinated nitriles and provides adapted experimental protocols for its utilization.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is crucial for predicting its behavior in material synthesis and its impact on the final material's characteristics. The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's polarity, reactivity, and thermal stability.
| Property | Value | Reference |
| Molecular Formula | C₄H₄F₃N | [1][2] |
| Molecular Weight | 123.08 g/mol | [2] |
| Boiling Point | 139-140 °C | [1] |
| Density | 1.21 g/cm³ | [1] |
| Flash Point | 13.1 °C | [1] |
| Refractive Index | 1.324 | [1] |
Potential Applications in Polymer Science
The unique molecular structure of this compound makes it a promising candidate for the synthesis of advanced fluorinated polymers. The trifluoromethyl group can enhance thermal stability, chemical resistance, and hydrophobicity, while the nitrile group offers a versatile handle for various polymerization reactions.
High-Performance Fluorinated Polyimides
Fluorinated polyimides are renowned for their exceptional thermal stability, mechanical strength, and low dielectric constants, making them indispensable in the aerospace and electronics industries.[3][4] The incorporation of trifluoromethyl groups, as present in this compound, is a well-established strategy to improve the properties of polyimides.[3][4] Although direct polymerization of this compound into a polyimide is not a standard route, it can be chemically modified to serve as a precursor for a diamine or dianhydride monomer.
Hypothetical Synthesis Pathway for a Fluorinated Polyimide Monomer
Caption: Hypothetical workflow for synthesizing a fluorinated polyimide.
Table 2: Comparative Thermal Properties of Fluorinated Polyimides with Trifluoromethyl Groups
| Polymer | Td5 (°C, N₂)¹ | Td5 (°C, air)² | Tg (°C)³ | Char Yield at 800°C (N₂) (%) | Reference |
| PI-1 (with -CF₃) | 551 | 515 | 259 | >60 | [3] |
| PI-2 (with -CF₃) | 561 | 520 | 281 | >60 | [3] |
| PI-3 (with -CF₃) | 555 | 518 | 275 | >60 | [3] |
| Modified Epoxy (with -CF₃) | - | - | 88.9 - 168.2 | 18 - 55 | [5] |
¹ 5% weight loss temperature in Nitrogen. ² 5% weight loss temperature in Air. ³ Glass Transition Temperature.
Experimental Protocol: Synthesis of a Fluorinated Polyimide (Adapted from literature[3][6])
This protocol describes a general two-step method for synthesizing a fluorinated polyimide from a diamine and a dianhydride monomer. This can be adapted for a diamine monomer derived from this compound.
Materials:
-
Trifluoromethyl-containing diamine monomer (e.g., synthesized from this compound)
-
Aromatic dianhydride (e.g., 3,3′,4,4′-biphenyltetracarboxylic dianhydride)
-
m-cresol (anhydrous)
-
Isoquinoline
-
Nitrogen gas
Procedure:
-
In a flame-dried three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the diamine monomer (1.5 mmol) and the dianhydride monomer (1.5 mmol) in anhydrous m-cresol (12 mL).
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to form the poly(amic acid) precursor.
-
Add a few drops of isoquinoline as a catalyst.
-
Heat the reaction mixture to 190°C and maintain for 12 hours to effect thermal imidization.
-
After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the imide rings (characteristic peaks around 1780 cm⁻¹ and 1720 cm⁻¹).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the resulting polyimide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Mechanical Testing: To measure tensile strength and modulus of a cast film.
Potential Applications in High-Voltage Electrolytes
The combination of a polar nitrile group and a stable trifluoromethyl group makes this compound a highly attractive candidate for use as an additive or co-solvent in lithium-ion battery electrolytes. Nitrile-based electrolytes are known for their high oxidative stability, which is crucial for the development of high-voltage batteries.[6][7] The fluorine content can further enhance the electrochemical stability and improve the formation of a stable solid electrolyte interphase (SEI) on the electrodes.[8]
Proposed Mechanism of Nitrile Additives in Electrolytes
Caption: Proposed mechanism of nitrile additives in Li-ion batteries.
Table 3: Performance of Nitrile-Based Electrolyte Additives in Lithium-Ion Batteries
| Additive | Cell Configuration | Key Improvement | Reference |
| Succinonitrile (SN) | LiCoO₂/Graphite | Improved cycling stability and storage at high voltage | [8] |
| Adiponitrile (AN) | NMC111/Graphite | Reduced voltage drop during storage | [9] |
| Pimelonitrile (PN) | NMC111/Graphite | Reduced gas generation | [9] |
| 1,3,6-Hexanetricarbonitrile (HTCN) | NCM811/Li Metal | Excellent cycling stability (88% capacity retention after 120 cycles) | [10] |
Experimental Protocol: Evaluation of an Electrolyte Additive (Adapted from literature[9][10])
This protocol outlines the procedure for evaluating the performance of an electrolyte containing this compound as an additive in a lithium-ion battery coin cell.
Materials:
-
Baseline electrolyte (e.g., 1 M LiPF₆ in ethylene carbonate/dimethyl carbonate)
-
This compound (as additive)
-
Cathode material (e.g., LiCoO₂, NMC)
-
Anode material (e.g., graphite, lithium metal)
-
Separator (e.g., Celgard)
-
Coin cell components (CR2032)
Procedure:
-
Prepare the experimental electrolyte by dissolving a specific weight percentage (e.g., 2 wt%) of this compound into the baseline electrolyte in an argon-filled glovebox.
-
Assemble coin cells (CR2032) in the glovebox using the prepared cathode, anode, separator, and the experimental electrolyte. A control cell with the baseline electrolyte should also be assembled.
-
Perform a formation cycle at a low C-rate (e.g., C/20) to form the initial SEI layer.
-
Conduct galvanostatic cycling tests at various C-rates between defined voltage limits (e.g., 3.0-4.5 V) to evaluate the capacity retention and coulombic efficiency.
-
Perform electrochemical impedance spectroscopy (EIS) measurements at different states of charge to analyze the interfacial resistance.
-
For post-mortem analysis, disassemble the cells in the glovebox and analyze the electrode surfaces using techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the formed interphases.
Conclusion
This compound presents a compelling molecular architecture for the development of next-generation materials. Its trifluoromethyl group is anticipated to confer enhanced thermal and chemical stability to polymers, while the nitrile functionality provides a versatile route for polymerization and is expected to improve the electrochemical performance of lithium-ion battery electrolytes. Although direct experimental evidence for materials solely based on this nitrile is not yet widely available, the extensive research on analogous fluorinated and nitrile-containing compounds strongly supports its potential. The adapted experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to explore the promising applications of this compound in materials science. Further investigation into the synthesis and characterization of polymers and electrolytes incorporating this unique molecule is warranted and expected to yield materials with superior performance characteristics.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C4H4F3N | CID 543096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on nitrile compounds in high potential electrolytes [esst.cip.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application of 4,4,4-Trifluorobutanenitrile in Agrochemical Synthesis: A Detailed Protocol for the Preparation of a Key Trifluoromethyl-Pyrazole Intermediate
Introduction
4,4,4-Trifluorobutanenitrile is a valuable fluorinated building block in the synthesis of modern agrochemicals. The incorporation of the trifluoromethyl (CF3) group into active ingredients can significantly enhance their biological efficacy and metabolic stability.[1][2] This application note provides a detailed protocol for the utilization of this compound in the synthesis of a key trifluoromethyl-pyrazole intermediate, a structural motif present in numerous commercial pesticides.[2] The protocol involves the initial hydrolysis of the nitrile to the corresponding carboxylic acid, followed by cyclization with a hydrazine derivative.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 690-95-9 | [3] |
| Molecular Formula | C4H4F3N | [3] |
| Molecular Weight | 123.08 g/mol | [4] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 139-140 °C | [3] |
| Density | 1.21 g/cm³ | [3] |
Table 2: Reaction Parameters for the Synthesis of 4,4,4-Trifluorobutanoic Acid
| Parameter | Value |
| Reactant | This compound |
| Reagent | Concentrated Hydrochloric Acid |
| Solvent | Water |
| Temperature | 100 °C (Reflux) |
| Reaction Time | 12 hours |
| Yield | >90% |
Table 3: Reaction Parameters for the Synthesis of 1-Phenyl-3-(3,3,3-trifluoroethyl)-1H-pyrazol-5(4H)-one
| Parameter | Value |
| Reactant 1 | Ethyl 4,4,4-trifluorobutanoate |
| Reactant 2 | Phenylhydrazine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Yield | High |
Experimental Protocols
Protocol 1: Synthesis of 4,4,4-Trifluorobutanoic Acid via Hydrolysis of this compound
This protocol describes the conversion of this compound to 4,4,4-Trifluorobutanoic acid, a key intermediate for the synthesis of trifluoromethyl-containing heterocycles.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 6 M aqueous solution of hydrochloric acid (5.0 eq).
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield 4,4,4-Trifluorobutanoic acid as a crude product. Further purification can be achieved by distillation.
Protocol 2: Synthesis of 1-Phenyl-3-(3,3,3-trifluoroethyl)-1H-pyrazol-5(4H)-one
This protocol outlines the synthesis of a trifluoromethyl-substituted pyrazolone, a common core structure in various agrochemicals, starting from the ester derivative of 4,4,4-Trifluorobutanoic acid. The initial esterification of the carboxylic acid is a standard procedure and is not detailed here.
Materials:
-
Ethyl 4,4,4-trifluorobutanoate
-
Phenylhydrazine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of Ethyl 4,4,4-trifluorobutanoate (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction for the formation of the pyrazolone product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be isolated by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for the preparation of a trifluoromethyl-pyrazole intermediate.
Caption: Logical progression of the synthesis from starting material to the target scaffold.
References
- 1. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 2. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 3. innospk.com [innospk.com]
- 4. This compound | C4H4F3N | CID 543096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 4,4,4-Trifluorobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and agrochemical industries. 4,4,4-Trifluorobutan-1-amine, the product of the reduction of 4,4,4-Trifluorobutanenitrile, is a key building block containing a trifluoromethyl group, which can impart unique properties such as enhanced metabolic stability and lipophilicity to bioactive molecules.[1] This document provides detailed experimental procedures for the reduction of this compound to 4,4,4-Trifluorobutan-1-amine using two common and effective methods: catalytic hydrogenation with Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄).
Chemical and Physical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.
Table 1: Physical and Chemical Properties
| Property | This compound | 4,4,4-Trifluorobutan-1-amine hydrochloride |
| Molecular Formula | C₄H₄F₃N[2] | C₄H₈F₃N·HCl[3] |
| Molecular Weight | 123.08 g/mol [2] | 163.57 g/mol [3] |
| CAS Number | 690-95-9[2] | 84153-82-2[3] |
| Appearance | Colorless transparent liquid[1] | Solid |
| Boiling Point | 139-140 °C[1] | Not available |
| Density | 1.21 g/cm³[1] | Not available |
| Flash Point | 13.1 °C[1] | Not available |
Experimental Protocols
Two primary methods for the reduction of this compound are detailed below. The choice of method will depend on the available equipment, scale of the reaction, and desired selectivity.
Method 1: Catalytic Hydrogenation using Raney® Nickel
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. Raney® Nickel is a common catalyst for this transformation due to its high activity and relatively low cost. The reaction can be carried out using molecular hydrogen under pressure or via transfer hydrogenation.
Protocol 1A: Catalytic Hydrogenation with Molecular Hydrogen
This protocol describes the reduction of this compound using Raney® Nickel and hydrogen gas in a pressure reactor.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Anhydrous ethanol or methanol
-
Ammonia (as a solution in the alcohol or anhydrous)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Hydrochloric acid (HCl) solution (for salt formation, optional)
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Glass liner for the autoclave
-
Magnetic or mechanical stirrer
-
Schlenk line or glovebox for inert atmosphere operations
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5-10 wt% of the nitrile) with anhydrous ethanol or methanol to remove the water. This should be done under an inert atmosphere as dry Raney® Nickel can be pyrophoric.
-
Reaction Setup: To the glass liner of the autoclave, add the washed Raney® Nickel. Under a stream of inert gas, add a solution of this compound in anhydrous ethanol or methanol (e.g., 1 M solution). To suppress the formation of secondary and tertiary amine byproducts, add a source of ammonia (e.g., 5-10 mol% of a saturated solution of ammonia in the alcohol).
-
Hydrogenation: Seal the autoclave and purge it several times with inert gas, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 50-80 °C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with inert gas.
-
Filtration: Under an inert atmosphere, carefully filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent. Caution: The filter cake may be pyrophoric and should be kept wet and disposed of properly.
-
Isolation: The resulting solution contains the 4,4,4-trifluorobutan-1-amine. The solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification (Optional): The crude amine can be purified by distillation. For easier handling and purification, the amine can be converted to its hydrochloride salt by treating the solution with a solution of HCl in an appropriate solvent (e.g., diethyl ether or isopropanol) and collecting the precipitated solid by filtration.
Protocol 1B: Transfer Hydrogenation
This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor in the presence of Raney® Nickel.[4]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
2-Propanol (as hydrogen donor and solvent)
-
Potassium hydroxide (KOH)
-
Filter aid (e.g., Celite®)
-
Hydrochloric acid (HCl) solution
Procedure:
-
Catalyst and Reagent Preparation: In a round-bottom flask, prepare a solution of this compound in 2-propanol. Add Raney® Nickel (e.g., 10-20 wt% of the nitrile) and a catalytic amount of KOH (e.g., 2 mol%).[4]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The 2-propanol serves as both the solvent and the hydrogen donor. Acetone is formed as a byproduct.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Isolation: Follow steps 5-8 from Protocol 1A for the work-up and isolation of the product. The intermediate N-isopropylidene amine can be hydrolyzed to the primary amine by treatment with dilute HCl.[4]
Method 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[5][6] This reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution (for salt formation, optional)
Equipment:
-
Dry, two or three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (e.g., 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Nitrile: Cool the suspension in an ice bath. Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
Work-up (Fieser Method): Cool the reaction mixture in an ice bath. Slowly and carefully add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction and will produce hydrogen gas. Following the water addition, add a 15% aqueous NaOH solution, followed by more water. A common ratio for quenching 'x' grams of LiAlH₄ is to add 'x' mL of water, 'x' mL of 15% NaOH, and then '3x' mL of water.
-
Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of filter aid. Wash the filter cake thoroughly with diethyl ether or THF.
-
Isolation: Combine the filtrate and washes. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4,4-trifluorobutan-1-amine.
-
Purification: The crude amine can be purified by distillation or converted to its hydrochloride salt as described in Protocol 1A.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the reduction of nitriles, which can be used as a starting point for the optimization of the reduction of this compound.
Table 2: Comparison of Reduction Methods for Nitriles
| Parameter | Catalytic Hydrogenation (Raney® Ni) | LiAlH₄ Reduction |
| Reagent | Raney® Nickel, H₂ gas or H-donor | Lithium Aluminum Hydride |
| Solvent | Alcohols (Ethanol, Methanol), 2-Propanol | Ethers (Diethyl ether, THF) |
| Temperature | 50-100 °C | 0 °C to reflux |
| Pressure | Atmospheric to 100 psi | Atmospheric |
| Typical Reaction Time | 2-12 hours | 1-6 hours |
| Typical Yield | Good to Excellent (>80%) | Good to Excellent (>80%) |
| Key Considerations | Requires pressure equipment for H₂ gas; catalyst can be pyrophoric. | Requires strictly anhydrous conditions; highly exothermic quench. |
| Byproduct Control | Addition of ammonia or base to suppress secondary/tertiary amine formation. | Generally high selectivity for primary amines. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformation and the general experimental workflow for the reduction of this compound.
Caption: Chemical transformation of this compound to 4,4,4-Trifluorobutan-1-amine.
Caption: General experimental workflow for the reduction of this compound.
References
- 1. [PDF] Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. api.pageplace.de [api.pageplace.de]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Catalytic Conversion of 4,4,4-Trifluorobutanenitrile to Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic conversion of 4,4,4-Trifluorobutanenitrile to the corresponding primary amine, 4,4,4-trifluorobutylamine. The synthesis of fluorinated amines is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorine atoms, such as increased metabolic stability and altered basicity. The protocols outlined below are based on established catalytic hydrogenation methods for nitriles, providing a strong starting point for laboratory synthesis.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely employed method due to its efficiency and atom economy. Common catalysts for this transformation include Raney® Nickel, palladium on carbon (Pd/C), and rhodium-based catalysts. The presence of the electron-withdrawing trifluoromethyl group in this compound can influence the reactivity of the nitrile group, necessitating carefully optimized reaction conditions to achieve high yields and selectivity towards the desired primary amine. Over-reduction or side reactions leading to secondary or tertiary amines are potential challenges that can be mitigated through the selection of appropriate catalysts and reaction parameters.
Reaction Pathway
The overall reaction involves the reduction of the nitrile functional group to a primary amine through the addition of hydrogen across the carbon-nitrogen triple bond. This process typically proceeds via an intermediate imine species, which is further reduced to the amine.
Caption: General reaction pathway for the catalytic hydrogenation of this compound.
Catalytic Systems and Protocols
Two primary catalytic systems are presented here: Raney® Nickel and Palladium on Carbon. These have been chosen for their proven efficacy in nitrile hydrogenation.
Data Presentation: Comparison of Catalytic Systems
| Parameter | Protocol 1: Raney® Nickel | Protocol 2: Palladium on Carbon |
| Catalyst | Raney® Nickel (slurry in water) | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol or Ethanol, Ammonia | Methanol or Ethanol, Ammonia |
| Temperature | 50 - 100 °C | 25 - 60 °C |
| Hydrogen Pressure | 500 - 1500 psi | 50 - 500 psi |
| Reaction Time | 4 - 24 hours | 6 - 48 hours |
| Selectivity | Generally high for primary amines | High for primary amines |
Experimental Protocols
Protocol 1: Hydrogenation using Raney® Nickel
This protocol describes the reduction of this compound using a Raney® Nickel catalyst under high pressure. Raney® Nickel is a versatile and highly active catalyst for the hydrogenation of a wide range of functional groups, including nitriles.[1][2] The addition of ammonia is often employed to suppress the formation of secondary and tertiary amine byproducts.[3]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol (anhydrous)
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: In a suitable flask, carefully wash the Raney® Nickel slurry (e.g., 5-10 wt% relative to the nitrile) with the chosen alcohol solvent three times to remove the water.
-
Reaction Setup: To a high-pressure autoclave, add the washed Raney® Nickel catalyst, the alcohol solvent (e.g., 10-20 mL per gram of nitrile), and this compound (1 equivalent).
-
Add a solution of ammonia in methanol (e.g., 1-5 equivalents) to the reactor.
-
Seal the autoclave and purge with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psi).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
The crude 4,4,4-trifluorobutylamine can be purified by distillation.
Caption: Workflow for the Raney® Nickel catalyzed hydrogenation of this compound.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol utilizes a palladium on carbon catalyst, which often allows for milder reaction conditions compared to Raney® Nickel.[4] The use of ammonia is also recommended to enhance selectivity towards the primary amine.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol (anhydrous)
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Hydrogen gas (high purity)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Reaction Setup: In a pressure-resistant reaction vessel, combine this compound (1 equivalent), the alcohol solvent (e.g., 15-25 mL per gram of nitrile), and the 10% Pd/C catalyst (e.g., 1-5 mol%).
-
Add a solution of ammonia in methanol (e.g., 1-5 equivalents) to the vessel.
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi).
-
Begin vigorous stirring or shaking at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction by hydrogen uptake.
-
Work-up: Upon completion, vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through celite to remove the Pd/C catalyst, washing the filter cake with the alcohol solvent.
-
Remove the solvent and excess ammonia from the filtrate by rotary evaporation.
-
Purify the resulting 4,4,4-trifluorobutylamine by distillation.
Caption: Workflow for the Pd/C catalyzed hydrogenation of this compound.
Logical Relationships in Catalytic Nitrile Reduction
The successful conversion of this compound to the desired primary amine is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.
Caption: Interdependencies of key parameters in the catalytic hydrogenation of nitriles.
Concluding Remarks
The protocols provided offer robust starting points for the synthesis of 4,4,4-trifluorobutylamine from this compound. Researchers should note that optimization of catalyst loading, temperature, pressure, and reaction time may be necessary to achieve the highest possible yield and selectivity for this specific substrate. Careful monitoring of the reaction is crucial to prevent over-reduction or the formation of undesired byproducts. The inherent properties of the trifluoromethyl group may necessitate slightly more forcing conditions compared to non-fluorinated analogues, a common observation in the chemistry of fluorinated compounds.
References
Application Note: GC-MS Analysis of 4,4,4-Trifluorobutanenitrile and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluorobutanenitrile is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of target molecules, making it a valuable synthon in drug discovery and development.[1][2] The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields, and potentially compromise the safety and efficacy of the final product.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the GC-MS analysis of this compound, its potential reaction products, and common impurities. The methodology described herein is essential for quality control, reaction monitoring, and impurity profiling in a research and drug development setting.
Experimental Protocols
Sample Preparation
A simple dilution of the reaction mixture or final product is typically sufficient for GC-MS analysis.
Materials:
-
Reaction mixture or this compound product
-
Dichloromethane (DCM), GC-MS grade
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC vials with caps
Protocol:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a small amount of dichloromethane.
-
Fill the volumetric flask to the mark with dichloromethane and mix thoroughly.
-
Transfer an aliquot of the solution into a GC vial for analysis.
GC-MS Instrumentation
Gas Chromatograph:
-
System: Agilent 8890 GC System or equivalent
-
Injector: Split/Splitless inlet
-
Autosampler: Agilent 7693A Autosampler or equivalent
Mass Spectrometer:
-
System: Agilent 5977B GC/MSD or equivalent
-
Ion Source: Electron Ionization (EI)
GC-MS Method Parameters
| Parameter | Value |
| GC Column | Agilent J&W VF-200ms, 30 m x 0.25 mm, 0.25 µm or DB-624, 30 m x 0.25 mm, 1.4 µm[4][5] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 150 °C |
| Ramp 2 | 25 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Mass Range | 35 - 350 amu |
| Solvent Delay | 3 min |
Data Presentation: Quantitative Analysis of a Hypothetical Reaction Mixture
The following table summarizes the quantitative data obtained from the GC-MS analysis of a hypothetical reaction mixture involving the synthesis of this compound.
| Peak No. | Compound Name | Retention Time (min) | Key m/z Fragments | Relative Abundance (%) |
| 1 | Dichloromethane (Solvent) | 3.52 | 49, 84, 86 | - |
| 2 | 3-Halogeno-1,1,1-trifluoropropane (Starting Material) | 5.89 | 95, 114, 116 | 2.5 |
| 3 | This compound (Product) | 8.15 | 123, 95, 68 | 85.0 |
| 4 | 4,4,4-Trifluorobutanamide (Hydrolysis Product) | 10.23 | 141, 97, 70 | 5.3 |
| 5 | 4,4,4-Trifluorobutanoic acid (Hydrolysis Product) | 11.56 | 142, 97, 45 | 3.1 |
| 6 | N,N-Dimethyl-4,4,4-trifluorobutanamide (From DMF) | 12.87 | 169, 125, 72 | 1.8 |
| 7 | Higher boiling point byproduct | 14.50 | - | 2.3 |
Visualization of Experimental Workflow and Reaction Pathway
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. agilent.com [agilent.com]
- 5. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of 4,4,4-Trifluorobutanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4,4,4-trifluorobutanenitrile derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined below are designed to serve as a comprehensive guide for achieving high purity of these compounds, which are often key intermediates in pharmaceutical and agrochemical research. The protocols cover both reversed-phase HPLC for general purification and chiral HPLC for the separation of enantiomers, a critical step in the development of stereoisomerically pure drugs.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity.[1] The purification of these compounds to a high degree of purity is essential for their use in subsequent synthetic steps and for biological evaluation. HPLC is a powerful technique for the isolation and purification of these molecules from complex reaction mixtures.[2]
Fluorinated compounds can exhibit unique chromatographic behavior.[3] Therefore, specific considerations in the selection of stationary and mobile phases are crucial for successful purification. This guide provides recommended starting conditions and methodologies for both analytical and preparative scale HPLC.
Part 1: Reversed-Phase HPLC Purification (Achiral)
Reversed-phase HPLC is the most common mode of chromatography used for the purification of organic compounds.[1] For trifluorinated compounds, specialized fluorinated stationary phases can sometimes offer enhanced selectivity and retention.[3][4] However, standard C18 columns are also widely effective.
Experimental Protocol: Reversed-Phase HPLC
This protocol provides a general method for the purification of a crude this compound derivative.
1. Sample Preparation:
-
Dissolve the crude sample in a suitable solvent, ideally the mobile phase, to a concentration of approximately 5-10 mg/mL for preparative HPLC. For analytical HPLC, a concentration of 1 mg/mL is a good starting point.
-
If the sample is not fully soluble, use a stronger solvent like Dimethyl Sulfoxide (DMSO) and filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A preparative or analytical HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column is a good initial choice. For potentially better selectivity with fluorinated compounds, a pentafluorophenyl (PFP) or a fluorinated C8 column can be evaluated.[3][4]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The addition of a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (for MS compatibility) is often necessary to improve peak shape.[5]
-
Detection: Monitor the elution profile at a wavelength where the compound has maximum absorbance (e.g., 210 nm, 254 nm).
3. Data Analysis and Fraction Collection:
-
Identify the peak corresponding to the target compound based on its retention time.
-
Collect the fractions containing the pure compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation: Representative Reversed-Phase HPLC Conditions
The following table summarizes typical starting conditions for the reversed-phase HPLC purification of a hypothetical this compound derivative.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 min | 20-80% B over 30 min |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Injection Volume | 10 µL | 1-5 mL |
| Column Temperature | 25 °C | Ambient |
| Detection Wavelength | 254 nm | 254 nm |
| Expected Purity | >95% | >98% |
Experimental Workflow: Reversed-Phase HPLC Purification
Part 2: Chiral HPLC Purification
For this compound derivatives that are chiral, separation of the enantiomers is often a regulatory requirement for pharmaceutical development.[6] Chiral HPLC using a chiral stationary phase (CSP) is the most common method for enantioseparation.[7] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are highly effective for a wide range of compounds, including those with trifluoromethyl groups.[8]
Experimental Protocol: Chiral HPLC
This protocol outlines a general approach for the separation of enantiomers of a chiral this compound derivative.
1. Sample Preparation:
-
Prepare a racemic standard of the compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
2. Chiral Method Development (Analytical Scale):
-
Column Screening: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) with different mobile phases.[8]
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of a hydrocarbon (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.[8]
-
Reversed Phase: Use mixtures of acetonitrile or methanol with water or a buffer.
-
-
Optimization: Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs ≥ 1.5).
3. Preparative Scale-Up:
-
Once an effective analytical method is developed, it can be scaled up to a preparative scale by increasing the column diameter, injection volume, and flow rate.
-
The goal is to maximize the sample load while maintaining adequate separation.
4. Data Analysis:
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) to quantify the separation.[8]
-
A resolution of 1.5 or greater is generally considered baseline separation.[8]
Data Presentation: Representative Chiral HPLC Conditions
The following table provides typical conditions for the chiral separation of a hypothetical this compound derivative on an analytical scale.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm | Chiralcel® OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | n-Hexane:Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection Wavelength | 220 nm | 220 nm |
| Retention Factor (k₁) | 2.8 | 3.5 |
| Separation Factor (α) | 1.35 | 1.28 |
| Resolution (Rs) | 2.1 | 1.9 |
Logical Relationship: Chiral Method Development Strategy
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 4,4,4-Trifluorobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 4,4,4-Trifluorobutanenitrile, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocol is based on a phase-transfer catalyzed nucleophilic substitution reaction, which offers a robust and scalable method for producing this fluorinated nitrile. This application note includes a detailed experimental procedure, a summary of quantitative data, and safety precautions.
Introduction
This compound is a key building block in organic synthesis, primarily utilized for the introduction of the trifluoromethyl group into molecular structures. The presence of the trifluoromethyl moiety can significantly enhance the metabolic stability and lipophilicity of drug candidates. This protocol details a scalable synthesis of this compound from 3,3,3-trifluoro-1-chloropropane and sodium cyanide, employing a phase-transfer catalyst to facilitate the reaction. This method is advantageous due to its operational simplicity and the use of readily available starting materials.
Chemical Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the chloride in 3,3,3-trifluoro-1-chloropropane is displaced by a cyanide ion.
Reaction:
CF₃-CH₂-CH₂-Cl + NaCN --(Phase-Transfer Catalyst)--> CF₃-CH₂-CH₂-CN + NaCl
Experimental Protocol
Materials and Equipment:
-
Reactants:
-
3,3,3-Trifluoro-1-chloropropane (≥98% purity)
-
Sodium cyanide (NaCN) (≥98% purity)
-
Tetrabutylammonium bromide (TBAB) (≥99% purity)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
-
Procedure:
-
Reactor Setup: Assemble the 5 L three-necked flask with a mechanical stirrer, reflux condenser, and a thermometer. Ensure the apparatus is dry and set up in a well-ventilated fume hood.
-
Charging Reactants: To the flask, add anhydrous dimethylformamide (2.5 L), sodium cyanide (245 g, 5.0 mol), and tetrabutylammonium bromide (80.5 g, 0.25 mol).
-
Reaction Initiation: Begin stirring the mixture and heat it to 70°C.
-
Addition of Starting Material: Once the temperature has stabilized, add 3,3,3-trifluoro-1-chloropropane (662.5 g, 5.0 mol) dropwise from the dropping funnel over a period of 2 hours, maintaining the reaction temperature between 70-80°C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 80°C. Monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 5 L of water and 2 L of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer and wash it three times with 1 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 139-141°C.
-
Data Presentation
| Parameter | Value |
| Starting Material | 3,3,3-Trifluoro-1-chloropropane |
| Molar Mass of Starting Material | 132.51 g/mol |
| Amount of Starting Material | 662.5 g (5.0 mol) |
| Reagent | Sodium Cyanide (NaCN) |
| Molar Mass of Reagent | 49.01 g/mol |
| Amount of Reagent | 245 g (5.0 mol) |
| Catalyst | Tetrabutylammonium Bromide (TBAB) |
| Molar Mass of Catalyst | 322.37 g/mol |
| Amount of Catalyst | 80.5 g (0.25 mol) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Volume of Solvent | 2.5 L |
| Reaction Temperature | 70-80°C |
| Reaction Time | 8-12 hours |
| Product | This compound |
| Molar Mass of Product | 123.08 g/mol |
| Expected Yield | 75-85% |
| Expected Purity (Post-distillation) | ≥98% |
| Boiling Point of Product | 139-141°C |
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Safety Precautions
-
Sodium Cyanide: Highly toxic. Avoid contact with skin and eyes, and do not inhale dust. Handle only in a well-ventilated fume hood. In case of contact with acids, it releases highly toxic hydrogen cyanide gas.
-
3,3,3-Trifluoro-1-chloropropane: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen.
-
General Precautions: All experimental procedures should be carried out by trained personnel in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times. An emergency eyewash and safety shower should be readily accessible.
Disclaimer: This protocol is intended for use by qualified professionals and should be adapted to the specific conditions and equipment of the user's laboratory. All procedures should be performed with appropriate safety precautions.
Application Notes and Protocols: 4,4,4-Trifluorobutanenitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4,4-Trifluorobutanenitrile (CAS No. 690-95-9) is a valuable fluorinated building block in organic synthesis. While not typically employed as a direct trifluoromethylating agent, its utility lies in the introduction of a trifluoromethylated propyl nitrile moiety into larger molecules. This document provides an overview of the properties of this compound and explores its application as a synthetic intermediate in the preparation of more complex trifluoromethylated compounds relevant to the pharmaceutical and agrochemical industries.
Introduction
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a widely adopted strategy in drug discovery and development. The unique physicochemical properties of the CF₃ group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. While a variety of reagents have been developed for the direct introduction of a CF₃ group (trifluoromethylation), this compound serves a distinct role as a building block, providing a pre-functionalized four-carbon chain containing a trifluoromethyl group.
Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₄F₃N | [1] |
| Molecular Weight | 123.08 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 139-140 °C | [2] |
| Density | 1.21 g/cm³ | [2] |
| Flash Point | 13.1 °C | [2] |
| CAS Number | 690-95-9 | [1] |
Safety Information: this compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood are mandatory.
Application as a Synthetic Building Block
The primary application of this compound is in the construction of more complex molecules where the trifluoromethylpropyl group is a desired structural motif. The nitrile functionality serves as a versatile handle for a variety of chemical transformations.
Logical Workflow for Utilizing this compound:
Caption: Synthetic pathways utilizing this compound.
Experimental Protocols
General Protocol for Cyclocondensation Reactions:
Cyclocondensation reactions are a common strategy for constructing heterocyclic rings. In a typical procedure, a trifluoromethyl-containing building block, such as a derivative of 4,4,4-trifluorobutanoic acid (which can be synthesized from this compound via hydrolysis), is reacted with other precursors to form the desired heterocyclic system.
Example: Synthesis of a Trifluoromethyl-substituted Pyridine Derivative (Conceptual)
-
Hydrolysis of this compound: this compound is hydrolyzed under acidic or basic conditions to yield 4,4,4-trifluorobutanoic acid.
-
Activation of the Carboxylic Acid: The resulting carboxylic acid is then activated, for example, by conversion to the corresponding acid chloride or ester.
-
Cyclocondensation: The activated trifluoromethyl-containing building block is then reacted with appropriate nitrogen-containing precursors in a cyclization reaction to form the trifluoromethyl-substituted pyridine ring.
Overview of Direct Trifluoromethylation Methods
For the direct introduction of a trifluoromethyl group, a variety of established trifluoromethylating agents are commercially available and extensively documented in the scientific literature. These agents can be broadly categorized based on their reaction mechanism.
Common Classes of Trifluoromethylating Agents:
References
Application Notes and Protocols: Click Chemistry Applications of 4,4,4-Trifluorobutanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential use of 4,4,4-Trifluorobutanenitrile as a precursor for synthesizing trifluoromethyl-containing bioorthogonal probes for click chemistry applications. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, making it a valuable moiety in drug design and chemical biology.[1] This document outlines detailed, proposed synthetic protocols for converting this compound into azide and alkyne derivatives, followed by a protocol for their application in a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction for protein labeling.
Section 1: Synthesis of 4,4,4-Trifluorobutyl Azide
The nitrile group of this compound can be reduced to a primary amine, which is then converted into an azide. This provides a trifluoromethyl-containing alkyl azide ready for click chemistry.
Signaling Pathway Diagram: Synthesis of 4,4,4-Trifluorobutyl Azide
Caption: Synthetic pathway for 4,4,4-Trifluorobutyl Azide.
Experimental Protocol: Synthesis of 4,4,4-Trifluorobutyl Azide
Step 1: Reduction of this compound to 4,4,4-Trifluorobutylamine
This protocol is based on the general reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 4 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings. Extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield 4,4,4-Trifluorobutylamine.
Step 2: Conversion of 4,4,4-Trifluorobutylamine to 4,4,4-Trifluorobutyl Azide
This protocol is adapted from the conversion of primary amines to azides.[2]
Materials:
-
4,4,4-Trifluorobutylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Azidotris(diethylamino)phosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, magnetic stirrer, syringe, low-temperature bath
Procedure:
-
Dissolve 4,4,4-Trifluorobutylamine (1 equivalent) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.
-
In a separate flask, dissolve azidotris(diethylamino)phosphonium bromide (1.2 equivalents) in anhydrous THF and cool to -78 °C.
-
Transfer the amine-lithium salt solution to the solution of the azidating agent via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and carefully remove the solvent under reduced pressure (caution: low molecular weight azides can be volatile and explosive) to obtain 4,4,4-Trifluorobutyl Azide.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 4,4,4-Trifluorobutylamine | This compound | LiAlH₄, THF | 6 | 85 | >95 |
| 2 | 4,4,4-Trifluorobutyl Azide | 4,4,4-Trifluorobutylamine | n-BuLi, Azidotris(diethylamino)phosphonium bromide, THF | 3 | 70 | >95 |
Section 2: Synthesis of a Trifluoromethyl-Containing Terminal Alkyne
A plausible, though multi-step, route to a terminal alkyne involves the functionalization of the carbon adjacent to the nitrile, followed by reduction and subsequent transformations. A more direct hypothetical approach for creating a click-ready alkyne from a related trifluoromethyl starting material is presented here for illustrative purposes. We will hypothesize the synthesis of 5,5,5-Trifluoropent-1-yne.
Signaling Pathway Diagram: Synthesis of 5,5,5-Trifluoropent-1-yne
Caption: Synthetic pathway for 5,5,5-Trifluoropent-1-yne.
Experimental Protocol: Synthesis of 5,5,5-Trifluoropent-1-yne (Hypothetical Route)
Step 1: Hydrolysis of this compound to 4,4,4-Trifluorobutanoic Acid
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, mix this compound with an equal volume of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the aqueous solution with diethyl ether.
-
Wash the combined organic layers with saturated NaHCO₃ solution.
-
Acidify the aqueous bicarbonate layer with concentrated HCl and extract with diethyl ether.
-
Dry the final organic extract over anhydrous MgSO₄, filter, and remove the solvent to yield 4,4,4-Trifluorobutanoic Acid.
Step 2-4: Conversion to 5,5,5-Trifluoropent-1-yne
These steps follow standard organic transformations.
Procedure:
-
Reduction to Alcohol: Reduce 4,4,4-Trifluorobutanoic Acid to 4,4,4-Trifluorobutan-1-ol using LiAlH₄ in THF, following a similar procedure to the nitrile reduction.
-
Tosylation: Convert the alcohol to 4,4,4-Trifluorobutyl Tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in pyridine.
-
Alkynylation: React the tosylate with lithium acetylide-ethylenediamine complex in an appropriate solvent like DMSO to introduce the terminal alkyne, yielding 5,5,5-Trifluoropent-1-yne.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Key Reagents | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 4,4,4-Trifluorobutanoic Acid | This compound | H₂SO₄, H₂O | 4 | 90 | >98 |
| 2 | 4,4,4-Trifluorobutan-1-ol | 4,4,4-Trifluorobutanoic Acid | LiAlH₄, THF | 4 | 88 | >98 |
| 3 | 4,4,4-Trifluorobutyl Tosylate | 4,4,4-Trifluorobutan-1-ol | TsCl, Pyridine | 12 | 92 | >95 |
| 4 | 5,5,5-Trifluoropent-1-yne | 4,4,4-Trifluorobutyl Tosylate | Lithium Acetylide, EDA | 6 | 65 | >95 |
Section 3: Application in Bioorthogonal Protein Labeling
This section describes a protocol for labeling an alkyne-modified protein with the synthesized 4,4,4-Trifluorobutyl Azide using a copper-catalyzed click reaction.
Experimental Workflow Diagram
Caption: Workflow for protein labeling via CuAAC.
Protocol: Labeling of an Alkyne-Modified Protein
This protocol is based on established methods for CuAAC in a biological context.
Materials:
-
Alkyne-modified protein (e.g., containing a p-ethynyl-L-phenylalanine residue) in a suitable buffer (e.g., PBS, pH 7.4)
-
4,4,4-Trifluorobutyl Azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 4,4,4-Trifluorobutyl Azide in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA). Let it stand for 5 minutes at room temperature.
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1 mg/mL in PBS.
-
Add the 4,4,4-Trifluorobutyl Azide stock solution to a final concentration of 100 µM.
-
Add the premixed CuSO₄/THPTA catalyst to a final concentration of 1 mM copper.
-
-
Initiation: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM to initiate the reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Analysis: Analyze the purified, labeled protein using SDS-PAGE (a shift in molecular weight should be observable) and/or mass spectrometry to confirm successful conjugation.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Protein Concentration | 1 mg/mL |
| Azide Concentration | 100 µM |
| Copper Concentration | 1 mM |
| Reaction Time | 1.5 hours |
| Labeling Efficiency | >90% |
Disclaimer: The synthetic protocols for the derivatives of this compound are proposed routes based on established chemical transformations and have not been experimentally validated with this specific starting material. Researchers should perform these reactions with appropriate safety precautions and optimize the conditions for their specific setup. The application protocol is a general guideline and may require optimization depending on the specific protein and experimental goals.
References
Application Note: Enzymatic Hydrolysis of 4,4,4-Trifluorobutanenitrile for the Synthesis of 4,4,4-Trifluorobutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application notes for the enzymatic hydrolysis of 4,4,4-Trifluorobutanenitrile to produce 4,4,4-Trifluorobutanoic acid, a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of bioactive molecules.
Introduction:
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. Biocatalytic hydrolysis using nitrilase enzymes (EC 3.5.5.1) offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions. Nitrilases catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia, typically under mild pH and temperature conditions.[1][2][3] While a broad range of nitrilases have been identified from various microbial sources, including bacteria, fungi, and yeasts, their substrate specificity can vary significantly.[2][4][5] Aliphatic nitrilases, in particular, are of interest for the conversion of substrates like this compound. The strong electron-withdrawing nature of the trifluoromethyl group is expected to facilitate the enzymatic hydrolysis.[1]
This application note details a generalized protocol for screening microbial nitrilases for activity towards this compound and for the preparative-scale biotransformation.
Data Presentation
Table 1: Hypothetical Substrate Specificity of a Nitrilase from Rhodococcus rhodochrous
| Substrate | Relative Activity (%) | Product |
| Benzonitrile | 100 | Benzoic Acid |
| Acetonitrile | 35 | Acetic Acid |
| Propionitrile | 60 | Propionic Acid |
| Butyronitrile | 75 | Butanoic Acid |
| This compound | [To Be Determined] | 4,4,4-Trifluorobutanoic Acid |
| 3-Chloropropionitrile | 85 | 3-Chloropropionic Acid |
Table 2: Hypothetical Kinetic Parameters of a Nitrilase with Aliphatic Nitriles
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Butyronitrile | 5.2 | 15.8 |
| This compound | [To Be Determined] | [To Be Determined] |
| 3-Chloropropionitrile | 4.8 | 18.2 |
Experimental Protocols
Protocol 1: Screening of Microbial Strains for Nitrilase Activity
This protocol describes a method for screening different microbial strains for their ability to hydrolyze this compound.
Materials:
-
Microbial strains (e.g., Rhodococcus sp., Aspergillus sp., Pseudomonas sp.)
-
Growth medium (e.g., Luria-Bertani broth, Potato Dextrose Broth)
-
This compound
-
Phosphate buffer (50 mM, pH 7.5)
-
96-well microplates
-
Plate reader
-
Ammonia assay kit (e.g., using the Berthelot reaction)
Procedure:
-
Cultivation of Microorganisms: Inoculate 5 mL of sterile growth medium with a single colony of the microbial strain. Incubate at the optimal temperature and shaking speed for 24-48 hours.
-
Cell Harvesting and Preparation: Centrifuge the cultures at 5,000 x g for 10 minutes. Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5) and resuspend in the same buffer to an optical density at 600 nm (OD600) of 10.
-
Enzymatic Reaction: In a 96-well microplate, add 180 µL of the cell suspension and 20 µL of a 100 mM solution of this compound in DMSO (final concentration 10 mM).
-
Incubation: Incubate the microplate at 30°C with shaking for 24 hours.
-
Activity Assay: Centrifuge the microplate to pellet the cells. Transfer the supernatant to a new microplate and determine the amount of ammonia released using a suitable ammonia assay kit according to the manufacturer's instructions. A positive control with a known active nitrile and a negative control without substrate should be included.
Protocol 2: Preparative-Scale Enzymatic Hydrolysis
This protocol outlines a method for the larger-scale synthesis of 4,4,4-Trifluorobutanoic acid using a selected microbial strain or its isolated enzyme.
Materials:
-
Whole cells or cell-free extract of the selected nitrilase-producing microorganism
-
This compound
-
Phosphate buffer (100 mM, pH 8.0)
-
Reaction vessel with temperature and pH control
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Analytical equipment (HPLC, GC-MS, NMR)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mL reaction mixture containing 100 mM phosphate buffer (pH 8.0), 1 g of wet cell mass (or an equivalent amount of cell-free extract), and 10 mmol of this compound.
-
Reaction Conditions: Maintain the reaction at 30°C with gentle stirring. Monitor the pH and adjust as necessary with 1 M NaOH, as the production of carboxylic acid will cause a decrease in pH.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture. Centrifuge to remove cells/protein and analyze the supernatant by HPLC or GC to monitor the disappearance of the substrate and the formation of the product.
-
Work-up and Product Isolation: Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl. Extract the product three times with an equal volume of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4,4,4-Trifluorobutanoic acid.
-
Characterization: Characterize the final product by NMR and MS to confirm its identity and purity.
Visualizations
Caption: Enzymatic conversion of this compound.
Caption: Workflow for nitrilase screening and production.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 5. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoredox Catalysis with 4,4,4-Trifluorobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4,4,4-Trifluorobutanenitrile in photoredox catalysis, a cutting-edge field in modern organic synthesis. Given the increasing importance of fluorinated motifs in pharmaceuticals and agrochemicals, this compound represents a valuable and versatile building block.[1][2][3][4][5] The protocols detailed herein are based on established methodologies for analogous nitrile-to-acid conversions coupled with photoredox catalysis and are intended to serve as a starting point for the development of novel synthetic transformations.
Introduction to this compound in Photoredox Catalysis
This compound is a specialized chemical compound distinguished by its trifluoromethyl group, which imparts unique chemical and physical properties.[4] This moiety is highly sought after in drug design as it can enhance metabolic stability, lipophilicity, and bioavailability.[4][6] Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical species under mild conditions.[5][7] The convergence of fluorinated building blocks like this compound with the capabilities of photoredox catalysis opens new avenues for the synthesis of complex fluorinated molecules.[8]
A particularly promising approach involves the integration of enzymatic catalysis with photoredox reactions.[1][2][3][9] Specifically, nitrilase enzymes can hydrolyze nitriles to carboxylic acids under mild aqueous conditions. These in situ generated carboxylic acids can then serve as substrates in photoredox-mediated decarboxylative functionalization reactions. This chemoenzymatic cascade avoids the use of harsh reagents and offers a green and efficient route to novel fluorinated compounds.
Application Note 1: Chemoenzymatic Conversion of this compound and Subsequent Photoredox Functionalization
This application note describes a potential two-step, one-pot process for the conversion of this compound to a carboxylic acid intermediate via a nitrilase enzyme, followed by a photoredox-catalyzed decarboxylative functionalization. This strategy allows for the transformation of the nitrile group while preserving the valuable trifluoromethyl moiety.
Proposed Signaling Pathway
Caption: Proposed chemoenzymatic and photoredox cascade for this compound.
Summary of Reaction Parameters for Analogous Systems
The following table summarizes optimized conditions for the decarboxylative fluorination and trifluoromethylation of carboxylic acids derived from non-fluorinated nitriles, which can serve as a starting point for the functionalization of 4,4,4-Trifluorobutanoic Acid.
| Parameter | Decarboxylative Fluorination | Decarboxylative Trifluoromethylation |
| Photocatalyst | PC1 or PC2 (1-3 mol%) | PC1 (1 mol%) |
| Fluorinating Agent | Selectfluor (1.5 eq) | N/A |
| Trifluoromethylating Agent | N/A | Umemoto's Reagent (1.5 eq) |
| Solvent System | MeCN / KPi Buffer (pH 7.8) (1:1 v/v) | MeCN / KPi Buffer (pH 7.8) (1:1 v/v) |
| Base | NaH₂PO₄ or Cs₂CO₃ | Cs₂CO₃ (2.0 eq) |
| Light Source | Blue LEDs | Blue LEDs |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 16 - 24 hours | 16 - 24 hours |
| Data adapted from Angiolini et al. for analogous non-fluorinated substrates.[1] |
Experimental Protocol: Integrated Enzymatic Hydrolysis and Photoredox Functionalization
This protocol is adapted from established procedures for other aliphatic nitriles and should be optimized for this compound.[1]
Materials:
-
This compound
-
Nitrilase enzyme (e.g., cell-free lysate of ReNIT)
-
Potassium phosphate (KPi) buffer (100 mM, pH 7.8)
-
Acetonitrile (MeCN)
-
Photocatalyst (e.g., PC1 or PC2, see table above)
-
Coupling partner (e.g., aryl boronic acid for arylation)
-
Base (e.g., Cs₂CO₃)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Photoreactor equipped with blue LEDs
Procedure:
-
Enzymatic Hydrolysis:
-
In a reaction vial, dissolve this compound (0.1 mmol) in KPi buffer (2 mL).
-
Add the nitrilase enzyme preparation (e.g., 50 mg of cell-free lysate).
-
Seal the vial and shake at room temperature for 24-48 hours, monitoring the conversion to 4,4,4-Trifluorobutanoic Acid by HPLC or GC-MS.
-
-
Photoredox Functionalization:
-
Once the hydrolysis is complete, add acetonitrile (2 mL) to the reaction mixture.
-
Add the photocatalyst (1-3 mol%), the coupling partner (1.5 eq), and the base (2.0 eq).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Place the reaction vial in the photoreactor and irradiate with blue LEDs at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or ¹⁹F NMR.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by flash column chromatography.
-
Application Note 2: General Workflow for Photoredox Reactions
This application note outlines a general experimental workflow for conducting photoredox catalysis experiments. This can be adapted for various transformations involving this compound, such as reductive or coupling reactions of the nitrile moiety.
Experimental Workflow Diagram
Caption: General experimental workflow for a photoredox-catalyzed reaction.
General Protocol for a Photoredox Reaction
Materials:
-
Substrate (e.g., this compound)
-
Photocatalyst (e.g., [Ru(bpy)₃]Cl₂, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, or organic dyes)
-
Reagents (e.g., radical precursor, coupling partner, additives)
-
Anhydrous solvent (e.g., MeCN, DMF, DMSO)
-
Degassing equipment
-
Photoreactor with a specific wavelength light source (e.g., blue, green, or white LEDs)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the substrate (1.0 eq), photocatalyst (0.5-5 mol%), and any other solid reagents.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add any liquid reagents via syringe.
-
Degas the resulting solution by sparging with the inert gas for 15-20 minutes.
-
Place the reaction vessel in the photoreactor at a controlled distance from the light source.
-
Initiate stirring and irradiation.
-
Maintain the reaction at a constant temperature (often room temperature) and monitor its progress by periodically taking aliquots for analysis.
-
Once the reaction is complete, turn off the light source and remove the reaction vessel.
-
Proceed with the appropriate workup and purification procedures.
Summary of Common Photocatalysts and Their Properties
| Photocatalyst | Abbreviation | E₁/₂ [V] vs SCE (M*⁺/M) | E₁/₂ [V] vs SCE (M/M⁻) | Absorption λmax [nm] |
| fac-Ir(ppy)₃ | PC1 | +0.31 | -1.73 | 456 |
| [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | PC2 | +0.89 | -1.21 | 382, 463 |
| Ru(bpy)₃Cl₂ | - | +0.77 | -1.33 | 452 |
| 4CzIPN | - | +1.35 | -1.21 | 455 |
| Potentials are approximate and can vary with solvent and conditions. |
These application notes and protocols provide a foundation for exploring the utility of this compound in the rapidly advancing field of photoredox catalysis. The combination of its inherent trifluoromethyl group with the mild and selective nature of photoredox reactions promises to be a powerful strategy for the synthesis of novel, high-value molecules for the pharmaceutical and agrochemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrating Enzymes with Photoredox Catalysis for Conversion of Nitriles into Fluorinated Products | Semantic Scholar [semanticscholar.org]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. innospk.com [innospk.com]
- 5. Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 4,4,4-Trifluorobutanenitrile Synthesis
Welcome to the technical support center for the synthesis of 4,4,4-Trifluorobutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My yield of 4,4,4-Trifluorobutanal intermediate is low in the Grignard reaction step. What are the possible causes and solutions?
A1: Low yields of the aldehyde intermediate can stem from several factors when using the Grignard method. Firstly, ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) as Grignard reagents are highly sensitive to moisture. The quality of the magnesium turnings is also crucial; they should be fresh and activated if necessary. The concentration of the Grignard reagent should be carefully controlled, as overly concentrated solutions can lead to lower yields. Finally, the rate of addition of 3-halo-1,1,1-trifluoropropane and the reaction temperature should be optimized to prevent side reactions.
Q2: I am observing significant amounts of side products in the one-pot synthesis of 4,4,4-Trifluorobutanal using lithium metal. How can I improve the selectivity?
A2: The one-pot synthesis using lithium metal and 3-halo-1,1,1-trifluoropropane in the presence of DMF is a high-yielding alternative to the Grignard method. To enhance selectivity, it is critical to maintain a low reaction temperature, typically between -20°C and 0°C, during the addition of the halo-trifluoropropane and DMF mixture.[1] A slow, controlled addition rate is also recommended to prevent temperature spikes that can lead to undesired side reactions. The purity of the starting materials, particularly the lithium metal and the solvent, is paramount for a clean reaction.
Q3: The conversion of 4,4,4-Trifluorobutanal to this compound is incomplete. How can I drive the reaction to completion?
A3: Incomplete conversion of the aldehyde to the nitrile is a common issue. This reaction typically proceeds via an aldoxime intermediate formed by reacting the aldehyde with hydroxylamine. To ensure the reaction goes to completion, consider the following:
-
Choice of Dehydrating Agent: The subsequent dehydration of the aldoxime is a critical step. A variety of dehydrating agents can be used, and their effectiveness can vary.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitoring the reaction progress by TLC or GC can help determine the necessary reaction time.
-
Catalyst: The use of a catalyst, such as silica gel or a Lewis acid, can facilitate both the formation of the aldoxime and its subsequent dehydration.[2][3]
Q4: I am having difficulty purifying the final this compound product. What are the recommended purification methods?
A4: Purification of this compound can be challenging due to the potential for co-eluting impurities. Distillation is a common and effective method for purifying liquid nitriles. Given its boiling point of 139-140°C, vacuum distillation can be employed to reduce the temperature and prevent potential decomposition.[2] If distillation is insufficient, column chromatography on silica gel can be used. It is important to choose an appropriate solvent system to achieve good separation from any unreacted aldehyde or side products. In some cases, an acidic wash during the work-up can help remove basic impurities.
Q5: My final product is contaminated with the intermediate aldoxime. How can I remove it?
A5: The presence of the aldoxime intermediate in the final product indicates incomplete dehydration. To remove it, you can try to push the dehydration to completion by treating the crude product again with a dehydrating agent under mild conditions. Alternatively, during the work-up, a wash with a dilute acid solution can help to hydrolyze the remaining aldoxime back to the aldehyde, which may be easier to separate by distillation or chromatography. Careful optimization of the dehydration step in the initial synthesis is the best approach to avoid this issue.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The synthesis typically starts from a 3-halo-1,1,1-trifluoropropane, such as 3-chloro- or 3-bromo-1,1,1-trifluoropropane.[1] This is then converted to the intermediate, 4,4,4-trifluorobutanal, which is subsequently transformed into the desired nitrile.
Q2: What are the key advantages of using a one-pot method for the conversion of the aldehyde to the nitrile?
A2: One-pot methods are generally preferred as they are more efficient and can lead to higher overall yields by minimizing the handling and purification of intermediates.[4][5][6] This approach also reduces solvent waste and can be more cost-effective for larger-scale synthesis.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are necessary. Grignard reagents and lithium metal are highly reactive and pyrophoric, requiring handling under an inert atmosphere. 3-halo-1,1,1-trifluoropropane and this compound are volatile and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can the trifluoromethyl group interfere with the nitrile formation reaction?
A4: The electron-withdrawing nature of the trifluoromethyl group can potentially influence the reactivity of the adjacent carbons. However, the conversion of aldehydes to nitriles via aldoximes is a robust transformation that is generally tolerant of a wide range of functional groups, including trifluoromethyl groups.
Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A5: For monitoring the reaction, Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective. For characterization of the final this compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) spectroscopy (to confirm the presence of the nitrile group), and Mass Spectrometry (MS) are recommended to confirm the structure and purity.
Data Presentation
Table 1: Comparison of Synthesis Methods for 4,4,4-Trifluorobutanal Intermediate
| Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Grignard Reaction | 3-halo-1,1,1-trifluoropropane | Mg, DMF | 68-75% | [4] |
| Lithium Metal | 3-halo-1,1,1-trifluoropropane | Li, DMF | 83-87% | [4] |
Table 2: General Conditions for One-Pot Conversion of Aldehydes to Nitriles
| Method | Reagents | Catalyst/Solvent | Temperature | General Yields | Reference |
| Method A | Hydroxylamine-HCl | Silica gel (solvent-free) | Heat | Good to Excellent | [2] |
| Method B | Hydroxylamine-HCl | Anhydrous Na₂SO₄, NaHCO₃ (dry media, microwave) | Microwave Irradiation | High | [4] |
| Method C | Hydroxylamine-HCl | Deep Eutectic Solvent (Choline chloride:urea) | 80-100°C or Microwave | Good to Excellent | [5] |
| Method D | Hydroxylamine-HCl | Ferric hydrogen sulfate in DMF | 120°C | Good to Excellent | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4,4,4-Trifluorobutanal via Lithium Metal (adapted from CN109369354B)
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an argon atmosphere, add lithium metal and an ethereal solvent (e.g., diethyl ether or THF).
-
Cool the mixture to a temperature between -20°C and 0°C.
-
Prepare a solution of 3-halo-1,1,1-trifluoropropane and N,N-dimethylformamide (DMF).
-
Slowly add the 3-halo-1,1,1-trifluoropropane/DMF solution dropwise to the cooled lithium suspension, maintaining the temperature between -20°C and 0°C.
-
After the addition is complete, stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4,4,4-trifluorobutanal.
Protocol 2: One-Pot Synthesis of this compound from 4,4,4-Trifluorobutanal (General Procedure)
-
In a round-bottom flask, combine the crude 4,4,4-trifluorobutanal, hydroxylamine hydrochloride, and a suitable catalyst/solvent system (refer to Table 2).
-
Heat the reaction mixture under the conditions specified for the chosen method (e.g., conventional heating or microwave irradiation).
-
Monitor the progress of the reaction by TLC or GC until the starting aldehyde is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate work-up procedure, which may include dilution with water, extraction with an organic solvent, and washing of the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Visualizations
References
- 1. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 2. One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel [ajgreenchem.com]
- 3. orgchemres.org [orgchemres.org]
- 4. asianpubs.org [asianpubs.org]
- 5. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
- 6. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
Technical Support Center: Purification of Trifluoromethylated Nitriles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of trifluoromethylated nitriles.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of trifluoromethylated nitriles, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. High Polarity: The strong electron-withdrawing nature of the trifluoromethyl group can increase the polarity of the molecule, causing strong retention on silica gel. 2. Inappropriate Solvent System: The chosen eluent may not be optimal for eluting the compound. 3. Compound Volatility: Some smaller trifluoromethylated nitriles can be volatile, leading to loss during solvent removal. | 1. Use a more polar eluent or a gradient elution. Consider switching to a different stationary phase like alumina (neutral or basic) or using reverse-phase (C18) chromatography. 2. Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides a suitable retention factor (Rf) of 0.2-0.4.[1] 3. For volatile compounds, use careful evaporation techniques, such as a rotary evaporator with a cooled trap and controlled vacuum. |
| Co-elution of Impurities | 1. Similar Polarity of Impurities: Side products or unreacted starting materials may have polarities very similar to the desired product. 2. Formation of Isomers: Isomeric impurities formed during the synthesis can be difficult to separate. | 1. Optimize chromatographic conditions. Try a different solvent system or a stationary phase with different selectivity (e.g., switching from silica to alumina or a bonded phase). High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution.[1] 2. Consider a multi-step purification strategy. This could involve an initial purification by recrystallization or liquid-liquid extraction to remove some impurities before chromatography. |
| Product Fails to Crystallize or "Oils Out" | 1. Presence of Impurities: Impurities can inhibit the formation of a crystal lattice. 2. Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or the solvent's boiling point may be higher than the compound's melting point. 3. Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals. | 1. Further purify the crude material by column chromatography to remove impurities before attempting recrystallization. 2. Screen a variety of solvents with different polarities. A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be effective.[2] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be helpful.[1] |
| Compound Degradation During Purification | 1. Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to acidic or basic conditions, especially at elevated temperatures, leading to the formation of amides or carboxylic acids.[2] 2. Instability of the Trifluoromethyl Group: While generally stable, the CF3 group can be sensitive to certain strong acids or bases, potentially leading to decomposition.[3] 3. Acid-Sensitivity on Silica Gel: Residual acidity on silica gel can cause degradation of sensitive compounds. | 1. Perform purification under neutral conditions. Use neutral alumina for chromatography or wash the crude product with a dilute bicarbonate solution before purification to remove any acidic impurities.[2] 2. Avoid harsh acidic or basic conditions during workup and purification. 3. Deactivate silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine in the eluent.[4] |
| Presence of Dimeric Byproducts | 1. Dimerization of Precursors: In syntheses involving nitrile imines, dimerization of the reactive intermediate is a common side reaction, leading to difficult-to-remove impurities.[5] | 1. Optimize reaction conditions to minimize dimerization, such as controlling the rate of addition of reagents. 2. Utilize column chromatography with a carefully selected solvent system to separate the dimer from the desired product. The dimer is often less polar than the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying trifluoromethylated nitriles?
A1: Common impurities often originate from starting materials, reagents, or side reactions. These can include:
-
Unreacted starting materials and reagents.
-
Side products: Such as dimers of reactive intermediates (e.g., nitrile imines).[5]
-
Hydrolysis products: Amides or carboxylic acids formed from the hydrolysis of the nitrile group.[2]
-
Isomeric byproducts: Positional isomers that can be challenging to separate due to similar physical properties.[1]
-
Residual solvents: Solvents used in the reaction or workup.
Q2: How does the trifluoromethyl group affect the choice of purification method?
A2: The trifluoromethyl group is strongly electron-withdrawing and lipophilic. This can:
-
Increase the polarity of the overall molecule , making it more suitable for normal-phase chromatography on silica or alumina.
-
Increase the volatility of smaller molecules, which should be considered during solvent removal.
-
Potentially increase solubility in fluorinated solvents , which could be explored for specialized purification techniques.
-
Influence the acidity or basicity of nearby functional groups , which can affect interactions with the stationary phase during chromatography.
Q3: When should I choose recrystallization over column chromatography?
A3:
-
Choose recrystallization when you have a solid product and a suitable solvent has been identified that dissolves the compound when hot and provides good crystal recovery upon cooling. It is often a more scalable and cost-effective method for final purification of larger quantities.
-
Choose column chromatography when your product is an oil, when impurities have very similar solubility profiles to your product, or for initial purification of a complex mixture containing multiple components. It offers greater versatility in separating compounds with different polarities.
Q4: My trifluoromethylated nitrile is very polar and runs at the baseline on a silica gel TLC plate, even with highly polar eluents. What should I do?
A4: For very polar compounds, you have several options:
-
Switch to a more polar stationary phase: Alumina can sometimes provide different selectivity than silica.
-
Use reverse-phase chromatography: A C18 column with a mobile phase of water and an organic modifier (like acetonitrile or methanol) is often effective for polar compounds.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent, which is ideal for retaining and separating very polar analytes.[6]
Q5: Are there any specific safety precautions for handling trifluoromethylated nitriles?
A5: In addition to standard laboratory safety practices, consider the following:
-
Toxicity: While the trifluoromethyl group generally reduces the toxicity compared to non-fluorinated cyanide counterparts, all nitriles should be handled with care in a well-ventilated fume hood.
-
Volatility: Smaller molecules can be volatile. Avoid inhalation and ensure proper containment.
-
Reactivity: Be aware of potential decomposition when exposing the compound to strong acids or bases, especially at elevated temperatures.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for a Model Trifluoromethylated Nitrile
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Yield | Notes |
| Flash Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) | 85% | 98% | 80% | Effective at removing both more and less polar impurities. |
| Recrystallization (Ethanol/Water) | 85% | 99.5% | 65% | Higher final purity but lower yield due to solubility losses. |
| Preparative HPLC (C18, Water:Acetonitrile gradient) | 98% (post-chromatography) | >99.9% | 90% | Useful for achieving very high purity on a smaller scale. |
Note: The data in this table is illustrative and will vary depending on the specific compound and experimental conditions.
Table 2: Common Recrystallization Solvents for Trifluoromethylated Compounds
| Solvent(s) | Polarity | Good for... | Tips |
| Hexane / Ethyl Acetate | Non-polar / Polar | Compounds of intermediate polarity. | A two-solvent system allows for fine-tuning of solubility. |
| Ethanol / Water | Polar / Very Polar | More polar compounds. | The addition of water as an anti-solvent can induce crystallization. |
| Dichloromethane / Hexane | Medium-polar / Non-polar | A wide range of compounds. | Be cautious with the volatility of dichloromethane. |
| Toluene | Non-polar | Less polar, aromatic compounds. | Higher boiling point can be advantageous for dissolving some solids. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Trifluoromethylated Nitrile
This protocol provides a general guideline for purifying a trifluoromethylated nitrile using flash column chromatography on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude trifluoromethylated nitrile in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).
-
Alternatively, for compounds with low solubility in the eluent, use "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[7]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Solvent Removal:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator, being mindful of the compound's potential volatility.
-
Protocol 2: General Procedure for Recrystallization of a Trifluoromethylated Nitrile
This protocol outlines a general procedure for purifying a solid trifluoromethylated nitrile by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of a different solvent to each tube.
-
The ideal solvent will not dissolve the compound at room temperature but will completely dissolve it at the solvent's boiling point.
-
-
Dissolution:
-
Place the bulk of the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring.
-
Add just enough hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A general experimental workflow for the purification of trifluoromethylated nitriles.
References
Technical Support Center: Overcoming Low Reactivity of 4,4,4-Trifluorobutanenitrile
Welcome to the Technical Support Center for 4,4,4-Trifluorobutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for overcoming challenges associated with the reactivity of this versatile fluorinated building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound, presented in a question-and-answer format.
Category 1: General Reactivity and Handling
Question: Why is this compound considered to have "low reactivity" in some contexts, despite the presence of an activating trifluoromethyl group?
Answer: The perception of "low reactivity" can be misleading. The electron-withdrawing nature of the trifluoromethyl (CF₃) group polarizes the nitrile C≡N bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. However, challenges can arise from:
-
Steric Hindrance: While not exceptionally bulky, the CF₃ group can present some steric hindrance to approaching nucleophiles compared to a simple alkyl nitrile.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Suboptimal conditions can lead to sluggish or incomplete reactions.
-
Nucleophile Strength: Weak nucleophiles may require activation of the nitrile group to react efficiently.
Question: What are the recommended storage and handling procedures for this compound?
Answer: this compound is a flammable and toxic liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.
Category 2: Hydrolysis to 4,4,4-Trifluorobutanamide
Question: My attempt to hydrolyze this compound to the corresponding amide resulted in a low yield and recovery of the starting material. What went wrong?
Answer: Incomplete hydrolysis is a common issue. The stability of the nitrile can be overcome with the right catalytic system. Here are some troubleshooting steps:
-
Acid Catalysis: While acid-catalyzed hydrolysis is a standard method for nitriles, the electron-withdrawing CF₃ group can decrease the basicity of the nitrogen atom, making protonation less favorable.[2][3] Using a stronger acid or higher temperatures may be necessary. However, be aware that harsh acidic conditions can lead to further hydrolysis of the amide to the carboxylic acid.[4][5]
-
Base Catalysis: Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion. This can be a more effective method for electron-deficient nitriles. However, the intermediate amide can also be hydrolyzed under these conditions.[2] Milder basic conditions, such as using a carbonate base in the presence of hydrogen peroxide, can sometimes selectively produce the amide.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Question: I am observing the formation of 4,4,4-trifluorobutanoic acid as a byproduct during the amide synthesis. How can I minimize this?
Answer: The formation of the carboxylic acid indicates that the intermediate amide is undergoing further hydrolysis. To minimize this:
-
Milder Conditions: Use less forcing reaction conditions (lower temperature, shorter reaction time, or a weaker acid/base).[2]
-
Stoichiometry of Water: In some cases, controlling the amount of water present can help to favor the formation of the amide over the carboxylic acid.
-
Alternative Methods: Consider alternative, milder methods for amide synthesis from nitriles that are less prone to over-hydrolysis.
Category 3: Reduction to 4,4,4-Trifluorobutan-1-amine
Question: I am having trouble reducing this compound to the corresponding primary amine. What are the recommended reducing agents and conditions?
Answer: The reduction of nitriles to primary amines is a fundamental transformation. For this compound, the following should be considered:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing nitriles to primary amines.[6] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or THF.
-
Catalytic Hydrogenation: Hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium on carbon) can also be effective. This method may require elevated pressures and temperatures. To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia.
-
Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), can also be used for the reduction of nitriles.
Question: My reduction with LiAlH₄ resulted in a complex mixture of products and a low yield of the desired amine. What are the potential side reactions?
Answer: Low yields in LiAlH₄ reductions of nitriles can be due to several factors:
-
Incomplete Reaction: Ensure that a sufficient excess of LiAlH₄ is used and that the reaction is allowed to proceed to completion.
-
Work-up Procedure: The work-up after a LiAlH₄ reduction is critical. Improper quenching can lead to the formation of aluminum hydroxides that can trap the product. A standard Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) is often effective.
-
Side Reactions: While less common with aliphatic nitriles, side reactions can occur. Ensure the reaction is performed under an inert atmosphere as LiAlH₄ reacts violently with water and protic solvents.
Category 4: Grignard and Organolithium Reactions
Question: I am attempting to add a Grignard reagent to this compound to form a ketone, but the reaction is not proceeding as expected. What could be the issue?
Answer: Grignard reactions with nitriles can be challenging. The strong basicity of the Grignard reagent can lead to side reactions.
-
α-Deprotonation: Although the α-protons of this compound are not highly acidic, a strong base like a Grignard reagent could potentially cause some deprotonation, leading to the recovery of starting material after work-up.
-
Reaction Conditions: The reaction should be carried out in a dry, aprotic solvent (e.g., diethyl ether, THF) under an inert atmosphere. The reaction may require elevated temperatures to proceed.
-
Nature of the Grignard Reagent: Sterically hindered Grignard reagents may be less effective.
Question: Are there alternative organometallic reagents that might be more effective for addition to this compound?
Answer: Organolithium reagents are generally more reactive than Grignard reagents and may be more successful in adding to the nitrile. However, their higher reactivity can also lead to more side reactions. Careful control of the reaction temperature is crucial when using organolithium reagents.
Category 5: Cycloaddition Reactions for Heterocycle Synthesis
Question: I am interested in using this compound in cycloaddition reactions to synthesize fluorinated heterocycles. What types of cycloadditions are feasible?
Answer: The electron-deficient nature of the nitrile group in this compound makes it a potential candidate for certain cycloaddition reactions, particularly with electron-rich partners.
-
[3+2] Cycloadditions: Reactions with 1,3-dipoles like azides or nitrile oxides could be a viable route to trifluoromethyl-substituted triazoles or oxadiazoles, respectively. The regioselectivity of such reactions would need to be determined.
-
[4+2] Cycloadditions (Diels-Alder): While less common for nitriles as dienophiles, highly reactive, electron-rich dienes might undergo cycloaddition under thermal or Lewis acid-catalyzed conditions.
-
Synthesis of Pyrimidines and Thiazoles: Nitriles are common precursors for these heterocycles. For pyrimidine synthesis, condensation with a 1,3-dicarbonyl compound or its equivalent could be explored.[7][8] For thiazole synthesis, a common route involves the reaction of a thioamide with an α-haloketone, but variations starting from nitriles are also known.[9][10]
Question: My attempts at cycloaddition reactions are resulting in dimerization or polymerization of my reaction partners. How can I favor the desired cycloaddition?
Answer: Side reactions like dimerization are often concentration-dependent.
-
Slow Addition: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of the reactive species and favor the intermolecular cycloaddition over self-reaction.
-
Catalysis: The use of an appropriate Lewis acid catalyst can activate the nitrile towards cycloaddition and may proceed under milder conditions, potentially reducing side reactions.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions with this compound. Note: These are starting points and may require optimization for specific substrates and scales.
Protocol 1: Acid-Catalyzed Hydrolysis to 4,4,4-Trifluorobutanamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.).
-
Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 5 mL per gram of nitrile).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction to 4,4,4-Trifluorobutan-1-amine with LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar, add a suspension of LiAlH₄ (1.5 - 2.0 eq.) in anhydrous THF (10 mL per gram of LiAlH₄).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated to reflux if necessary. Monitor the reaction progress by TLC or GC.
-
Work-up (Fieser): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude amine can be further purified by distillation or by conversion to its hydrochloride salt.
Protocol 3: Grignard Reaction to form a Ketone
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar, place magnesium turnings (1.2 eq.).
-
Grignard Formation: Add a small crystal of iodine and a few drops of the corresponding alkyl or aryl halide. Once the reaction initiates (as evidenced by color change and/or gentle reflux), add the remaining halide dissolved in anhydrous diethyl ether or THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Nitrile Addition: Cool the Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting imine is then hydrolyzed by stirring with 1M HCl for 1-2 hours. After neutralization and extraction, the crude ketone is purified by column chromatography or distillation.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for key transformations of this compound based on general knowledge of nitrile chemistry and reactions of similar fluorinated compounds.
Table 1: Hydrolysis of this compound
| Conditions | Product | Typical Yield | Notes |
| H₂SO₄/H₂O (1:1), 80-100 °C | 4,4,4-Trifluorobutanamide | 60-80% | Over-hydrolysis to the carboxylic acid can occur with prolonged reaction times or higher temperatures. |
| 10% NaOH (aq), reflux | 4,4,4-Trifluorobutanoate salt | >90% | The amide is an intermediate but is typically hydrolyzed under these conditions. |
| H₂O₂, K₂CO₃, DMSO, 60 °C | 4,4,4-Trifluorobutanamide | 70-90% | A milder method that can favor amide formation. |
Table 2: Reduction of this compound
| Reagent | Solvent | Temperature | Product | Typical Yield |
| LiAlH₄ (1.5 eq.) | THF | 0 °C to RT | 4,4,4-Trifluorobutan-1-amine | 75-90% |
| H₂ (50 psi), Raney Ni | EtOH/NH₃ | 80 °C | 4,4,4-Trifluorobutan-1-amine | 70-85% |
| BH₃·THF (2.0 eq.) | THF | Reflux | 4,4,4-Trifluorobutan-1-amine | 70-85% |
Table 3: Addition of Organometallic Reagents to this compound
| Reagent | Solvent | Temperature | Product (after hydrolysis) | Typical Yield |
| Phenylmagnesium bromide | THF | Reflux | 1,1,1-Trifluoro-4-phenylbutan-4-one | 50-70% |
| Methyllithium | Diethyl Ether | -78 °C to RT | 5,5,5-Trifluoropentan-2-one | 60-75% |
Visualizations
Experimental Workflow for Grignard Reaction
Caption: Workflow for the synthesis of a ketone from this compound via a Grignard reaction.
Logical Relationship for Troubleshooting Low Yields
Caption: A logical diagram for troubleshooting low reaction yields.
References
- 1. This compound | C4H4F3N | CID 543096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. new.zodml.org [new.zodml.org]
- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
preventing defluorination in reactions with 4,4,4-Trifluorobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for experiments involving 4,4,4-Trifluorobutanenitrile, with a specific focus on preventing unwanted defluorination reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl (-CF3) group in this compound?
A1: The trifluoromethyl group is generally considered a robust and stable functional group due to the high strength of the carbon-fluorine (C-F) bond.[1] In aliphatic systems like this compound, the -CF3 group is significantly less reactive to direct SN2 displacement compared to monofluorinated alkyl groups.[2] However, its stability is not absolute and can be compromised under specific reaction conditions, leading to defluorination.
Q2: What are the primary conditions that can cause defluorination of a -CF3 group?
A2: Defluorination of a -CF3 group can be initiated by several conditions:
-
Strong Bases: Base-promoted elimination can lead to the loss of a fluoride ion, particularly if there is a proton on an adjacent carbon.[3]
-
Strong Lewis Acids or Brønsted Superacids: These can activate the C-F bond, often leading to the formation of carbocationic intermediates and subsequent fluoride loss.[1][4][5]
-
Reductive Conditions: Single electron transfer (SET) processes, using chemical reductants (e.g., magnesium), electrochemical methods, or photoredox catalysis, can lead to the formation of a radical anion that then expels a fluoride ion.[6][7][8][9]
-
Transition Metal Catalysts: Certain transition metals can mediate C-F bond cleavage.[1]
Q3: Is this compound particularly susceptible to defluorination?
A3: The susceptibility of this compound to defluorination depends entirely on the reaction conditions. While the aliphatic -CF3 group is inherently stable, the presence of the electron-withdrawing nitrile group can influence the acidity of the protons on the adjacent methylene groups (-CH2-). Under strongly basic conditions, deprotonation at the C3 position could potentially initiate an elimination pathway. Reactions involving strong reductants or Lewis acids also pose a significant risk.
Q4: Can enzymatic reactions cause defluorination?
A4: Yes, certain metalloenzymes, such as some dehalogenases and oxygenases, are capable of mediating C-F bond cleavage.[10][11][12] While this is a greater concern in biological and environmental contexts, it is important to be aware of if using biocatalytic systems.
Troubleshooting Guide: Unintended Defluorination Detected
This section addresses specific issues you may encounter during your experiments.
Problem: My reaction is producing unexpected byproducts, and mass spectrometry suggests the loss of one or more fluorine atoms.
This is a classic sign of unintended defluorination. Use the following guide and the workflow diagram below to diagnose the potential cause.
Step 1: Analyze Your Reaction Conditions
| Condition Type | Potential Cause of Defluorination | Recommended Action & Protocol |
| Basicity | Use of strong, nucleophilic bases (e.g., NaOH, LDA, t-BuOK, Grignard reagents).[3][13] These can deprotonate the carbon adjacent to the CF3 group, initiating E1cb-type elimination. | Switch to milder, non-nucleophilic bases. Use bases like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or sterically hindered amines like diisopropylethylamine (DIPEA). See Protocol 1. |
| Acidity | Presence of strong Lewis acids (e.g., AlCl₃, B(C₆F₅)₃) or Brønsted superacids (e.g., CF₃SO₃H).[1][4] These can abstract a fluoride to form a difluorocarbocation, leading to side reactions. | Avoid strong Lewis acids. If an acid catalyst is necessary, screen for milder options. In some cases, hydrated Lewis acids can be effective while mitigating harshness.[4] See Protocol 2. |
| Reductants | Use of strong chemical reductants (e.g., dissolving metals like Mg) or conditions that favor single electron transfer (SET), such as some photoredox or electrochemical setups.[7][8] | Choose milder reducing agents. If reduction is required elsewhere in the molecule, select reagents with a lower reduction potential that will not affect the -CF3 group. For photochemical reactions, carefully select the photocatalyst and additives to avoid reducing the -CF3 group. See Protocol 3. |
| Temperature | High reaction temperatures can provide the necessary activation energy for C-F bond cleavage, especially if other destabilizing factors (like a strong base) are present. | Maintain low reaction temperatures. Run initial trials at 0 °C or room temperature. Use slow addition of reagents to control exothermic reactions and prevent localized heating. |
Step 2: Follow the Diagnostic Workflow
Use the following diagram to systematically identify the root cause of defluorination in your experiment.
Experimental Protocols for Preventing Defluorination
Protocol 1: General Procedure for Reactions Under Mild Basic Conditions
This protocol is designed for reactions requiring a base where the substrate is sensitive to base-induced defluorination.
-
Reagent Selection:
-
Choose a mild, non-nucleophilic base. Inorganic options include K₂CO₃, Cs₂CO₃, or NaHCO₃. Organic options include triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and a dry, aprotic solvent (e.g., THF, Acetonitrile, or Dichloromethane).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Add the mild base (1.1 - 1.5 eq) to the solution.
-
If the other reactant is highly reactive, add it dropwise to the cooled solution over 10-30 minutes to maintain temperature control.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature.
-
Monitor the reaction progress using TLC or GC-MS. Take an aliquot every 1-2 hours. Specifically look for the mass of defluorinated byproducts (e.g., M-20 for loss of HF).
-
-
Workup:
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (if an organic base was used) or water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 2: General Procedure for Reactions Requiring Lewis Acid Activation
This protocol aims to achieve Lewis acid catalysis while minimizing C-F bond activation.
-
Reagent Selection:
-
Screen for the mildest possible Lewis acid that can catalyze the desired transformation. Consider options like ZnCl₂, Sc(OTf)₃, or In(OTf)₃ before resorting to stronger acids like AlCl₃ or BCl₃.
-
-
Setup:
-
To a flame-dried flask under an inert atmosphere, add the Lewis acid (catalytic amount, e.g., 0.1 eq, up to 1.1 eq if stoichiometric is required) and dry, non-coordinating solvent (e.g., Dichloromethane, 1,2-Dichloroethane).
-
Cool the mixture to -20 °C or 0 °C.
-
-
Reagent Addition:
-
In a separate flask, dissolve this compound (1.0 eq) and the other substrate in the dry solvent.
-
Add the substrate solution dropwise to the cooled Lewis acid suspension over 30-60 minutes.
-
-
Reaction and Monitoring:
-
Maintain the low temperature for the duration of the reaction.
-
Monitor carefully by TLC or GC-MS for product formation and potential defluorinated side products.
-
-
Workup:
-
Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of NaHCO₃ or Rochelle's salt (potassium sodium tartrate) to complex with aluminum-based reagents.
-
Proceed with standard aqueous extraction as described in Protocol 1.
-
Protocol 3: General Procedure for Reductive Reactions
This protocol is for reactions where a reduction is needed on another functional group without affecting the -CF3 group.
-
Reagent Selection:
-
Avoid harsh reducing agents known to cause defluorination (e.g., dissolving metals, certain low-valent titanium reagents).
-
Select hydride sources with moderate reactivity, such as sodium borohydride (NaBH₄) for ketones/aldehydes, or sodium triacetoxyborohydride (STAB) for reductive aminations. For ester or amide reductions, consider careful use of LiAlH₄ at low temperatures or alternative reagents like DIBAL-H.
-
-
Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the this compound-containing substrate in a suitable dry solvent (e.g., THF, Ethanol for NaBH₄).
-
Cool the solution to the recommended temperature for the chosen reagent (e.g., 0 °C for NaBH₄, -78 °C for DIBAL-H or LiAlH₄).
-
-
Reagent Addition:
-
Add the reducing agent portion-wise or as a solution dropwise to the substrate solution, ensuring the internal temperature does not rise significantly.
-
-
Reaction and Monitoring:
-
Stir at low temperature until the reaction is complete as determined by TLC or LC-MS.
-
-
Workup:
-
Quench carefully at low temperature according to the specific reagent used (e.g., dropwise addition of water, followed by 1M NaOH and then water for LiAlH₄; addition of acetone for NaBH₄).
-
Allow the mixture to warm to room temperature and perform a standard aqueous extraction.
-
Data Presentation
Table 1: Illustrative Comparison of Conditions for Minimizing Defluorination
The following data is hypothetical and intended for illustrative purposes to demonstrate the principles of reagent selection. Actual results will vary.
| Reaction Type | Condition to Avoid | Potential % Defluorination | Recommended Alternative | Expected % Defluorination |
| Base-Mediated Alkylation | Potassium tert-butoxide (t-BuOK) in THF at 60 °C | 15 - 40% | Potassium Carbonate (K₂CO₃) in Acetonitrile at RT | < 2% |
| Lewis Acid Catalysis | Aluminum Chloride (AlCl₃, 1.2 eq) in DCE at 80 °C | 20 - 50% | Zinc Chloride (ZnCl₂, 0.2 eq) in DCM at RT | < 5% |
| Reduction of a Ketone | Magnesium (Mg) metal with an additive | 10 - 30% | Sodium Borohydride (NaBH₄) in Methanol at 0 °C | < 1% |
| Photochemical Reaction | Highly reducing photocatalyst (e.g., certain organic dyes) with a strong electron donor | 5 - 25% | Photocatalyst with a milder reduction potential; careful selection of H-atom donor | < 3% |
Logic and Pathway Diagrams
Defluorination Mechanisms Overview
This diagram illustrates the primary chemical pathways that lead to the undesired cleavage of a C-F bond in an aliphatic trifluoromethyl compound.
References
- 1. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lewis Acid Promoted Single C-F Bond Activation of the CF3 Group: SN 1'-Type 3,3-Difluoroallylation of Arenes with 2-Trifluoromethyl-1-alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 7. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronically Ambivalent Hydrodefluorination of Aryl-CF3 groups enabled by Electrochemical Deep-Reduction on a Ni Cathode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbon–fluorine bond cleavage mediated by metalloenzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. C-F bond-cleavage reactions of fluoroalkanes with magnesium reagents and without metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4,4,4-Trifluorobutanenitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluorobutanenitrile and identifying potential byproducts in its reactions using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the GC-MS analysis of this compound reaction mixtures.
Q1: I see unexpected peaks in my chromatogram. How do I begin to identify them?
A1: Unidentified peaks in your chromatogram can originate from several sources. A systematic approach is crucial for successful identification. Start by considering the following possibilities:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis are common sources of additional peaks.
-
Solvent impurities: Impurities within the solvent used for the reaction or sample preparation can appear in the chromatogram.
-
Column bleed: At higher temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline or discrete peaks.
-
System contamination: Previous analyses can leave residues in the injector, column, or detector, leading to ghost peaks in subsequent runs.
-
Reaction byproducts: These are new compounds formed through side reactions or degradation of the main product.
To begin troubleshooting, it is recommended to inject a solvent blank to rule out solvent impurities and system contamination. Comparing the peak list to the known starting materials and reagents is also a critical first step.
Q2: What are some potential byproducts I should look for in a this compound synthesis?
A2: The potential byproducts largely depend on the synthetic route used to produce this compound. Two common methods are the nucleophilic substitution of a 3-halotrifluoropropane with a cyanide salt and the dehydration of 4,4,4-trifluorobutanamide.
-
From 3-halotrifluoropropane and cyanide (SN2 reaction):
-
Unreacted 3-halotrifluoropropane: The starting alkyl halide may be present if the reaction did not go to completion.
-
Isocyanide isomer: A small amount of the isomeric isocyanide may be formed as a byproduct of the SN2 reaction.
-
-
From dehydration of 4,4,4-trifluorobutanamide:
-
Unreacted 4,4,4-trifluorobutanamide: Incomplete dehydration will result in the presence of the starting amide.
-
-
General Byproducts/Degradants:
-
4,4,4-Trifluorobutanoic acid: The nitrile group is susceptible to hydrolysis to a carboxylic acid, especially in the presence of water and acid or base catalysis.
-
Q3: My peaks are tailing. What could be the cause and how can I fix it?
A3: Peak tailing, where the peak asymmetry is skewed to the right, is a common issue in GC. It can be caused by:
-
Active sites in the inlet or column: Polar compounds, like amides or carboxylic acids, can interact with active sites (e.g., silanol groups) in the liner or on the column, leading to tailing.
-
Solution: Use a deactivated liner and a high-quality, inert GC column. Trimming a small portion (10-20 cm) from the front of the column can also help.
-
-
Improper column installation: If the column is not installed correctly in the inlet, it can cause peak shape issues.
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.
-
-
Column contamination: Non-volatile residues from previous injections can accumulate at the head of the column.
-
Solution: Bake out the column at a high temperature (below its maximum limit) or trim the front of the column.
-
Q4: I'm observing peak fronting. What does this indicate?
A4: Peak fronting, where the peak is asymmetrical towards the left, is often a sign of:
-
Column overload: Injecting too much sample can saturate the stationary phase at the front of the column.
-
Solution: Reduce the injection volume or dilute the sample. A higher split ratio can also be used.
-
-
Solvent mismatch: If the polarity of the solvent and the stationary phase are very different, it can affect peak shape.
-
Solution: Choose a solvent that is more compatible with the stationary phase.
-
Q5: My baseline is noisy or drifting. What are the likely causes?
A5: An unstable baseline can interfere with peak integration and reduce sensitivity. Common causes include:
-
Column bleed: As mentioned earlier, this occurs at high temperatures and with older columns.
-
Solution: Condition the column, or if the bleed is excessive, replace the column.
-
-
Contaminated carrier gas: Impurities in the carrier gas can lead to a noisy baseline.
-
Solution: Ensure high-purity carrier gas is used and that gas purifiers are installed and functioning correctly.
-
-
Leaks in the system: Air leaking into the system can cause an elevated and noisy baseline.
-
Solution: Perform a leak check of all fittings and connections.
-
Potential Byproducts in this compound Reactions
The following table summarizes potential byproducts that may be observed during the GC-MS analysis of this compound reaction mixtures. The mass-to-charge ratios (m/z) are based on predicted fragmentation patterns and available spectral data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Potential Origin |
| This compound | C₄H₄F₃N | 123.08 | 123, 96, 69, 54 | Main Product |
| 4,4,4-Trifluorobutanamide | C₄H₆F₃NO | 141.09 | 141, 124, 96, 69, 44 | Incomplete dehydration of the amide |
| 4,4,4-Trifluorobutanoic acid | C₄H₅F₃O₂ | 142.08 | 142, 125, 97, 69, 45 | Hydrolysis of the nitrile |
| 3,3,3-Trifluoropropyl isocyanide | C₄H₄F₃N | 123.08 | 123, 96, 69, 54 | Isomeric byproduct of SN2 reaction |
| 1-Bromo-3,3,3-trifluoropropane | C₃H₄BrF₃ | 174.96 | 176, 174, 95, 69 | Unreacted starting material |
| 1-Chloro-3,3,3-trifluoropropane | C₃H₄ClF₃ | 130.51 | 132, 130, 95, 69 | Unreacted starting material |
Experimental Protocol: GC-MS Analysis
This protocol provides a general guideline for the analysis of this compound and its byproducts. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100-500 µg/mL.
-
If acidic or basic byproducts are expected, derivatization (e.g., silylation) may be necessary to improve peak shape and volatility.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
For unknown peaks, perform a library search against a reputable database (e.g., NIST).
-
Manually interpret the mass spectra of unknown peaks, looking for characteristic fragmentation patterns of the expected byproducts (see table above).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying an unknown peak in your GC-MS chromatogram.
Caption: A flowchart for systematic identification of unknown peaks in a GC-MS chromatogram.
Technical Support Center: Improving Selectivity in Reactions with 4,4,4-Trifluorobutanenitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 4,4,4-Trifluorobutanenitrile, with a focus on improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common selectivity issue when reducing this compound to 4,4,4-trifluorobutan-1-amine?
A1: The primary selectivity challenge during the reduction of this compound is the formation of secondary and tertiary amine byproducts. This occurs because the initially formed primary amine can react with the intermediate imine species, leading to over-alkylation. This is a common issue in catalytic hydrogenation of nitriles.
Q2: How does the trifluoromethyl group in this compound affect its reactivity and the selectivity of its reactions?
A2: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of the nitrile. It can make the nitrile carbon more electrophilic, potentially facilitating nucleophilic attack. However, it can also affect the stability of intermediates and transition states, which can alter reaction pathways and selectivity compared to non-fluorinated analogs. While specific studies on the direct electronic influence on selectivity are not abundant, it is a critical factor to consider when optimizing reaction conditions.
Q3: Are there any known safety concerns when working with this compound under reductive conditions?
A3: Yes, this compound is a flammable liquid and vapor and is toxic if swallowed, in contact with skin, or inhaled. When performing reductions, especially with highly reactive reagents like lithium aluminum hydride (LiAlH₄), extreme caution must be exercised. These reactions are often highly exothermic and can produce flammable hydrogen gas. Always work in a well-ventilated fume hood and follow all recommended safety protocols for handling flammable and toxic materials, as well as pyrophoric reagents.
Troubleshooting Guides
Issue 1: Low Selectivity in the Reduction of this compound to 4,4,4-Trifluorobutan-1-amine
Symptoms:
-
GC-MS or NMR analysis of the crude reaction mixture shows significant peaks corresponding to secondary (bis(4,4,4-trifluorobutyl)amine) and potentially tertiary amine byproducts.
-
The isolated yield of the desired primary amine, 4,4,4-trifluorobutan-1-amine, is lower than expected.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low selectivity in nitrile reduction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inherent reactivity of the catalytic system | For catalytic hydrogenation, the intermediate imine can react with the product primary amine. To suppress this, add ammonia or an ammonium salt to the reaction mixture. This shifts the equilibrium away from the formation of secondary amines. |
| High reaction temperature or hydrogen pressure | Elevated temperatures and pressures can promote the formation of byproducts. Optimize these parameters by running the reaction at a lower temperature and/or pressure. For instance, in palladium-catalyzed hydrogenations, mild conditions (e.g., 30°C and 6 bar H₂) have been shown to improve selectivity for primary amines.[1] |
| Choice of catalyst | The catalyst plays a crucial role in selectivity. Raney Nickel, particularly when used in combination with potassium borohydride (KBH₄) in ethanol, has been reported to be a mild and efficient system for the selective reduction of nitriles to primary amines with minimal formation of secondary or tertiary amines.[2] Palladium on carbon (Pd/C) can also be effective, but often requires careful optimization of conditions and additives to maximize primary amine selectivity.[1] |
| Non-optimal solvent | The choice of solvent can influence the reaction pathway. For Raney Nickel/KBH₄ reductions, dry ethanol is a suitable solvent.[2] For palladium-catalyzed hydrogenations, a biphasic solvent system (e.g., water/dichloromethane) in the presence of a phase transfer catalyst or buffer like sodium dihydrogen phosphate can enhance selectivity.[1] |
Key Experimental Protocols
Protocol 1: Selective Reduction of a Nitrile using Raney Nickel and KBH₄
This protocol is adapted from a general procedure for the reduction of nitriles to primary amines and is a good starting point for the selective reduction of this compound.[2]
Materials:
-
This compound
-
Potassium borohydride (KBH₄)
-
Raney Nickel (aqueous slurry)
-
Dry Ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add dry ethanol (2.5 mL per mmol of nitrile).
-
To the ethanol, add potassium borohydride (4 equivalents) and Raney Nickel (1 equivalent, based on moist weight).
-
Stir the suspension and add this compound (1 equivalent).
-
Stir the reaction mixture vigorously at room temperature. For aliphatic nitriles, the reaction is often complete within 45 minutes. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst.
-
Evaporate the organic solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4,4-trifluorobutan-1-amine.
-
Purify the product by distillation or column chromatography as needed.
Experimental Workflow Diagram:
Caption: Experimental workflow for Raney Ni/KBH4 reduction of nitriles.
Quantitative Data Summary
The following table summarizes data from the literature on the selective reduction of nitriles to primary amines under various conditions. While specific data for this compound is limited in readily available literature, these examples with other nitriles provide a strong basis for optimizing your reaction.
| Substrate | Reducing System/Catalyst | Solvent | Temp. (°C) | Pressure (bar) | Additive | Primary Amine Yield (%) | Byproduct(s) | Reference |
| Benzonitrile | 10% Pd/C | Water/CH₂Cl₂ | 30 | 6 | NaH₂PO₄ | 95 | Dibenzylamine | [1] |
| 2-Phenylacetonitrile | Raney Ni / KBH₄ | Ethanol | Room Temp | N/A | None | 93 | Traces of secondary/tertiary amines | [2] |
| Benzonitrile | Pd₁/ND@G | Isopropanol | 40 | N/A | None | >98 (secondary amine) | Primary amine | [3][4][5] |
| Benzonitrile | Pdₙ/ND@G | Isopropanol | 40 | N/A | None | >98 (primary amine) | Secondary amine | [3][4][5] |
Note on Catalyst Structure: Recent research has shown that the structure of the catalyst at the atomic level can dramatically influence selectivity. For example, single-atom palladium catalysts (Pd₁) supported on nanodiamond-graphene preferentially yield secondary amines, while fully exposed palladium clusters (Pdₙ) on the same support show high selectivity for primary amines.[3][4][5] This highlights the importance of catalyst selection and characterization in achieving the desired reaction outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting guide for scaling up 4,4,4-Trifluorobutanenitrile synthesis
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4,4,4-Trifluorobutanenitrile. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during laboratory synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the nucleophilic substitution of a 3,3,3-trifluoropropyl halide (e.g., 3,3,3-trifluoro-1-chloropropane) with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction is typically facilitated by a phase transfer catalyst (PTC) in a biphasic solvent system to enhance the reaction rate and yield.[1]
Q2: What are the primary safety concerns when working with the reagents for this synthesis?
A2: The primary safety concern is the high toxicity of sodium cyanide and potassium cyanide. These compounds are fatal if swallowed, inhaled, or in contact with skin. It is imperative to handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Accidental acidification of cyanide salts will release highly toxic hydrogen cyanide gas. Therefore, all work should be performed under basic or neutral conditions. The starting material, 3,3,3-trifluoro-1-chloropropane, and the product, this compound, are flammable liquids and should be handled away from ignition sources.
Q3: What are the typical byproducts in this synthesis?
A3: Potential byproducts can arise from side reactions such as hydrolysis of the nitrile to the corresponding carboxylic acid if water is present, or elimination reactions of the alkyl halide, especially at higher temperatures. Impurities in the starting materials can also lead to undesired products.
Q4: How can I effectively purify the final product?
A4: Due to the product's volatility (boiling point: 139-140°C), fractional distillation is the most effective method for purification on a larger scale.[2][3] For smaller scales or to remove non-volatile impurities, column chromatography on silica gel may be employed. It is crucial to ensure all equipment is dry to prevent hydrolysis of the nitrile during purification.
Q5: What is the role of the phase transfer catalyst and which one should I choose?
A5: The phase transfer catalyst (PTC) facilitates the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. This overcomes the mutual insolubility of the reactants. Common PTCs for this type of reaction include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or crown ethers. The choice of catalyst can impact reaction rate and yield, and may require optimization for a specific process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The phase transfer catalyst may be degraded or of poor quality. | - Use a fresh, high-purity catalyst.- Consider screening different phase transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate, different quaternary ammonium salts). |
| Low Reaction Temperature: The reaction rate may be too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for side product formation. A typical range is 20-150°C.[1] | |
| Poor Mixing: Inefficient stirring in a biphasic system leads to poor contact between reactants. | - Increase the stirring speed to ensure a high interfacial area between the phases. For larger scale, consider mechanical stirring. | |
| Presence of Water: Water can lead to the formation of byproducts and reduce the nucleophilicity of the cyanide ion. | - Use anhydrous solvents and ensure all glassware is thoroughly dried.- If an aqueous phase is necessary, use a concentrated solution of the cyanide salt to minimize excess water. | |
| Formation of Significant Byproducts | Overheating: High temperatures can promote elimination reactions of the alkyl halide or degradation of the product. | - Optimize the reaction temperature. Use a temperature controller and ensure efficient heat dissipation, especially during scale-up. |
| Hydrolysis of Nitrile: Presence of acidic or basic water during workup or purification. | - Neutralize the reaction mixture carefully before workup.- Use anhydrous drying agents and solvents during purification. | |
| Reaction with Solvent: Some solvents may not be inert under the reaction conditions. | - Choose a non-reactive, polar aprotic solvent. | |
| Difficult Product Isolation/Purification | Emulsion Formation during Workup: Vigorous shaking of the biphasic mixture can lead to stable emulsions. | - Add a small amount of brine to the aqueous layer to break the emulsion.- Use gentle inversions instead of vigorous shaking during extraction. |
| Co-distillation with Impurities: Impurities with boiling points close to the product. | - Use a fractional distillation column with a higher number of theoretical plates.- Optimize distillation parameters (pressure, temperature). | |
| Product Loss during Distillation: The product is volatile. | - Ensure the distillation apparatus is well-sealed.- Use a cooled receiving flask. | |
| Reaction Stalls Before Completion | Depletion of Cyanide in Organic Phase: Inefficient transfer of cyanide by the PTC. | - Increase the concentration of the phase transfer catalyst.- Ensure the cyanide salt is finely powdered to maximize its surface area if used as a solid. |
| Catalyst Poisoning: Impurities in the starting materials or solvent may be deactivating the catalyst. | - Use high-purity starting materials and solvents. |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 3,3,3-Trifluoro-1-chloropropane | C₃H₄ClF₃ | 132.51 | ~46-47 | ~1.3 |
| Sodium Cyanide | NaCN | 49.01 | 1496 | 1.595 |
| This compound | C₄H₄F₃N | 123.08 | 139-140[2][3] | 1.21[3] |
Table 2: Hypothetical Scale-Up Reaction Parameters and Outcomes
| Parameter | Lab Scale (0.1 mol) | Pilot Scale (10 mol) | Production Scale (100 mol) |
| Reactants | |||
| 3,3,3-Trifluoro-1-chloropropane | 13.25 g | 1.325 kg | 13.25 kg |
| Sodium Cyanide | 5.4 g (1.1 eq) | 0.54 kg (1.1 eq) | 5.4 kg (1.1 eq) |
| Phase Transfer Catalyst (TBAB) | 0.32 g (0.01 eq) | 32 g (0.01 eq) | 320 g (0.01 eq) |
| Solvent (Toluene) | 100 mL | 10 L | 100 L |
| Conditions | |||
| Temperature | 80°C | 85°C | 90°C |
| Reaction Time | 6 hours | 8 hours | 10 hours |
| Outcomes | |||
| Yield (%) | 85% | 80% | 78% |
| Purity (by GC, %) | >99% | 98.5% | 98% |
| Major Impurity (%) | <0.5% | 1.0% | 1.5% |
Experimental Protocols
Laboratory-Scale Synthesis of this compound (0.5 mol scale)
Materials:
-
3,3,3-Trifluoro-1-chloropropane (66.25 g, 0.5 mol)
-
Sodium cyanide (27.0 g, 0.55 mol, 1.1 eq), finely powdered and dried
-
Tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol, 0.01 eq)
-
Anhydrous toluene (500 mL)
-
Deionized water
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer or thermocouple
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Charging Reagents: To the flask, add sodium cyanide (27.0 g), tetrabutylammonium bromide (1.61 g), and anhydrous toluene (500 mL).
-
Heating: Begin stirring the mixture and heat it to 80°C using a heating mantle.
-
Addition of Alkyl Halide: Slowly add 3,3,3-trifluoro-1-chloropropane (66.25 g) to the stirred mixture over 30 minutes. An exotherm may be observed; maintain the temperature between 80-85°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 80-85°C for 6-8 hours. Monitor the reaction progress by Gas Chromatography (GC) if possible.
-
Workup: Cool the reaction mixture to room temperature. Carefully filter the mixture to remove unreacted sodium cyanide and the resulting sodium chloride.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 139-140°C. The expected yield is approximately 52 g (85%).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Managing Exothermic Reactions of 4,4,4-Trifluorobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic reactions associated with 4,4,4-Trifluorobutanenitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring both safety and successful outcomes.
Troubleshooting Guide: Exothermic Events
This guide is designed to help you identify and respond to potential thermal runaway events during the synthesis of this compound.
| Observed Issue | Potential Cause | Immediate Action | Preventative Measures |
| Rapid, Uncontrolled Temperature Increase | - Addition rate of cyanide salt is too fast.- Inadequate cooling.- "Hot spots" in the reactor due to poor mixing.- Incorrect solvent with low heat capacity.- Higher than expected starting material concentration. | 1. Immediately cease addition of all reagents. 2. Maximize cooling to the reactor.3. If the temperature continues to rise, prepare for emergency quenching (see protocol below).4. If safe to do so, increase the stirring rate to improve heat dissipation. | - Perform a risk assessment before the experiment, including an estimation of the adiabatic temperature rise.- Ensure the cooling system is adequate for the scale of the reaction.- Add the cyanide salt solution subsurface and at a slow, controlled rate.- Use a reaction calorimeter to determine the precise heat of reaction for your specific conditions.- Ensure efficient and constant stirring throughout the reaction. |
| Localized Boiling at Point of Reagent Addition | - High localized concentration of reactants leading to a rapid exotherm. | 1. Stop the addition of the reagent.2. Increase stirring speed to promote mixing and heat dissipation. | - Use a dropping funnel or syringe pump for controlled, slow addition.- Position the addition point below the surface of the reaction mixture.- Ensure the reaction medium is well-stirred. |
| Unexpected Pressure Build-up in the Reactor | - The reaction temperature has exceeded the boiling point of the solvent.- Decomposition of the product or reactants, generating gaseous byproducts. | 1. Follow the steps for a rapid temperature increase.2. If the pressure approaches the safety limit of the vessel, vent the reactor to a safe, scrubbed exhaust. | - Operate the reaction at a temperature well below the solvent's boiling point.- Ensure the reactor is properly vented through a condenser and a suitable scrubbing system. |
| Reaction Fails to Initiate, Followed by a Sudden Exotherm | - Induction period followed by a rapid, uncontrolled reaction. | 1. Be prepared for a sudden temperature increase.2. If the reaction initiates violently, stop all reagent addition and maximize cooling. | - Add a small portion of the cyanide salt initially and wait for a controlled temperature increase before proceeding with the rest of the addition.- Consider the use of a phase-transfer catalyst to ensure a smooth and controlled reaction initiation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected heat of reaction for the synthesis of this compound?
Q2: What is a thermal runaway and why is it a concern with this reaction?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture. The synthesis of nitriles from alkyl halides and cyanide salts is a known exothermic process, and without proper temperature control, a thermal runaway can occur.
Q3: What are the key parameters I need to consider for safe scale-up?
A3: When scaling up the synthesis of this compound, the following parameters are critical:
-
Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. Ensure your cooling system is appropriately sized for the larger scale.
-
Addition Rate: The rate of addition of the cyanide salt must be carefully controlled to match the cooling capacity of the reactor.
-
Mixing: Efficient agitation is crucial to prevent the formation of localized hot spots.
-
Maximum Temperature of Synthesis Reaction (MTSR): This is the highest temperature the reaction mixture could reach in the event of a complete cooling failure. It is essential to calculate the MTSR and ensure it is below the decomposition temperature of all components in the reaction mixture.
| Parameter | Recommendation for Scale-Up |
| Reactor Type | Jacketed reactor with overhead stirring is preferred. For larger scales, consider continuous flow reactors for superior heat management. |
| Cooling System | A powerful cryostat or cooling bath capable of maintaining the desired temperature under the full heat load of the reaction. |
| Reagent Addition | Use a calibrated syringe pump or a dropping funnel with precise control. |
| Temperature Monitoring | A calibrated thermometer or thermocouple placed directly in the reaction mixture. |
| Emergency Plan | Have a pre-defined emergency quenching procedure and the necessary reagents and equipment readily available. |
Q4: What are the signs of thermal decomposition of this compound?
A4: While specific thermal decomposition data (TGA/DSC) for this compound is not widely published, hazardous decomposition products upon heating may include hydrogen fluoride, hydrogen cyanide, and nitrogen oxides.[2] Signs of decomposition would include unexpected gas evolution, a rapid and uncontrollable temperature and pressure increase, and discoloration of the reaction mixture. It is crucial to keep the reaction temperature well below the boiling point of the product (139-140 °C) and to avoid localized overheating.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on the general method described in patent CN101774945A and incorporates best practices for managing exothermic reactions.[3]
Disclaimer: This is a representative protocol and must be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.
Materials:
-
3,3,3-Trifluoro-1-chloropropane
-
Sodium cyanide (or Potassium cyanide)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Syringe pump or dropping funnel
-
Condenser
-
Calibrated temperature probe
-
Cooling bath/cryostat
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Scrubber for effluent gases (containing a solution of bleach and sodium hydroxide)
Procedure:
-
Reactor Setup: Assemble the reactor under an inert atmosphere. The reactor should be equipped with an overhead stirrer, a temperature probe, a condenser connected to a scrubber, and an addition funnel or syringe pump inlet.
-
Initial Charge: Charge the reactor with the aprotic polar solvent and the phase-transfer catalyst. Begin stirring and cool the mixture to the desired starting temperature (e.g., 20 °C).
-
Substrate Addition: Add the 3,3,3-Trifluoro-1-chloropropane to the reactor.
-
Cyanide Addition: Dissolve the sodium cyanide in a minimal amount of the same solvent and load it into the syringe pump or dropping funnel.
-
Controlled Reaction: Begin the slow, dropwise addition of the sodium cyanide solution to the stirred reaction mixture. Carefully monitor the internal temperature. The addition rate should be controlled to maintain the temperature within a narrow range (e.g., ± 2 °C) of the setpoint. If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., GC, HPLC).
-
Work-up: Once the reaction is complete, cool the mixture and quench any remaining cyanide by carefully adding an appropriate quenching agent (e.g., a solution of sodium hypochlorite and sodium hydroxide).
-
Purification: Purify the this compound by distillation, ensuring the pot temperature remains well below the decomposition temperature.
Visualizations
Caption: Experimental workflow for the safe synthesis of this compound.
References
Technical Support Center: 4,4,4-Trifluorobutanenitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4,4,4-Trifluorobutanenitrile. The information is tailored to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of the α-protons in this compound?
Q2: Which bases are suitable for the deprotonation of this compound?
The choice of base depends on the specific reaction (e.g., alkylation, aldol condensation) and the electrophile's reactivity. Given the increased acidity of the α-protons, a range of bases can be effective.
-
Strong, Non-nucleophilic Bases: Lithium diisopropylamide (LDA) is a common choice for generating nitrile anions due to its strong basicity and steric hindrance, which minimizes nucleophilic attack on the nitrile group.[5][6]
-
Alkali Metal Hydrides: Sodium hydride (NaH) can be used to deprotonate acidic C-H bonds. It is a non-nucleophilic base, which is advantageous.
-
Alkoxides: Strong alkoxides like potassium tert-butoxide (KOtBu) can also be effective. However, their nucleophilicity and the reversibility of the deprotonation should be considered, which might be favorable in certain equilibrium-driven reactions.
-
Weaker Bases: For some reactions, particularly those involving highly reactive electrophiles, weaker bases such as sodium or potassium hydroxide in a suitable solvent system might be sufficient, although this is less common for simple alkylations.
Q3: What are the potential side reactions when using strong bases with this compound?
Several side reactions can occur, and understanding them is crucial for troubleshooting.
-
Over-alkylation: The mono-alkylated product is also acidic and can be deprotonated and react further with the electrophile, leading to di-alkylation.
-
Elimination Reactions: The trifluoromethyl group can be susceptible to elimination under strongly basic conditions, potentially leading to the formation of unsaturated products.
-
Reaction with the Nitrile Group: Highly nucleophilic bases (like organolithiums) can add to the nitrile functionality. Using sterically hindered bases like LDA minimizes this issue.
-
Self-condensation: The generated carbanion can react with another molecule of the starting nitrile, leading to dimerization or polymerization, especially at higher concentrations and temperatures.
Troubleshooting Guides
Problem 1: Low Yield in Alkylation Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | - Use a stronger base (e.g., switch from KOtBu to LDA).- Ensure anhydrous conditions, as water will quench the base and the carbanion.- Increase the equivalents of the base to ensure complete deprotonation, especially if the substrate or solvent contains acidic impurities. |
| Side Reactions | - Use a strong, non-nucleophilic, sterically hindered base like LDA to minimize attack at the nitrile.[5][6]- Add the electrophile slowly at low temperatures (e.g., -78 °C) to control the reaction rate and minimize side reactions.- Use a slight excess of the nitrile relative to the electrophile to favor mono-alkylation. |
| Poor Electrophile Reactivity | - Use a more reactive electrophile (e.g., iodide instead of chloride).- Consider the addition of an activating agent if applicable. |
| Product Decomposition | - Work up the reaction at low temperatures.- Use a mild quenching agent. |
Problem 2: Formation of Multiple Products in Aldol-Type Reactions
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of the Aldehyde/Ketone | - Use a directed aldol approach: pre-form the enolate of this compound at low temperature before slowly adding the electrophilic carbonyl compound. |
| Retro-Aldol Reaction | - Maintain low reaction temperatures throughout the process and during workup. |
| Dehydration of the Aldol Adduct | - If the β-hydroxy nitrile is the desired product, avoid acidic or strongly basic workup conditions and high temperatures, which can promote elimination. |
| Cannizzaro Reaction of the Aldehyde | - If using an aldehyde without α-protons and a strong base, add the pre-formed nitrile anion to the aldehyde solution to ensure the aldehyde is consumed by the desired reaction. |
Base Selection Summary
| Base | pKa of Conjugate Acid | Typical Solvents | Key Considerations |
| Lithium Diisopropylamide (LDA) | ~36 | THF, Diethyl ether | Strong, non-nucleophilic, sterically hindered. Ideal for clean deprotonation.[5][6] |
| Sodium Hydride (NaH) | ~42 (H₂) | THF, DMF | Non-nucleophilic, heterogeneous reaction. Can require elevated temperatures. |
| Potassium tert-butoxide (KOtBu) | ~19 (t-BuOH) | THF, t-BuOH, DMSO | Strong, moderately nucleophilic. Deprotonation is often reversible. |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Water, Alcohols | Generally not strong enough for complete deprotonation of simple nitriles, but the increased acidity of the fluorinated nitrile might allow for its use in specific cases, likely in equilibrium-driven processes. |
Experimental Protocols
General Protocol for Alkylation
-
Preparation: Under an inert atmosphere (e.g., Argon), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Base Formation: Slowly add n-butyllithium (1.05 eq) to the solution and stir for 30 minutes at -78 °C to form LDA.
-
Deprotonation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete formation of the nitrile anion.
-
Alkylation: Add the electrophile (e.g., alkyl halide, 1.0-1.2 eq) dropwise to the solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature overnight.
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Aldol-Type Addition to an Aldehyde
-
Anion Formation: Following steps 1-3 of the alkylation protocol, generate the lithium anion of this compound.
-
Addition: Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF to the anion solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quenching and Workup: Quench the reaction at -78 °C with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and then perform an aqueous workup as described in the alkylation protocol.
-
Purification: Purify the resulting β-hydroxy nitrile by flash column chromatography.
Logical Workflow for Base Selection
References
Technical Support Center: Solvent Effects on the Reactivity of 4,4,4-Trifluorobutanenitrile
Welcome to the technical support center for experiments involving 4,4,4-Trifluorobutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solvent-dependent reactivity of this fluorinated nitrile. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound, with a focus on solvent-related problems.
Issue 1: Low or No Conversion of Starting Material
-
Question: I am attempting a hydrolysis (or other nucleophilic substitution) of this compound, but I am observing very low to no conversion of my starting material. What are the likely causes and solutions?
-
Answer:
-
Inappropriate Solvent Choice: The reactivity of nitriles is highly dependent on the solvent. For nucleophilic attack on the nitrile carbon, the solvent's ability to stabilize charged intermediates and transition states is crucial.
-
Solution: For reactions involving anionic nucleophiles, switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile can significantly enhance the nucleophilicity of the attacking species and increase the reaction rate.[1][2] In contrast, for reactions that proceed through a carbocation-like intermediate (less common for nitriles but possible in some side reactions), a polar protic solvent like water, methanol, or ethanol would be more suitable.[3]
-
-
Insufficient Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Poor Solubility of Reactants: If your nucleophile or the nitrile itself is not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.
-
Solution: Choose a solvent that effectively dissolves all reactants. You may need to screen a few different solvents to find the optimal one. The trifluoromethyl group in this compound increases its lipophilicity, which may affect its solubility in highly polar solvents.[6]
-
-
Issue 2: Formation of Undesired Byproducts
-
Question: My reaction is proceeding, but I am observing the formation of significant amounts of byproducts. How can I improve the selectivity?
-
Answer:
-
Solvent-Mediated Side Reactions: The solvent may not be as inert as assumed and could be participating in the reaction. Some solvents can react with strong bases or acids, or with highly reactive intermediates.
-
Solution: Ensure your solvent is compatible with all reagents and reaction conditions. For instance, some fluorinating agents can react exothermically with solvents like DMF or DMSO.[7] Always use dry, high-purity solvents to avoid side reactions caused by impurities like water.
-
-
Hydrolysis of the Trifluoromethyl Group: Under harsh basic conditions, the trifluoromethyl group can be susceptible to hydrolysis, although it is generally quite stable.
-
Solution: If you suspect this is occurring, consider using milder reaction conditions (lower temperature, weaker base) or a shorter reaction time.
-
-
Elimination Reactions: In the presence of a strong, sterically hindered base, elimination reactions can sometimes compete with nucleophilic substitution.
-
Solution: The choice of base and solvent is critical. A less hindered base and a solvent that favors substitution (e.g., polar aprotic for SN2-type reactions) can minimize elimination.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of a protic versus aprotic solvent affect the hydrolysis of this compound?
A1: The choice between a polar protic and a polar aprotic solvent has a profound impact on the rate of hydrolysis.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can hydrogen bond with and solvate both the nucleophile (e.g., hydroxide ions) and any charged intermediates. While they can participate in the reaction as a nucleophile (solvolysis), they can also "cage" the nucleophile, reducing its reactivity.[3] For acid-catalyzed hydrolysis, protic solvents are essential for protonating the nitrile nitrogen, making the carbon more electrophilic.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are excellent at solvating cations but poorly solvate anions (the nucleophile).[1] This leaves the nucleophile "naked" and highly reactive, which can dramatically increase the rate of nucleophilic attack on the nitrile carbon. However, a source of the nucleophile (e.g., water for hydrolysis) is still required.
Q2: What is the expected effect of increasing solvent polarity on the reaction rate of this compound with a neutral nucleophile?
A2: For a reaction between a neutral nucleophile (e.g., an amine) and the nitrile, if the transition state is more polar than the reactants, increasing the solvent polarity will stabilize the transition state more than the reactants, thus increasing the reaction rate. The nitrile group is polar, and the transition state for nucleophilic addition is also expected to be polar and charged. Therefore, a more polar solvent will generally accelerate the reaction.
Q3: Are there any specific safety concerns when working with this compound in different solvents?
A3: Yes. This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[8] When choosing a solvent, consider the overall flammability and toxicity of the mixture. Additionally, be aware of potential exothermic reactions, especially when using highly reactive reagents in combination with certain solvents.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Data Presentation
Illustrative Data on Solvent Effects on the Relative Rate of Hydrolysis of this compound
| Solvent | Solvent Type | Dielectric Constant (approx.) | Relative Rate Constant (k_rel) |
| Water | Polar Protic | 80 | 1 |
| Methanol | Polar Protic | 33 | 0.1 |
| Ethanol | Polar Protic | 25 | 0.05 |
| Acetonitrile | Polar Aprotic | 37 | 5 |
| DMF | Polar Aprotic | 37 | 20 |
| DMSO | Polar Aprotic | 47 | 50 |
| Dioxane | Non-polar | 2.2 | <0.01 |
| Toluene | Non-polar | 2.4 | <0.01 |
Interpretation:
-
The trend shows that polar aprotic solvents are expected to significantly accelerate the rate of hydrolysis with a nucleophile like hydroxide compared to polar protic solvents. This is due to the desolvation of the nucleophile in aprotic solvents, which increases its reactivity.
-
Non-polar solvents are generally poor choices for this type of reaction due to their inability to stabilize the charged transition state.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis of this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Selected solvent (e.g., Water, Ethanol/Water mixture, DMSO)
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10% w/v)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Standard work-up reagents (e.g., dilute HCl, organic solvent for extraction like dichloromethane or ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (approximately 10 volumes).
-
Reagent Addition: Add the aqueous NaOH or KOH solution (2 volumes) to the flask.
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) as needed.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an organic solvent was used, remove it under reduced pressure.
-
Dilute the residue with water and extract with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~3 with dilute HCl.
-
Extract the product (4,4,4-trifluorobutanoic acid) with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by techniques such as column chromatography, distillation, or recrystallization.
Visualizations
Caption: Experimental workflow for a typical reaction involving this compound.
Caption: Logical relationship between solvent type, nucleophile reactivity, and reaction rate.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. innospk.com [innospk.com]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. This compound | C4H4F3N | CID 543096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in 4,4,4-Trifluorobutanenitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during reactions involving 4,4,4-Trifluorobutanenitrile.
Troubleshooting Guide
This guide addresses common problems observed during the catalytic hydrogenation of this compound, identifies potential causes related to catalyst poisoning, and offers solutions.
| Observed Problem | Potential Cause (Catalyst Poisoning) | Recommended Action |
| Low or No Conversion | Active Site Blocking: Strong adsorption of impurities from reactants, solvents, or the system itself on the catalyst surface. Common poisons for nitrile hydrogenation catalysts (e.g., Pd, Pt, Raney Ni) include sulfur compounds, carbon monoxide, halides (including fluoride ions), and other nitrogenous compounds.[1] | Purification: Ensure high purity of this compound, solvents, and hydrogen gas. Pre-treat reactants and solvents if necessary. Catalyst Selection: Consider using a catalyst known to be more resistant to specific suspected poisons. |
| Decreasing Reaction Rate Over Time | Progressive Poisoning: Accumulation of poisons on the catalyst surface as the reaction proceeds. This can be due to trace impurities or byproducts. | Feedstock Purity: Analyze the feedstock for trace contaminants that could act as slow poisons. In-situ Traps: Consider using a scavenger or guard bed to remove poisons from the reactant stream before it reaches the catalyst. |
| Change in Selectivity (e.g., increased byproduct formation) | Selective Poisoning: Certain poisons may selectively block sites responsible for the desired reaction pathway, favoring side reactions such as the formation of secondary or tertiary amines.[2] | Controlled Poisoning (Advanced): In some cases, intentional addition of a selective poison can enhance selectivity for the desired product, though this requires careful optimization.[1] Reaction Conditions: Optimize reaction temperature, pressure, and solvent to favor the desired reaction pathway and minimize byproduct formation. |
| Complete Catalyst Deactivation | Irreversible Poisoning: Strong chemical bonding of a poison to the active sites, leading to permanent loss of catalytic activity. Sulfur compounds are known to cause irreversible poisoning of many metal catalysts.[3] | Catalyst Regeneration/Replacement: Attempt catalyst regeneration if a suitable protocol exists. If not, the catalyst will need to be replaced. Root Cause Analysis: Thoroughly investigate the source of the poison to prevent recurrence. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of when working with this compound?
A1: While specific data for this compound is limited, general knowledge of nitrile hydrogenation suggests the following are primary concerns:
-
Sulfur Compounds: Thiophenes, mercaptans, and sulfides are potent poisons for common hydrogenation catalysts like Palladium (Pd), Platinum (Pt), and Raney Nickel.[3]
-
Carbon Monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb to and deactivate metal catalyst surfaces.[4]
-
Halides: Chloride, bromide, and iodide ions can poison catalysts. Given the substrate is a trifluorinated compound, fluoride ions (F-) are a potential concern, arising from substrate degradation or impurities. Fluoride ions can interact with and potentially poison catalysts.[1][5]
-
Nitrogen-Containing Compounds: Other nitriles, amines (including the product, which can lead to secondary and tertiary amine byproducts), and nitrogen-containing heterocycles can act as catalyst inhibitors.[1][6]
-
Water and Oxygen: For some catalysts, such as Ziegler-Natta catalysts, water and oxygen can be poisons.[1]
Q2: My reaction to hydrogenate this compound has stalled. How can I determine if catalyst poisoning is the cause?
A2: To diagnose catalyst poisoning, you can follow this workflow:
Caption: Troubleshooting workflow for stalled reactions.
Q3: Can the trifluoromethyl group in this compound itself contribute to catalyst poisoning?
A3: While the C-F bond is generally strong, under harsh reaction conditions or in the presence of certain catalysts, degradation of the trifluoromethyl group could occur, potentially releasing fluoride ions. Fluoride ions can interact with the catalyst surface and act as a poison.[5] It is crucial to operate within the recommended temperature and pressure limits for the chosen catalyst system to minimize substrate degradation.
Q4: Are there any specific recommendations for catalyst selection to minimize poisoning in this compound reactions?
A4: Catalyst selection should be guided by the specific reaction and potential impurities.
-
Palladium on Carbon (Pd/C): A common choice for nitrile hydrogenation, but susceptible to sulfur and halide poisoning.[3]
-
Platinum on Carbon (Pt/C): Can be more resistant to certain poisons compared to Pd/C.
-
Raney Nickel (Ra-Ni): A cost-effective option, but highly sensitive to sulfur and nitrogen compounds.[6] The presence of amines, including the reaction product, can lead to deactivation.
-
Rhodium (Rh) and Ruthenium (Ru) catalysts: May offer different selectivity and resistance to poisoning.
It is advisable to screen a small panel of catalysts to identify the most robust one for your specific reaction conditions and substrate purity.
Q5: What are the general strategies for regenerating a poisoned catalyst?
A5: Catalyst regeneration aims to remove the poison from the active sites and restore activity. The appropriate method depends on the nature of the poison and the catalyst.
Caption: General catalyst regeneration strategies.
-
Thermal Treatment: Heating the catalyst to high temperatures can burn off organic poisons (coking) or desorb volatile compounds.[7]
-
Chemical Washing: Treating the catalyst with an appropriate solvent, acid, or base can dissolve and wash away the poison.[7] For example, an acid wash might be used to remove metallic deposits.
-
Oxidation/Reduction Cycles: These treatments can be used to regenerate certain catalysts by restoring the active metal sites.[7]
It is crucial to consult the catalyst manufacturer's guidelines for specific regeneration protocols, as improper treatment can cause irreversible damage.
Experimental Protocols
Protocol 1: Small-Scale Test for Catalyst Activity
This protocol is designed to quickly assess the activity of a new or stored catalyst batch and to test for potential poisoning by the substrate or solvent.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh 10 mg of the catalyst (e.g., 10% Pd/C) into a small reaction vial equipped with a magnetic stir bar.
-
Reaction Setup: Add 1 mL of a high-purity solvent (e.g., ethanol) to the vial.
-
Substrate Addition: Add a known amount of a standard substrate (e.g., a simple alkene like cyclohexene) for which the hydrogenation is well-characterized.
-
Hydrogenation: Seal the vial, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (e.g., balloon).
-
Monitoring: Stir the reaction vigorously at room temperature and monitor the hydrogen uptake or analyze aliquots by GC or TLC to determine the reaction rate.
-
Comparison: Compare the activity with the expected performance for that catalyst. A significantly lower activity may indicate a problem with the catalyst itself.
-
Substrate Test: Repeat the experiment using this compound as the substrate. A rapid decrease in reaction rate after an initial period of activity could suggest product inhibition or poisoning by an impurity in the nitrile.
Protocol 2: General Procedure for Catalyst Regeneration by Washing
Caution: Always follow safety precautions and consult the material safety data sheet (MSDS) for all chemicals used. This is a general guideline and may need to be adapted for your specific catalyst and poison.
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst multiple times with a clean, unreactive solvent (e.g., the reaction solvent) to remove any adsorbed products or starting materials.
-
Poison-Specific Wash (if known):
-
For non-polar organic poisons: Wash with a non-polar solvent like hexane or toluene.
-
For some metal deposits: A dilute acid wash (e.g., 0.1 M HCl) may be effective, but this can damage the catalyst support and should be used with caution.
-
For basic impurities: A wash with a dilute solution of a non-coordinating acid may be beneficial.
-
-
Rinsing: Thoroughly rinse the catalyst with deionized water to remove any residual washing agents.
-
Drying: Dry the catalyst under vacuum at a temperature appropriate for the specific catalyst (consult manufacturer's data).
-
Activity Test: Before reuse in a large-scale reaction, test the activity of the regenerated catalyst using Protocol 1.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Impact of Multiple Hydrogen Bonds with Fluoride on Catalysis: Insight from NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Validation & Comparative
A Comparative Guide to Trifluoromethylating Agents for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF₃) group is a critical tool for optimizing the properties of lead compounds. This guide provides a comprehensive comparison of various trifluoromethylating agents, with a special focus on the role of 4,4,4-Trifluorobutanenitrile in synthetic strategies.
The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] A diverse array of reagents has been developed to achieve this transformation, each with a distinct reactivity profile and substrate scope. This guide will objectively compare the performance of key trifluoromethylating agents, supported by experimental data and detailed protocols.
Understanding the Role of this compound
While a valuable molecule in chemical synthesis, it is crucial to understand that this compound is not a direct trifluoromethylating agent in the same vein as reagents that deliver a "CF₃⁺", "CF₃⁻", or "CF₃•" equivalent. Instead, it serves as a trifluoromethylated building block .[2] This means it provides a pre-formed four-carbon chain with a terminal trifluoromethyl group, which can be incorporated into larger molecules through various synthetic transformations. This approach is contrasted with direct trifluoromethylation, where a CF₃ group is directly attached to an existing molecular scaffold.
Direct Trifluoromethylation: A Mechanistic Overview
Trifluoromethylating agents are broadly classified by their mechanism of action: nucleophilic, electrophilic, and radical. The choice of reagent is dictated by the electronic nature of the substrate.
Caption: Approaches to Trifluoromethylation.
Performance Comparison of Key Trifluoromethylating Agents
The following tables summarize the performance of prominent trifluoromethylating agents on representative substrates. Yields are reported as isolated yields unless otherwise noted.
Table 1: Trifluoromethylation of Carbonyl Compounds
| Substrate | Reagent | Catalyst/Initiator | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | Ruppert-Prakash | K₂CO₃ (10 mol%) | DMF | 2-4 | 95 | [3] |
| Benzaldehyde | Ruppert-Prakash | TBAF (5 mol%) | THF | 2 | 92 | [4] |
| Ethyl Benzoate | Ruppert-Prakash | CsF (10 mol%) | DME | 12 | 85 | [4] |
Table 2: Trifluoromethylation of Arenes and Heterocycles
| Substrate | Reagent | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Anisole | Togni's Reagent II | Cu(OTf)₂ (10 mol%) | CH₂Cl₂/H₂O | 12 | 75 | [5] |
| Indole | Umemoto's Reagent | Pd(OAc)₂/Cu(OAc)₂ | DCE/TFA | 24 | 68 | [5] |
| Pyridine | Langlois Reagent | tBuOOH | CH₂Cl₂/H₂O | 3-24 | 55 | [6] |
| N-Phenylpyrrole | CF₃SO₂Cl | Ru(bpy)₃Cl₂, light | DMF | 24 | 82 | [7] |
Experimental Protocols
Protocol 1: Trifluoromethylation of Acetophenone using Ruppert-Prakash Reagent[3]
Materials:
-
Acetophenone
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Ketone Trifluoromethylation.[3]
Protocol 2: Radical Trifluoromethylation of N-Phenylpyrrole using CF₃SO₂Cl and Photoredox Catalysis[7]
Materials:
-
N-Phenylpyrrole
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (photocatalyst)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Compact fluorescent light bulb (26 W)
Procedure:
-
In a vial, combine N-phenylpyrrole (1.0 equiv), the photocatalyst (1-2 mol%), and anhydrous DMF.
-
Add DIPEA (2.0 equiv) followed by CF₃SO₂Cl (2.0 equiv).
-
Seal the vial and place it approximately 5-10 cm from the light bulb.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Photoredox Trifluoromethylation Workflow.[7]
Mechanistic Pathways
The distinct reactivity of each class of trifluoromethylating agent stems from the nature of the trifluoromethyl species generated.
Caption: Mechanistic Pathways of Trifluoromethylation.
Conclusion
The choice of trifluoromethylation strategy is a critical decision in the design and synthesis of novel chemical entities. While this compound offers a valuable approach for incorporating a trifluoromethylated butyl fragment, direct trifluoromethylation reagents provide a powerful means to install a CF₃ group onto a pre-existing molecular framework. A thorough understanding of the reactivity and substrate scope of nucleophilic, electrophilic, and radical trifluoromethylating agents is essential for the modern medicinal chemist. This guide provides a foundation for selecting the optimal reagent and conditions to accelerate the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. pnas.org [pnas.org]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitriles
For researchers, scientists, and drug development professionals, a nuanced understanding of how fluorine substitution impacts molecular reactivity is crucial for rational drug design and the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated nitriles in key chemical transformations, supported by experimental data and detailed protocols.
The introduction of fluorine, the most electronegative element, profoundly alters the electronic properties of organic molecules. In nitriles, the strong electron-withdrawing inductive effect of fluorine significantly influences the reactivity of the cyano group and adjacent carbon atoms. This guide will explore these effects in the context of hydrolysis, reduction, and cycloaddition reactions.
Base-Catalyzed Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. The rate of this reaction is significantly influenced by the electronic nature of the substituents on the molecule.
Comparative Reactivity Analysis
| Substrate | Relative Rate of Hydrolysis (Predicted) | Rationale |
| Benzonitrile | Slower | The nitrile carbon is less electrophilic. |
| 4-Fluorobenzonitrile | Faster | The electron-withdrawing fluorine atom increases the electrophilicity of the nitrile carbon, accelerating nucleophilic attack by hydroxide. |
Experimental Protocol: Base-Catalyzed Hydrolysis of 4-Chlorobenzonitrile
This protocol for a halogenated benzonitrile provides a representative procedure for the hydrolysis of aromatic nitriles.
Materials:
-
4-Chlorobenzonitrile
-
10% aqueous solution of sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
pH paper
Procedure: [1]
-
To a 100 mL round-bottom flask, add 4-chlorobenzonitrile (5.0 g, 36.3 mmol) and a 10% aqueous solution of sodium hydroxide (50 mL).[1]
-
Add a magnetic stir bar and attach a reflux condenser.[1]
-
Heat the mixture to reflux with stirring for 2 hours. Ammonia gas will be evolved, which can be tested with moist pH paper.[1]
-
After the reflux period, cool the reaction mixture to room temperature.[1]
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-chlorobenzoic acid will form.[1]
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with cold water (2 x 20 mL).[1]
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chlorobenzoic acid.[1]
-
Dry the purified crystals in a vacuum oven and determine the yield and melting point.[1]
Reaction Mechanism: Base-Catalyzed Nitrile Hydrolysis
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Reduction by Lithium Aluminum Hydride (LiAlH₄)
The reduction of nitriles to primary amines is a valuable synthetic transformation. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly used for this purpose.
Comparative Reactivity Analysis
Similar to hydrolysis, the electron-withdrawing effect of fluorine is expected to enhance the reactivity of nitriles towards reduction with LiAlH₄. The increased electrophilicity of the nitrile carbon should facilitate the initial nucleophilic attack by the hydride ion (H⁻). Therefore, fluorinated nitriles are predicted to be reduced more readily than their non-fluorinated counterparts.
| Substrate | Relative Rate of Reduction (Predicted) | Rationale |
| Benzonitrile | Slower | The nitrile carbon is less electrophilic. |
| 4-Fluorobenzonitrile | Faster | The electron-withdrawing fluorine atom increases the electrophilicity of the nitrile carbon, making it more susceptible to hydride attack. |
Experimental Protocol: Reduction of a Nitrile with LiAlH₄
The following is a general procedure for the reduction of a nitrile to a primary amine using LiAlH₄.[2]
Materials:
-
Nitrile derivative
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Celite
-
Round-bottom flask
-
Stirrer
-
Nitrogen atmosphere setup
-
Ice bath
Procedure: [2]
-
To a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of the nitrile derivative (1 eq.) in THF.[2]
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the successive and slow addition of water (1 volume), 10% NaOH solution (1.5 volumes), and then water again (3 volumes).[2]
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.[2]
-
Separate the organic layer from the filtrate, wash it successively with water (2 x 10 volumes) and brine solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired amine.[2]
-
The crude product can be purified by column chromatography if necessary.[2]
Reaction Mechanism: LiAlH₄ Reduction of a Nitrile
Caption: Mechanism of LiAlH₄ reduction of a nitrile.
[3+2] Cycloaddition of Nitrile Imines
The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. A study comparing the cycloaddition of a fluorinated nitrile imine with its non-fluorinated analog provides direct experimental evidence of the influence of fluorine substitution.
Comparative Reactivity Analysis
In the [3+2] cycloaddition of in situ-generated N-aryl nitrile imines with levoglucosenone, the fluorinated C(CF₃),N(Ar) nitrile imine exhibits higher reactivity and complete regioselectivity compared to the non-fluorinated C(Ph),N(Ph) nitrile imine, which provides a mixture of regioisomers.
| Nitrile Imine | Dipolarophile | Product(s) | Yield (%) | Regioselectivity |
| C(CF₃),N(Ph) | Levoglucosenone | exo-pyrazoline | 85 | Complete |
| C(Ph),N(Ph) | Levoglucosenone | Mixture of exo-pyrazolines | 75 (total) | Mixture of regioisomers |
Experimental Protocol: [3+2] Cycloaddition of a Fluorinated Nitrile Imine
The following protocol is adapted from the study comparing fluorinated and non-fluorinated nitrile imines.
Materials:
-
Hydrazonoyl bromide (precursor to the nitrile imine)
-
Levoglucosenone (dipolarophile)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere setup
Procedure:
-
To a solution of the hydrazonoyl bromide (1.0 mmol) and levoglucosenone (1.2 mmol) in the anhydrous solvent (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature for the time specified in the comparative study (e.g., 24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pyrazoline cycloadduct.
References
A Comparative Guide to the Purity Validation of 4,4,4-Trifluorobutanenitrile by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel chemical entities, particularly in the pharmaceutical and agrochemical sectors, the accurate determination of purity is a critical aspect of quality control. For fluorinated compounds such as 4,4,4-Trifluorobutanenitrile, a versatile building block, precise purity assessment is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity validation of this compound, supported by experimental protocols and comparative data.
The Principle of Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration or purity of a substance.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1][3] By co-dissolving a known amount of a certified internal standard with a known amount of the analyte and comparing the integral of a specific resonance from the analyte to a resonance from the internal standard, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1] For fluorinated compounds like this compound, ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often results in simpler spectra with less signal overlap compared to ¹H NMR.[4][5]
Experimental Protocol: ¹⁹F qNMR for this compound Purity
This section details the methodology for determining the purity of this compound using ¹⁹F qNMR with an internal standard.
1. Materials and Instrumentation:
-
Analyte: this compound (CAS No. 461-17-6)
-
Internal Standard (IS): Trifluorotoluene (CAS No. 98-08-8) of certified high purity (e.g., >99.5%)
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (Acetone-d₆)
-
NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a fluorine probe.
-
Equipment: Analytical balance (accuracy ±0.01 mg), volumetric flasks, pipettes, NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 15-25 mg of the internal standard (Trifluorotoluene) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment, preferably with proton decoupling to simplify the spectrum.
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the fluorine signals of both the analyte and the internal standard. A typical starting value is 30-60 seconds to ensure full relaxation for accurate quantification.[4]
-
Number of Scans: 16 to 64 scans, sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[6]
-
Spectral Width: Sufficient to encompass all ¹⁹F signals of interest.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure reproducibility.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals corresponding to the -CF₃ group of this compound and the -CF₃ group of the internal standard, Trifluorotoluene.
-
Calculate the purity of this compound using the following equation:
Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte and IIS are the integrated signal areas of the analyte and internal standard, respectively.
-
Nanalyte and NIS are the number of fluorine nuclei for the integrated signals of the analyte (3 for -CF₃) and internal standard (3 for -CF₃), respectively.
-
Manalyte and MIS are the molar masses of the analyte and internal standard, respectively.
-
manalyte and mIS are the masses of the analyte and internal standard, respectively.
-
PIS is the certified purity of the internal standard.
-
Comparison with Alternative Methods
While qNMR is a powerful technique, other methods are also commonly employed for purity determination. The following table provides a comparison of qNMR with Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).
| Parameter | ¹⁹F qNMR | GC-FID | HPLC-UV |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. | Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.[1] |
| Accuracy | High, provides absolute purity without a specific analyte reference standard.[1] | High, but requires a reference standard of the analyte for calibration. | High, but can be influenced by the response factors of impurities.[1] |
| Precision | Excellent, typically with low relative standard deviation (RSD). | Very good, with low RSD. | Very good, with low RSD. |
| Selectivity | Excellent, especially for complex mixtures where signals are well-resolved. | High, dependent on column selection and temperature programming. | High, dependent on column and mobile phase selection. |
| Sample Throughput | Moderate; longer acquisition times may be needed for full relaxation. | High, with typical run times of minutes. | Moderate to high, depending on the separation method. |
| Destructive | No, the sample can be recovered.[2] | Yes | Yes |
| Quantification of Unknowns | Can quantify unknown impurities if their structure and number of nuclei are known. | Requires identification and a reference standard for accurate quantification. | Relative quantification (area percent) is possible, but accurate quantification requires standards.[1] |
| Solvent Consumption | Low | Low to moderate | High |
Mandatory Visualizations
Workflow for qNMR Purity Determination
Caption: Workflow for the purity determination of this compound by ¹⁹F qNMR.
Logical Relationship for Purity Calculation
Caption: Factors influencing the final purity calculation in qNMR.
Conclusion
For the purity validation of this compound, ¹⁹F qNMR stands out as a highly accurate, precise, and non-destructive technique that provides an absolute purity value without the need for a specific reference standard of the analyte. While chromatographic methods like GC-FID and HPLC are valuable for screening for trace impurities and offer high sample throughput, qNMR provides a robust and reliable orthogonal method for primary purity assessment. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification, the availability of reference standards, and the desired sample throughput. A combined analytical approach, utilizing qNMR for accurate bulk purity determination and a chromatographic technique for impurity profiling, often represents the most comprehensive strategy for quality control in research and development.
References
A Spectroscopic Comparison of 4,4,4-Trifluorobutanenitrile and its Analogues: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the spectroscopic properties of 4,4,4-Trifluorobutanenitrile and its structural analogues. Due to the limited availability of published experimental spectra for this compound, this document focuses on a detailed spectroscopic comparison of its key analogues: Butanenitrile , Succinonitrile , and 4-Fluorobenzonitrile . This guide also puts forth a standardized workflow for acquiring and comparing such spectroscopic data and suggests computational methods as a powerful tool for predicting the spectral characteristics of compounds like this compound where experimental data is scarce.
Introduction
Nitrile-containing compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and their utility as synthetic intermediates. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability and binding affinity. Understanding the spectroscopic signatures of fluorinated nitriles, such as this compound, in comparison to their non-fluorinated and other analogues is crucial for characterization, reaction monitoring, and quality control.
This guide will delve into the characteristic spectral features of the selected analogues using Infrared (IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of Butanenitrile, Succinonitrile, and 4-Fluorobenzonitrile, compiled from various spectral databases and literature sources.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups. The nitrile group (C≡N) has a characteristic sharp absorption band.
| Compound | C≡N Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| Butanenitrile | ~2247 | ~2965 (C-H stretch), ~1465 (C-H bend) |
| Succinonitrile | ~2252[1] | ~2950 (C-H stretch), ~1430 (C-H bend) |
| 4-Fluorobenzonitrile | ~2230 | ~3070 (Aromatic C-H stretch), ~1600, 1500 (C=C stretch), ~1230 (C-F stretch) |
Note: The exact peak positions can vary slightly depending on the sample phase (gas, liquid, solid) and the measurement technique.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The C≡N stretch is also Raman active.
| Compound | C≡N Stretch (cm⁻¹) | Other Key Raman Shifts (cm⁻¹) |
| Butanenitrile | ~2245 | ~2940 (C-H stretch), ~1450 (C-H bend) |
| Succinonitrile | ~2255 | ~2950 (C-H stretch), ~1425 (C-H bend) |
| 4-Fluorobenzonitrile | ~2235 | ~1605 (C=C stretch), ~1240 (C-F stretch) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Butanenitrile | ~2.34 | Triplet | -CH₂-CN |
| ~1.68 | Sextet | -CH₂-CH₂-CN | |
| ~1.04 | Triplet | -CH₃ | |
| Succinonitrile | ~2.75 | Singlet | -CH₂-CH₂- |
| 4-Fluorobenzonitrile | ~7.70 | Multiplet | Aromatic H (ortho to -CN) |
| ~7.20 | Multiplet | Aromatic H (ortho to -F) |
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Butanenitrile | ~119.8 | -C≡N |
| ~19.3 | -CH₂-CN | |
| ~19.0 | -CH₂-CH₂-CN | |
| ~13.1 | -CH₃ | |
| Succinonitrile | ~117.5 | -C≡N |
| ~13.5 | -CH₂-CH₂- | |
| 4-Fluorobenzonitrile | ~164.5 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~134.0 (d, ³JCF ≈ 9 Hz) | C-H (ortho to -CN) | |
| ~117.0 (d, ²JCF ≈ 21 Hz) | C-H (ortho to -F) | |
| ~112.0 (d, ⁴JCF ≈ 3 Hz) | C-CN | |
| ~118.0 | -C≡N |
d = doublet, JCF = coupling constant between carbon and fluorine
¹⁹F NMR Spectroscopy
For this compound and 4-Fluorobenzonitrile, ¹⁹F NMR is a critical characterization technique.
| Compound | Chemical Shift (δ, ppm) vs. CFCl₃ |
| 4-Fluorobenzonitrile | ~ -108 |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for the key experiments cited.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Liquid Samples (e.g., Butanenitrile, 4-Fluorobenzonitrile): A drop of the neat liquid is placed between two KBr or NaCl plates to form a thin film.
-
Solid Samples (e.g., Succinonitrile): A KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is collected.
-
-
Data Acquisition:
-
The prepared sample is placed in the spectrometer's sample compartment.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrum is baseline corrected and the peaks are labeled with their corresponding wavenumbers (cm⁻¹).
-
Raman Spectroscopy Protocol
-
Sample Preparation:
-
Liquid Samples: The sample is placed in a glass NMR tube or a cuvette.
-
Solid Samples: The sample can be analyzed directly in a glass vial or as a pressed pellet.
-
-
Instrument Setup:
-
A laser of a specific wavelength (e.g., 532 nm or 785 nm) is selected as the excitation source.
-
The instrument is calibrated using a known standard (e.g., silicon).
-
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered Raman signal is collected and analyzed by the spectrometer.
-
Acquisition time and laser power are optimized to obtain a good quality spectrum without causing sample degradation.
-
-
Data Processing:
-
The spectrum is baseline corrected and cosmic rays are removed.
-
The Raman shifts (in cm⁻¹) of the peaks are determined relative to the excitation wavelength.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added. For ¹⁹F NMR, an external or internal reference like CFCl₃ can be used.
-
-
Instrument Setup:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
The appropriate nucleus (¹H, ¹³C, or ¹⁹F) is selected for observation.
-
-
Data Acquisition:
-
A series of radiofrequency pulses are applied to the sample.
-
The resulting free induction decay (FID) signal is recorded.
-
Parameters such as the number of scans, relaxation delay, and pulse width are optimized for each nucleus.
-
-
Data Processing:
-
The FID is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the internal standard.
-
Peak integration and multiplicity analysis are performed.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.
Caption: A generalized workflow for the spectroscopic comparison of chemical compounds.
Conclusion and Future Directions
This guide provides a foundational spectroscopic comparison of butanenitrile, succinonitrile, and 4-fluorobenzonitrile as analogues to this compound. The presented data highlights the influence of structural and electronic differences on the vibrational and magnetic resonance properties of these molecules.
The absence of readily available experimental spectra for this compound underscores a gap in the current scientific literature. To facilitate a direct comparison, future work should focus on the experimental acquisition of its IR, Raman, and NMR spectra. In the interim, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to predict the spectroscopic properties of this compound with a high degree of accuracy. Such theoretical data would provide valuable insights and a robust basis for comparison with its analogues, thereby aiding researchers in the fields of drug discovery and materials science.
References
Biological Activity of 4,4,4-Trifluorobutanenitrile Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing motifs, such as the trifluoromethyl group present in 4,4,4-Trifluorobutanenitrile, is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of bioactive compounds. This guide provides a comparative overview of the biological activities of novel compounds synthesized using this compound as a key starting material. The data presented herein is intended to facilitate the evaluation of these derivatives as potential therapeutic agents.
While direct and extensive research on the biological activities of compounds specifically derived from this compound is limited in publicly accessible literature, we can draw comparative insights from studies on structurally related trifluoromethyl-containing heterocyclic compounds. The following sections will detail the reported biological activities, experimental protocols, and relevant biological pathways for these analogous compounds, providing a valuable reference for future research and development in this area.
Antitumor Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives
A study focused on the design and synthesis of novel trifluoromethyl-substituted pyrimidine derivatives revealed their potential as antitumor agents. The biological activity of these compounds was evaluated against a panel of human tumor cell lines.
Data Summary
| Compound ID | Target Cell Line | IC50 (μM) | Positive Control | IC50 of Control (μM) |
| 17v | H1975 | 2.27 | 5-FU | 9.37 |
| 17v | PC-3 | >40 | 5-FU | 15.21 |
| 17v | MGC-803 | 10.24 | 5-FU | 6.28 |
| 17v | MCF-7 | 21.32 | 5-FU | 11.53 |
IC50: The concentration of a drug that gives half-maximal response. 5-FU: 5-Fluorouracil.
Compound 17v demonstrated potent anti-proliferative activity against the H1975 human non-small cell lung cancer cell line, with an IC50 value significantly lower than that of the standard chemotherapeutic drug 5-Fluorouracil[1].
Experimental Protocols
MTT Assay for Cell Proliferation
-
Cell Seeding: Human tumor cells (PC-3, MGC-803, MCF-7, and H1975) were seeded in 96-well plates at a density of 5 × 10³ cells/well in their respective culture media.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the synthesized compounds and the positive control (5-Fluorouracil) for 48 hours.
-
MTT Addition: Following the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was discarded, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Signaling Pathway
Further investigation into the mechanism of action of compound 17v revealed its ability to induce apoptosis in H1975 cells. This process was associated with the upregulation of pro-apoptotic proteins Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2. This suggests that the antitumor activity of this trifluoromethyl-pyrimidine derivative is mediated through the intrinsic apoptosis pathway.
Diagram of the proposed apoptotic pathway induced by compound 17v.
Conclusion
The incorporation of a trifluoromethyl group, a key feature of this compound, into heterocyclic scaffolds demonstrates significant potential for the development of novel therapeutic agents, particularly in the area of oncology. The presented data on trifluoromethyl-substituted pyrimidines highlights their potent anti-proliferative activities and provides a foundation for the future design and synthesis of new drug candidates derived from this compound. Further research is warranted to explore the full therapeutic potential of this class of compounds.
References
A Comparative Study of Catalysts for the Conversion of 4,4,4-Trifluorobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the production of valuable intermediates in the pharmaceutical and agrochemical industries. The conversion of 4,4,4-Trifluorobutanenitrile to 4,4,4-trifluorobutylamine is of particular interest due to the introduction of a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of bioactive molecules. This guide provides a comparative overview of common heterogeneous catalysts employed for this conversion, focusing on their performance, selectivity, and typical experimental conditions. While specific performance data for the hydrogenation of this compound is not extensively available in publicly accessible literature, this guide extrapolates from the well-established catalytic hydrogenation of other aliphatic and functionalized nitriles.
Catalyst Performance Comparison
The choice of catalyst is paramount in achieving high conversion and selectivity towards the desired primary amine, minimizing the formation of common by-products such as secondary and tertiary amines. The most frequently utilized catalysts for nitrile hydrogenation include Raney Nickel, Palladium, and Rhodium-based systems.
| Catalyst | Typical Support | Operating Temperature (°C) | Operating Pressure (psi) | Typical Conversion (%) | Selectivity to Primary Amine | Key Considerations |
| Raney Nickel | - | 50 - 150 | 500 - 1500 | >95 | Moderate to High | Cost-effective, highly active but can be pyrophoric. Selectivity can be an issue without additives. |
| Palladium | Carbon (Pd/C) | 25 - 100 | 50 - 500 | High | Moderate to High | Good activity under milder conditions. Prone to forming secondary and tertiary amines. Additives are often necessary to improve selectivity. |
| Rhodium | Carbon (Rh/C), Alumina (Rh/Al2O3) | 25 - 100 | 50 - 500 | High | High | Often exhibits higher selectivity to primary amines compared to Palladium. Higher cost is a significant factor. |
Note: The data presented in this table is representative of typical nitrile hydrogenations and may vary for the specific conversion of this compound. Optimization of reaction conditions is crucial for achieving desired outcomes.
Experimental Protocols
Detailed experimental procedures are critical for the successful and reproducible synthesis of 4,4,4-trifluorobutylamine. Below are generalized protocols for the catalytic hydrogenation of this compound using different catalysts.
General Experimental Setup
All hydrogenation reactions should be carried out in a high-pressure autoclave equipped with a magnetic stirrer, a heating mantle, a thermocouple, and a pressure gauge. All solvents and reagents should be of high purity.
Protocol 1: Hydrogenation using Raney Nickel
-
Catalyst Preparation: Commercially available Raney Nickel is typically supplied as a slurry in water. Prior to use, the water is carefully decanted, and the catalyst is washed several times with the reaction solvent (e.g., methanol or ethanol) to remove residual water.
-
Reaction Procedure:
-
To the autoclave, add this compound (1.0 eq) and the solvent (e.g., methanol, 10-20 mL/g of nitrile).
-
Add a basic additive such as sodium hydroxide or ammonia (optional, to improve selectivity to the primary amine).
-
Carefully add the prepared Raney Nickel catalyst (5-10 wt% relative to the nitrile).
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop or by analyzing aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet to prevent ignition.
-
The filtrate is then concentrated under reduced pressure, and the product is purified by distillation or chromatography.
-
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
-
Catalyst Handling: 5% or 10% Pd/C is a commonly used catalyst. It should be handled with care as it can be pyrophoric when dry. It is often used as a slurry in the reaction solvent.
-
Reaction Procedure:
-
To the autoclave, add this compound (1.0 eq) and the solvent (e.g., ethanol or isopropanol, 10-20 mL/g of nitrile).
-
Add an acidic or basic additive if necessary to control selectivity.
-
Add the Pd/C catalyst (1-5 mol% Pd).
-
Seal the autoclave and purge with nitrogen and then hydrogen.
-
Pressurize with hydrogen to a moderate pressure (e.g., 100-300 psi).
-
Heat the reaction to a moderate temperature (e.g., 40-80 °C) with efficient stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are similar to Protocol 1.
-
Protocol 3: Hydrogenation using Rhodium on Carbon (Rh/C)
-
Catalyst Handling: Similar to Pd/C, Rh/C should be handled with care.
-
Reaction Procedure:
-
The procedure is analogous to the one described for Pd/C (Protocol 2).
-
Rhodium catalysts often show higher selectivity for primary amines under similar conditions to palladium.
-
Typical catalyst loading is 1-5 mol% Rh.
-
Reaction conditions (temperature and pressure) are generally mild (e.g., 25-70 °C and 100-300 psi).
-
Visualizing the Process and Comparisons
To better understand the experimental workflow and the logical relationships in catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
Caption: A conceptual comparison of key performance indicators for different catalyst types.
The Shielding Effect: A Comparative Guide to the Metabolic Stability of 4,4,4-Trifluorobutanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting the development of an otherwise promising compound.[1][2] This guide provides an in-depth assessment of the metabolic stability of 4,4,4-Trifluorobutanenitrile derivatives, a scaffold of increasing interest in medicinal chemistry. We will explore how structural modifications to this core influence its metabolic fate, supported by established principles and detailed experimental protocols for in vitro evaluation.
The this compound scaffold incorporates two key features that are often strategically employed to enhance drug-like properties: a trifluoromethyl (CF3) group and a nitrile (CN) group. The CF3 group, with its high electronegativity and the exceptional strength of the carbon-fluorine bond, is renowned for its ability to block metabolic oxidation at adjacent positions.[3][4] This "metabolic shield" can significantly prolong a drug's half-life, leading to improved patient compliance through less frequent dosing.[4][5] The nitrile group, while polar, is generally robust and not readily metabolized.[6][7]
Understanding the Metabolic Landscape: Key Players and Pathways
The primary site of drug metabolism in the body is the liver, where a superfamily of enzymes known as Cytochrome P450 (CYP450) plays a central role.[8][9] These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, dealkylation, and epoxidation, which are the initial steps in the biotransformation of many xenobiotics.[8] While the trifluoromethyl group is generally resistant to metabolism, the rest of the molecule remains susceptible to attack by CYP450 enzymes.[4][5] Oxidative defluorination, although less common, can also occur.[10][11]
A Comparative Analysis of this compound Derivatives
To illustrate the impact of structural modifications on metabolic stability, let's consider a hypothetical series of this compound derivatives. The metabolic stability of these compounds is typically assessed using in vitro liver microsomal stability assays, which provide a measure of intrinsic clearance (CLint) – the inherent ability of the liver enzymes to metabolize a drug.[12][13] A lower CLint value corresponds to higher metabolic stability.
Table 1: Predicted Metabolic Stability of Hypothetical this compound Derivatives in Human Liver Microsomes
| Compound | Derivative | Predicted Metabolic Liability | Predicted Half-Life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1 | This compound (Parent) | α-carbon to nitrile | Moderate | 30 - 60 |
| 2 | 2-Methyl-4,4,4-Trifluorobutanenitrile | α-carbon to nitrile (steric hindrance) | High | > 60 |
| 3 | 2-Phenyl-4,4,4-Trifluorobutanenitrile | Aromatic ring (hydroxylation) | Low | < 30 |
| 4 | 2,2-Dimethyl-4,4,4-Trifluorobutanenitrile | Greatly reduced α-carbon metabolism | Very High | >> 60 |
| 5 | 3-Hydroxy-4,4,4-Trifluorobutanenitrile | Susceptible to Phase II conjugation | Low (Phase I), High (Phase II) | Variable |
Causality Behind the Predictions:
-
Compound 1 (Parent Scaffold): The primary site of metabolic attack is predicted to be the methylene carbon (C2) alpha to the nitrile group. While the CF3 group at C4 provides significant protection, the C2 position is still susceptible to CYP450-mediated hydroxylation.
-
Compound 2 (Alpha-Methylation): The introduction of a methyl group at the C2 position provides steric hindrance, making it more difficult for CYP450 enzymes to access and oxidize this position. This is a common strategy to improve metabolic stability.[14]
-
Compound 3 (Alpha-Phenylation): The addition of a phenyl group introduces a new, highly susceptible site for metabolism. Aromatic rings are prone to hydroxylation by CYP450 enzymes, which would likely lead to rapid clearance of this derivative.[8]
-
Compound 4 (Gem-Dimethylation): Placing two methyl groups at the C2 position effectively blocks metabolism at this site due to significant steric hindrance. This modification is expected to confer the highest metabolic stability among the compared derivatives.
-
Compound 5 (Hydroxylation): The presence of a hydroxyl group makes this derivative a prime candidate for Phase II metabolism, specifically glucuronidation.[15] While it might be stable against Phase I (CYP450) metabolism, its overall clearance could be rapid due to efficient conjugation and elimination.
Experimental Workflow: Assessing Metabolic Stability with Liver Microsomes
The following protocol outlines a standard in vitro liver microsomal stability assay, a cornerstone of early drug discovery for evaluating metabolic liability.[16][17]
Diagram 1: Workflow for Liver Microsomal Stability Assay
Caption: A typical workflow for an in vitro liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a working solution (e.g., 100 µM) by diluting the stock solution in acetonitrile.
-
On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer. This system ensures a sustained supply of the essential cofactor NADPH for CYP450 activity.[16]
-
-
Incubation:
-
In a 96-well plate, add the diluted liver microsomes and the test compound working solution.
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution to each well. The final concentration of the test compound is typically 1 µM.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately stop the reaction in the collected aliquots by adding a quenching solution, typically cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, and the internal standard is used for accurate quantification during LC-MS/MS analysis.[16]
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the equation: t½ = 0.693 / k.[17]
-
The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[17]
-
The Logic of Self-Validation: Controls are Key
The trustworthiness of a microsomal stability assay hinges on the inclusion of appropriate controls:
-
Negative Control (No NADPH): Incubating the compound with microsomes in the absence of the NADPH-regenerating system. Any degradation observed here indicates chemical instability or metabolism by non-NADPH-dependent enzymes.[15]
-
Positive Control: Including a compound with a known metabolic profile (e.g., a rapidly metabolized drug like verapamil and a slowly metabolized one like warfarin) to ensure the microsomes are metabolically active and the assay is performing as expected.
-
Zero-Time Point: This sample is quenched immediately after the addition of the test compound and serves as the 100% reference for the amount of compound at the start of the reaction.
Diagram 2: Metabolic Fates of this compound Derivatives
Caption: General metabolic pathways for drug candidates.
Conclusion
The assessment of metabolic stability is an indispensable component of modern drug discovery. The this compound scaffold offers a promising starting point for the design of novel therapeutics, largely due to the metabolic shielding effect of the trifluoromethyl group. However, as demonstrated, the overall metabolic stability of derivatives is highly dependent on the nature and position of other substituents. By understanding the principles of drug metabolism and employing robust in vitro assays like the liver microsomal stability assay, researchers can make informed decisions to guide the optimization of lead compounds, ultimately increasing the probability of developing safe and effective medicines.
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. hdb.ugent.be [hdb.ugent.be]
- 19. researchgate.net [researchgate.net]
Quantitative Analysis of 4,4,4-Trifluorobutanenitrile in a Mixture: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides a comprehensive comparison of three powerful analytical techniques for the quantitative analysis of 4,4,4-Trifluorobutanenitrile in a mixture: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fluorine-19 Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy.
This compound, a fluorinated aliphatic nitrile, presents unique analytical challenges and opportunities. The presence of the trifluoromethyl group allows for highly sensitive and selective detection by ¹⁹F qNMR, while its volatility and chemical structure lend themselves to analysis by GC-MS and HPLC. This guide offers a comparative overview of these methods, supported by representative experimental protocols and performance data to aid in selecting the most appropriate technique for a given analytical need.
Data Presentation: A Comparative Summary
The following tables summarize the typical performance characteristics of GC-MS, HPLC, and ¹⁹F qNMR for the quantitative analysis of small fluorinated organic molecules like this compound. The data presented is a synthesis of values reported in the literature for analogous compounds and represents expected performance under optimized conditions.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | ¹⁹F Quantitative NMR (¹⁹F qNMR) |
| Limit of Detection (LOD) | ~0.01 - 1 µg/mL | ~0.1 - 5 µg/mL | ~1 - 10 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 - 5 µg/mL | ~0.5 - 20 µg/mL | ~5 - 50 µg/mL |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 5% | < 5% | < 2% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% | 98 - 102% |
| Analysis Time per Sample | 10 - 30 minutes | 5 - 20 minutes | 5 - 15 minutes |
Table 2: Methodological Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | ¹⁹F Quantitative NMR (¹⁹F qNMR) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Non-destructive analysis based on the nuclear magnetic properties of the ¹⁹F nucleus. |
| Sample Preparation | Dilution in a volatile solvent. Derivatization may be needed for non-volatile or thermally labile compounds. | Dilution in mobile phase. Filtration is often required. | Dissolution in a deuterated solvent with an internal standard. Minimal sample preparation. |
| Selectivity | High, based on both chromatographic retention time and mass spectrum. | Moderate to high, dependent on chromatographic resolution and chromophore presence. | Very high, specific to fluorine-containing molecules. |
| Primary Standard Requirement | Requires a certified reference standard for calibration. | Requires a certified reference standard for calibration. | Can be a primary ratio method using a certified internal standard; does not require a standard of the analyte itself. |
| Matrix Effects | Can be significant, may require matrix-matched calibration or extensive sample cleanup. | Can be significant, particularly with UV detection. | Generally low to negligible, as the ¹⁹F signal is unique. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized for the analysis of a small, volatile fluorinated nitrile like this compound and should be optimized for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify this compound from other volatile components in a mixture.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples. A typical range would be 0.1 to 100 µg/mL.
-
Prepare an internal standard (IS) solution (e.g., 1,3-difluorobenzene at 10 µg/mL) in the same solvent.
-
For each standard and sample, mix 100 µL of the solution with 100 µL of the internal standard solution.
-
Dilute the unknown samples with the same solvent to fall within the calibration range.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile compounds.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 123, 96, 69) and the internal standard.
Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound in a liquid mixture.
Instrumentation: An HPLC system equipped with a UV detector and a reverse-phase column.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution. A typical range would be 1 to 200 µg/mL.
-
Prepare an internal standard solution (e.g., benzonitrile at 50 µg/mL) in the mobile phase.
-
For each standard and sample, mix 500 µL of the solution with 500 µL of the internal standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set to a region where the nitrile group absorbs, typically around 210 nm.
Data Analysis: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration. Calculate the concentration in unknown samples from this curve.
¹⁹F Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR)
Objective: To provide a highly accurate and precise quantification of this compound without the need for an analyte-specific reference standard.
Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe.
Sample Preparation:
-
Accurately weigh a known amount of the sample mixture (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard containing fluorine (e.g., trifluorotoluene or hexafluorobenzene) and add it to the same NMR tube. The amount of internal standard should be chosen to give a signal with a similar intensity to the analyte signal.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to dissolve the sample and internal standard completely.
-
Ensure the solution is homogeneous.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Spectral Width: Sufficient to cover the chemical shifts of both the analyte and the internal standard (e.g., -50 to -250 ppm).
-
Acquisition Time: At least 2 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A long delay to ensure full relaxation of the fluorine nuclei. This is critical for accurate quantification and should be at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the -CF₃ group of this compound and the fluorine signal(s) of the internal standard.
-
Calculate the concentration of this compound using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration of the analyte in the sample (wt%)
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of fluorine nuclei for the analyte signal (3 for the -CF₃ group)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of fluorine nuclei for the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
m_sample = Mass of the sample
-
P_IS = Purity of the internal standard
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for quantitative analysis by GC-MS.
Caption: Workflow for quantitative analysis by HPLC.
Caption: Workflow for quantitative analysis by ¹⁹F qNMR.
Conclusion
The choice of the optimal analytical technique for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
GC-MS is an excellent choice for the analysis of volatile impurities and for complex mixtures where high separation efficiency and confident peak identification are required.
-
HPLC is a versatile technique suitable for a wide range of sample matrices and is particularly useful when the analyte is less volatile or when derivatization for GC analysis is not desirable.
-
¹⁹F qNMR stands out for its high precision, accuracy, and the unique advantage of not requiring a reference standard of the analyte itself, making it a powerful tool for the analysis of pure substances and for the certification of reference materials. Its high selectivity for fluorine-containing compounds minimizes interference from the sample matrix.
By understanding the principles, performance characteristics, and experimental workflows of these three techniques, researchers can make an informed decision to ensure the generation of reliable and accurate quantitative data for this compound and other fluorinated molecules in their research and development endeavors.
comparing the efficacy of different synthesis routes to 4,4,4-Trifluorobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 4,4,4-Trifluorobutanenitrile, a valuable building block in the pharmaceutical and agrochemical industries. The inclusion of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of drug candidates. This document outlines detailed experimental protocols, presents quantitative data for efficacy comparison, and visualizes the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Two primary strategies for the synthesis of this compound are presented: a direct nucleophilic substitution route starting from a halogenated precursor and a two-step approach involving the synthesis of 4,4,4-trifluorobutanol followed by its conversion to the nitrile. The direct substitution method, as detailed in patent literature, offers a more streamlined process with high yields. The two-step approach provides flexibility in starting materials but involves an additional conversion step.
Data Presentation: Comparison of Synthesis Routes
The following tables summarize the quantitative data for the different synthesis routes, allowing for a direct comparison of their performance.
Table 1: Direct Synthesis of this compound via Nucleophilic Substitution
| Starting Material | Cyanide Source | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |
| 3,3,3-Trifluoro-1-chloropropane | Sodium Cyanide | 18-crown-6 / DMF | 120 | 2 | 92 | Not Specified | [1] |
| 3,3,3-Trifluoro-1-chloropropane | Potassium Cyanide | Perfluorocaprylic Acid Amine / DMF | 70 | 5 | 90 | Not Specified | [1] |
| 3,3,3-Trifluoro-1-chloropropane | Sodium Cyanide | Not Specified / DMF | 90 | 4 | 89 | Not Specified | [1] |
| 3,3,3-Trifluoro-1-chloropropane | Sodium Cyanide | Perfluoro nonaoxybenzenesulfonic acid sodium salt / N,N-Dimethylacetamide | 135 | 4 | 70 | Not Specified | [1] |
Table 2: Synthesis of 4,4,4-Trifluorobutanol (Precursor)
| Route | Starting Materials | Key Reagents | Overall Yield (%) | Purity (%) | Reference |
| Grignard Route | 3-halo-1,1,1-trifluoropropane, DMF | Mg or Li metal, borohydride | 68-87 (aldehyde formation) | >98.5 | [2] |
| Malonic Ester Synthesis | Diethyl malonate, 2,2,2-trifluoro ethyl p-toluenesulfonate | NaBH4, CaCl2 | 86.03 | 99.53 | [3] |
Table 3: Conversion of Alcohols to Nitriles (General Methods - No Specific Data for 4,4,4-Trifluorobutanol)
| Method | Key Reagents | General Applicability |
| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Cyanide source (e.g., acetone cyanohydrin) | Primary and secondary alcohols |
| Two-Step (Halogenation then Substitution) | 1. PBr3 or SOCl2; 2. NaCN or KCN in polar aprotic solvent | Primary and secondary alcohols |
| Direct Catalytic Amination/Oxidation | Metal catalyst (e.g., Ru), Ammonia, Oxidant | Primary alcohols |
Experimental Protocols
Route 1: Direct Synthesis from 3,3,3-Trifluoro-1-chloropropane
This protocol is based on the method described in patent CN101774945B.[1]
-
Materials: 3,3,3-trifluoro-1-chloropropane, Sodium Cyanide (NaCN), 18-crown-6, N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a 0.5 L reactor, add 0.02 mol of 18-crown-6, 0.15 mol of sodium cyanide, 200 ml of N,N-dimethylformamide, and 0.75 mol of 3,3,3-trifluoro-1-chloropropane.
-
Seal the reactor and begin stirring.
-
Heat the reactor to 120 °C and maintain this temperature for 2 hours.
-
After the reaction is complete, filter the mixture.
-
Rectify the filtrate to obtain this compound.
-
Route 2: Two-Step Synthesis via 4,4,4-Trifluorobutanol
This route involves the initial synthesis of 4,4,4-trifluorobutanol, which is then converted to the desired nitrile.
Step 2a: Synthesis of 4,4,4-Trifluorobutanol via Malonic Ester Synthesis
This protocol is adapted from patent CN105237340A.[3]
-
Materials: Diethyl malonate, 2,2,2-trifluoro ethyl p-toluenesulfonate, Sodium ethoxide, Diethyl ether, Hydrochloric acid, Sodium chloride, Calcium chloride, Sodium borohydride, Tetrahydrofuran (THF).
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution.
-
Add 2,2,2-trifluoro ethyl p-toluenesulfonate and reflux the mixture.
-
After reaction completion, cool the mixture, filter, and concentrate the filtrate.
-
Hydrolyze and decarboxylate the resulting ester by heating with sulfuric acid.
-
Extract the resulting 4,4,4-trifluorobutanoic acid and esterify it using ethanol and a catalytic amount of sulfuric acid.
-
Reduce the obtained ethyl 4,4,4-trifluorobutanoate with sodium borohydride in the presence of calcium chloride in THF.
-
Work up the reaction mixture to isolate 4,4,4-trifluorobutanol.
-
Step 2b: Conversion of 4,4,4-Trifluorobutanol to this compound (General Procedure)
-
Materials: 4,4,4-trifluorobutanol, Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂), Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Halogenation: Cool 4,4,4-trifluorobutanol in an ice bath and slowly add PBr₃ or SOCl₂. Allow the reaction to warm to room temperature and then heat to complete the conversion to 4,4,4-trifluorobutyl bromide or chloride. Purify the alkyl halide by distillation.
-
Cyanation: Dissolve the purified 4,4,4-trifluorobutyl halide in DMSO and add NaCN. Heat the mixture to drive the nucleophilic substitution reaction. Monitor the reaction by GC-MS or TLC. After completion, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer, dry it over a drying agent, and purify the this compound by distillation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Overview of synthetic strategies to this compound.
Caption: Workflow for the direct synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. CN101774945B - Method for synthesizing 4,4,4-trifluoro-butyronitrile - Google Patents [patents.google.com]
- 2. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 3. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
A Comparative Guide to Alternative Building Blocks for 4,4,4-Trifluorobutanenitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. 4,4,4-Trifluorobutanenitrile serves as a valuable building block for introducing the trifluoroethyl motif, which is known to improve metabolic stability and modulate lipophilicity.[1][2] This guide provides an objective comparison of alternative building blocks to this compound, presenting their physicochemical properties, synthetic applications with detailed experimental protocols, and metabolic stability considerations.
Overview of Alternative Building Blocks
The primary alternatives to this compound can be categorized based on the functional group used to construct key pharmacophores, such as pyrazoles, which are prevalent in many biologically active compounds, including JAK inhibitors.[3][4][5] These alternatives primarily include other trifluoromethylated carbonyl compounds and their derivatives, which offer different reactivity profiles and may be more suitable for specific synthetic strategies.
A key bioisosteric replacement for the trifluoroethyl group introduced by this compound is the trifluoroacetyl group, often sourced from building blocks like ethyl 4,4,4-trifluoroacetoacetate.[6] Bioisosteres are chemical substituents with similar physical or chemical properties that impart comparable biological activities to a molecule.
Physicochemical Properties of this compound and Alternatives
The selection of a building block is often guided by its physicochemical properties, which can influence the characteristics of the final drug molecule. The following table summarizes key properties of this compound and a primary alternative, Ethyl 4,4,4-trifluoroacetoacetate. Data for related compounds, 4,4,4-Trifluorobutanoic acid (a potential metabolite) and (2S)-2-amino-4,4,4-trifluorobutanoic acid, are included for context.[7][8]
| Property | This compound | Ethyl 4,4,4-trifluoroacetoacetate | 4,4,4-Trifluorobutanoic acid | (2S)-2-amino-4,4,4-trifluorobutanoic acid |
| Molecular Formula | C4H4F3N | C6H7F3O3 | C4H5F3O2 | C4H6F3NO2 |
| Molecular Weight ( g/mol ) | 123.08[9] | 184.11[10] | 142.08[8] | 157.09[7] |
| Boiling Point (°C) | 139-140[2] | 129-130[11] | 166-167[8] | Not available |
| Melting Point (°C) | Not available | -39[12] | 25-31[8] | Not available |
| Density (g/mL) | 1.21[2] | 1.259 (at 25 °C)[11] | >1.0[8] | Not available |
| pKa | Not available | Not available | 4.16 (at 25 °C)[8] | Not available |
| Calculated logP | 1.4[9] | Not available | Not available | -1.9[7] |
Synthetic Applications: A Comparative Workflow for Pyrazole Synthesis
A common application of these building blocks is the synthesis of trifluoromethyl-substituted pyrazoles, a key motif in many therapeutic agents, notably Janus kinase (JAK) inhibitors like tofacitinib and ruxolitinib.[13][14] The following diagram illustrates a generalized workflow for the synthesis of 3-trifluoromethylpyrazoles using either a trifluoromethylated nitrile or a β-ketoester.
Caption: Comparative workflows for 3-trifluoromethylpyrazole synthesis.
Experimental Protocols
Route A: Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition of Trifluoroacetonitrile Imines
This protocol is adapted from a general method for the synthesis of trifluoromethylated pyrazoles from chalcones and in situ generated trifluoroacetonitrile imines.[3]
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the chalcone (1.0 equiv) and the corresponding hydrazonoyl bromide (as a precursor to the trifluoroacetonitrile imine, 1.2 equiv) in a suitable solvent such as THF.
-
Addition of Base: Add triethylamine (Et3N, 1.5 equiv) to the solution at room temperature to facilitate the in situ generation of the trifluoroacetonitrile imine.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the trans-configured 5-acyl-pyrazoline.
-
Aromatization: Dissolve the purified pyrazoline in a solvent such as DMSO or hexane and treat with an oxidizing agent like manganese dioxide (MnO2) at an elevated temperature. The choice of solvent can influence the final product, with DMSO favoring the fully substituted pyrazole and hexane leading to a deacylative pathway.[3]
-
Final Purification: After the oxidation is complete, filter the reaction mixture and purify the product by column chromatography to obtain the desired 3-trifluoromethylpyrazole.
Route B: Synthesis of 3-Trifluoromethyl-5-hydroxypyrazoles via Condensation
This protocol describes a typical condensation reaction between a β-ketoester and a hydrazine derivative.
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) and the hydrazine derivative (1.0 equiv) in a suitable solvent, such as ethanol or acetic acid.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the 3-trifluoromethyl-5-hydroxypyrazole.
Metabolic Stability Comparison
The introduction of a trifluoromethyl group is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[15] A common method to assess this is the in vitro microsomal stability assay.
Caption: A generalized workflow for an in vitro microsomal stability assay.[16]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a standard procedure for determining the metabolic stability of a compound using liver microsomes.[16][17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (e.g., a molecule synthesized from this compound or an alternative)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.[16]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile). The 0-minute time point represents the initial compound concentration.[16]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[16]
-
Application in Drug Discovery: Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancers.[4] Small molecule inhibitors of JAKs have emerged as important therapeutics. Many of these inhibitors incorporate nitrogen-containing heterocycles, often synthesized from building blocks like those discussed in this guide. The trifluoromethyl group can play a critical role in optimizing the potency and pharmacokinetic properties of these inhibitors.
Caption: Simplified JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors.
Conclusion
While this compound is a versatile building block, alternatives such as Ethyl 4,4,4-trifluoroacetoacetate provide medicinal chemists with additional synthetic routes to access trifluoromethylated pharmacophores. The choice of building block will depend on the specific synthetic strategy, desired reactivity, and the overall goals of the drug discovery program. The provided experimental protocols for synthesis and metabolic stability assessment serve as a foundation for the comparative evaluation of these valuable building blocks in the pursuit of novel and improved therapeutics.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. innospk.com [innospk.com]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (2S)-2-amino-4,4,4-trifluorobutanoic acid | C4H6F3NO2 | CID 6993161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. This compound | C4H4F3N | CID 543096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Computational Showdown: Unraveling the Intricacies of Trifluoromethylated Nitrile Isomers
For researchers, scientists, and professionals in drug development, the strategic placement of a trifluoromethyl group on a nitrile-containing scaffold can dramatically alter molecular properties, influencing everything from metabolic stability to target binding affinity. This guide provides a comparative analysis of trifluoromethylated nitrile isomers, drawing upon computational and experimental data to illuminate the subtle yet significant impact of isomeric variation.
The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance key pharmacological properties.[1][2] Its strong electron-withdrawing nature and lipophilicity can significantly modulate the physicochemical and biological characteristics of a molecule.[2] When incorporated into a nitrile-bearing compound, the position of the -CF3 group gives rise to isomers with distinct electronic and steric profiles, leading to divergent reactivity and biological activity.[3][4] This guide delves into a computational comparison of these isomers, supported by experimental findings, to provide a framework for rational drug design.
Physicochemical Properties: A Tale of Two Isomers
The location of the trifluoromethyl group in relation to the nitrile functionality directly impacts the molecule's electronic distribution, dipole moment, and intermolecular interaction potential. Density Functional Theory (DFT) is a powerful tool to probe these properties at a molecular level.[3][5]
Consider, for example, the ortho-, meta-, and para-isomers of trifluoromethylbenzonitrile. Computational analysis reveals distinct differences in their electrostatic potential surfaces, which in turn govern how they interact with their environment.
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| Dipole Moment (Debye) | 4.8 | 3.5 | 1.6 |
| Calculated LogP | 2.5 | 2.7 | 2.6 |
| HOMO Energy (eV) | -8.2 | -8.5 | -8.4 |
| LUMO Energy (eV) | -1.5 | -1.3 | -1.4 |
Note: The data presented above are representative values derived from DFT calculations (B3LYP/6-31G) and cheminformatics predictions for illustrative purposes.*
The ortho-isomer typically exhibits the largest dipole moment due to the proximity of the two electron-withdrawing groups. This can lead to stronger dipole-dipole interactions and potentially affect crystal packing and solubility. In contrast, the para-isomer often has the smallest dipole moment due to vector cancellation. These differences in electronic properties can be critical in determining how a drug molecule interacts with a biological target.[6][7]
Reactivity and Metabolic Stability
The electronic perturbations caused by the trifluoromethyl group also influence the chemical reactivity of the nitrile group and the aromatic ring. For instance, the electrophilicity of the nitrile carbon can be modulated by the isomeric position of the -CF3 group, affecting its susceptibility to nucleophilic attack.
Computationally, the role of the trifluoromethyl group in reactivity can be analyzed through DFT studies, which can elucidate reaction mechanisms and predict activation energies.[3] For example, in cycloaddition reactions, the trifluoromethyl group can influence both the reactivity and the regioselectivity of the process.[3]
From a drug development perspective, metabolic stability is a crucial parameter. The position of the -CF3 group can influence the molecule's susceptibility to cytochrome P450-mediated oxidation. A strategically placed trifluoromethyl group can block a potential site of metabolism, thereby increasing the drug's half-life.[2]
Biological Activity: Isomer-Specific Interactions
The distinct steric and electronic profiles of trifluoromethylated nitrile isomers can lead to significant differences in their biological activity. The specific orientation of the -CF3 and nitrile groups can dictate how a molecule fits into a binding pocket of a protein and the nature of the intermolecular interactions it forms.[8]
For example, studies on trifluoromethyl-substituted methcathinone isomers have shown that the position of the -CF3 group affects their potency as serotonin uptake inhibitors.[4][9] The 4-CF3 isomer was found to be more potent than the 2-CF3 and 3-CF3 counterparts, highlighting the critical role of isomerism in determining biological function.[4][9]
Experimental and Computational Protocols
A combination of experimental and computational techniques is essential for a thorough comparison of trifluoromethylated nitrile isomers.
Experimental Characterization:
-
Synthesis: The synthesis of specific isomers can be achieved through various organic chemistry methods, including nucleophilic aromatic substitution or by starting with pre-functionalized building blocks.[1][10]
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR spectroscopy are crucial for confirming the isomeric purity and structure of the synthesized compounds.[4]
-
Infrared (IR) Spectroscopy: The position of the nitrile stretch (around 2230 cm-1) can be subtly influenced by the electronic environment, providing clues about the isomer.[4]
-
-
Chromatographic Separation: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate and quantify the different isomers.[4][11]
Computational Analysis:
-
Density Functional Theory (DFT): DFT calculations are widely used to investigate the geometric and electronic properties of molecules.[3][5]
-
Methodology: A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p).[5] This level of theory provides a good balance between accuracy and computational cost for many organic molecules.
-
Calculated Properties: Key properties that can be calculated include:
-
Optimized molecular geometry
-
Dipole moments
-
Frontier molecular orbital energies (HOMO and LUMO)
-
Electrostatic potential maps
-
-
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate calculated molecular descriptors with experimentally determined biological activities, aiding in the prediction of the properties of novel isomers.
Visualizing a Computational Workflow
The following diagram illustrates a typical computational workflow for comparing trifluoromethylated nitrile isomers.
Caption: A flowchart of the computational workflow for comparing trifluoromethylated nitrile isomers.
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates a conceptual structure-activity relationship for trifluoromethylated nitrile isomers based on their potential interaction with a hypothetical receptor binding site.
Caption: A conceptual diagram illustrating potential SAR for trifluoromethylated nitrile isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journaleras.com [journaleras.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4,4,4-Trifluorobutanenitrile
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of specialized chemical reagents like 4,4,4-Trifluorobutanenitrile are critical for ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Hazard Profile and Safety Summary
This compound is a flammable and toxic compound, necessitating careful handling and disposal.[1] Understanding its specific hazards is the first step in implementing appropriate safety measures.
| Hazard Classification | Description | Precautionary Measures |
| Flammable Liquid and Vapor | The substance can ignite easily. Vapors may form explosive mixtures with air.[2] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][3] | Avoid breathing fumes, mist, or vapors. Wear protective gloves, clothing, and eye/face protection.[3] |
| Skin and Eye Irritation | Causes skin and serious eye irritation.[3] | Wash skin thoroughly after handling. In case of eye contact, rinse cautiously with water for several minutes.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and complies with institutional and regulatory standards.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Impervious chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use a certified respirator if working outside a fume hood or if there is a risk of inhalation.
2. Waste Collection:
-
Container: Use a designated, properly labeled, and leak-proof container that is compatible with nitriles and fluorinated compounds. The container should be kept closed when not in use.
-
Segregation: Do not mix this compound with incompatible wastes, such as strong oxidizing agents, acids, or bases.[4] It should be collected as a non-halogenated organic solvent waste.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).
3. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
-
Ensure the storage area is designated for hazardous waste and is inaccessible to unauthorized personnel.
4. Disposal:
-
Professional Disposal Service: The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal company.[2] These companies have the expertise and facilities to handle and dispose of toxic and flammable chemicals safely.
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and eliminate all ignition sources.
-
Ventilate the area.
-
Use absorbent materials, such as vermiculite or sand, to contain the spill.
-
Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
